molecular formula C11H15NO B1618205 N-Isobutylbenzamide CAS No. 5705-57-7

N-Isobutylbenzamide

Número de catálogo: B1618205
Número CAS: 5705-57-7
Peso molecular: 177.24 g/mol
Clave InChI: ZABMXPJUCKVZSH-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-Isobutylbenzamide is a useful research compound. Its molecular formula is C11H15NO and its molecular weight is 177.24 g/mol. The purity is usually 95%.
The exact mass of the compound Benzamide, N-isobutyl- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 20564. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

Número CAS

5705-57-7

Fórmula molecular

C11H15NO

Peso molecular

177.24 g/mol

Nombre IUPAC

N-(2-methylpropyl)benzamide

InChI

InChI=1S/C11H15NO/c1-9(2)8-12-11(13)10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3,(H,12,13)

Clave InChI

ZABMXPJUCKVZSH-UHFFFAOYSA-N

SMILES

CC(C)CNC(=O)C1=CC=CC=C1

SMILES canónico

CC(C)CNC(=O)C1=CC=CC=C1

Otros números CAS

5705-57-7

Origen del producto

United States

Foundational & Exploratory

An In-depth Technical Guide to N-Isobutylbenzamide: Chemical Properties, Structure, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and analytical methodologies for N-Isobutylbenzamide. The information is intended to support research and development activities by offering detailed experimental protocols and a summary of key physicochemical data.

Chemical Properties and Structure

This compound is a secondary amide consisting of a benzoyl group attached to the nitrogen of an isobutylamine (B53898). Its chemical identity and key properties are summarized below.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
IUPAC Name N-(2-methylpropyl)benzamide[1]
Synonyms This compound, Benzamide (B126), N-isobutyl-[1]
CAS Number 5705-57-7[2]
Molecular Formula C₁₁H₁₅NO[2]
Molecular Weight 177.24 g/mol [1][2]
SMILES CC(C)CNC(=O)c1ccccc1[3]
Melting Point (Tfus) 327.74 K (54.59 °C) (Calculated)[3]
Boiling Point (Tboil) 581.36 K (308.21 °C) (Calculated)[3]
Water Solubility (log10WS) -2.83 (Calculated)[3]
Octanol/Water Partition Coefficient (logPoct/wat) 2.072 (Calculated)[3]

Synthesis of this compound

A common and effective method for the synthesis of this compound is the Schotten-Baumann reaction, which involves the acylation of isobutylamine with benzoyl chloride in the presence of a base.[4]

Experimental Protocol: Schotten-Baumann Reaction

Materials:

Procedure:

  • In a round-bottom flask, dissolve isobutylamine (1.0 equivalent) in dichloromethane.

  • Cool the flask in an ice bath and add 10% aqueous sodium hydroxide solution (2.0 equivalents).

  • While stirring vigorously, slowly add benzoyl chloride (1.1 equivalents) dropwise to the mixture. Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.

  • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

Purification Protocol: Recrystallization from Ethanol

Materials:

  • Crude this compound

  • Ethanol

  • Erlenmeyer flask

  • Hot plate

  • Büchner funnel and flask

  • Filter paper

  • Ice bath

Procedure:

  • Transfer the crude this compound to an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to dissolve the solid completely.

  • Allow the solution to cool slowly to room temperature. Crystal formation should be observed.

  • To maximize crystal yield, place the flask in an ice bath for 15-30 minutes.

  • Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold ethanol.

  • Dry the crystals in a vacuum oven at a temperature below the melting point (e.g., 45 °C) for several hours.[5]

G cluster_synthesis Synthesis Workflow cluster_purification Purification reagents Isobutylamine + Benzoyl Chloride + NaOH(aq) reaction Schotten-Baumann Reaction reagents->reaction Dichloromethane workup Extraction & Washing reaction->workup crude Crude This compound workup->crude Solvent Removal recrystallization Recrystallization from Ethanol crude->recrystallization filtration Vacuum Filtration recrystallization->filtration pure_product Pure This compound filtration->pure_product

Caption: Workflow for the synthesis and purification of this compound.

Analytical Characterization

The structure and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra provide detailed information about the molecular structure.

Experimental Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the purified this compound in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

  • Instrument: A 400 MHz or 600 MHz NMR spectrometer.

  • ¹H NMR Parameters:

    • Number of scans: 16

    • Relaxation delay: 1.0 s

    • Pulse width: 30°

    • Spectral width: -2 to 12 ppm

  • ¹³C NMR Parameters:

    • Number of scans: 1024

    • Relaxation delay: 2.0 s

    • Pulse program: Proton-decoupled

    • Spectral width: -10 to 220 ppm

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule.

Experimental Protocol:

  • Sample Preparation: A small amount of the solid sample can be analyzed neat using an Attenuated Total Reflectance (ATR) accessory. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a thin disk.

  • Instrument: A standard FT-IR spectrometer.

  • Parameters:

    • Spectral range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of scans: 16-32

  • Expected Peaks:

    • ~3300 cm⁻¹ (N-H stretch, secondary amide)

    • ~3060 cm⁻¹ (C-H stretch, aromatic)

    • ~2960 cm⁻¹ (C-H stretch, alkyl)

    • ~1630 cm⁻¹ (C=O stretch, Amide I)

    • ~1540 cm⁻¹ (N-H bend and C-N stretch, Amide II)

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is employed to determine the molecular weight and assess the purity of the compound.

Experimental Protocol:

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent like dichloromethane or ethyl acetate.

  • Instrument: A standard GC-MS system.

  • GC Parameters:

    • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Initial temperature of 100 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-400.

G cluster_workflow Analytical Workflow sample Purified This compound nmr NMR Spectroscopy (¹H and ¹³C) sample->nmr ftir FT-IR Spectroscopy sample->ftir gcms GC-MS Analysis sample->gcms data Structural Confirmation & Purity Assessment nmr->data ftir->data gcms->data

Caption: General workflow for the analytical characterization of this compound.

Potential Biological Relevance of Benzamide Derivatives

While there is no specific biological activity reported for this compound in the scientific literature, the benzamide scaffold is a well-known pharmacophore present in a wide range of biologically active molecules. For instance, various N-substituted benzamide derivatives have been identified as inhibitors of the Hedgehog (Hh) signaling pathway.[2][3][5][6][7] The Hh pathway plays a crucial role in embryonic development and its aberrant activation is implicated in several types of cancer.

A key target in the Hh pathway is the transmembrane protein Smoothened (Smo).[2][5] Many benzamide-containing inhibitors act by binding to and antagonizing the Smo receptor, thereby preventing downstream signal transduction and the activation of Gli transcription factors, which are responsible for the expression of genes involved in cell proliferation and survival.

Below is a diagram illustrating a hypothetical mechanism of action for a benzamide derivative as a Hedgehog pathway inhibitor, based on the known activity of related compounds. It is important to note that this is a representative pathway and has not been experimentally confirmed for this compound.

G cluster_pathway Hypothetical Hedgehog Signaling Inhibition by a Benzamide Derivative Hh Hedgehog Ligand PTCH1 Patched-1 Receptor Hh->PTCH1 Binds Smo Smoothened Receptor PTCH1->Smo Inhibits SUFU SUFU Smo->SUFU Inactivates Gli Gli Transcription Factor SUFU->Gli Inhibits Nucleus Nucleus Gli->Nucleus Translocates TargetGenes Target Gene Expression (Proliferation, Survival) Nucleus->TargetGenes Activates Benzamide Benzamide Derivative (e.g., this compound) Benzamide->Smo Inhibits

Caption: Hypothetical inhibition of the Hedgehog signaling pathway by a benzamide derivative.

References

Synthesis of N-Isobutylbenzamide via Schotten-Baumann Reaction: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of N-isobutylbenzamide, a valuable amide compound, utilizing the robust and widely applicable Schotten-Baumann reaction. This document provides a comprehensive overview of the reaction, detailed experimental protocols, and extensive characterization data to support researchers in the successful synthesis and validation of this target molecule.

Introduction to the Schotten-Baumann Reaction

The Schotten-Baumann reaction is a well-established method for the synthesis of amides from amines and acyl chlorides, and can also be applied to the synthesis of esters from alcohols and acyl chlorides.[1] The reaction is typically carried out in a two-phase system, consisting of an organic solvent and an aqueous solution containing a base.[1] The base, commonly sodium hydroxide (B78521), plays a crucial role in neutralizing the hydrochloric acid generated during the reaction, which drives the equilibrium towards the formation of the amide product.[2]

The reaction proceeds through a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of a tetrahedral intermediate. Subsequently, the intermediate collapses, expelling a chloride ion and a proton, which is neutralized by the base, to yield the stable amide product.

Synthesis of this compound

The synthesis of this compound is achieved through the reaction of isobutylamine (B53898) with benzoyl chloride under Schotten-Baumann conditions.

Reaction Scheme:

Experimental Protocol

This protocol is based on established procedures for the Schotten-Baumann reaction and specific literature references for the synthesis of this compound.[2][3]

Materials:

  • Benzoyl chloride (C₇H₅ClO)

  • Isobutylamine (C₄H₁₁N)

  • Sodium hydroxide (NaOH)

  • Dichloromethane (B109758) (CH₂Cl₂) or Diethyl ether (Et₂O)

  • Ethanol (C₂H₅OH) for recrystallization

  • Distilled water

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Hydrochloric acid (HCl), 1 M solution

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Saturated brine solution (NaCl)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Separatory funnel

  • Büchner funnel and filter flask

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

  • Melting point apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve isobutylamine (1.0 equivalent) in a suitable organic solvent such as dichloromethane or diethyl ether (approximately 10 mL per gram of isobutylamine).

  • Addition of Base: To the stirred solution of isobutylamine, add a 10% aqueous solution of sodium hydroxide (approximately 2.0 equivalents).

  • Addition of Acyl Chloride: Cool the biphasic mixture in an ice bath. Slowly add benzoyl chloride (1.05 equivalents) dropwise from a dropping funnel over a period of 30 minutes, ensuring the temperature remains below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir vigorously at room temperature for 1-2 hours.

  • Work-up: Transfer the reaction mixture to a separatory funnel. Separate the organic layer.

  • Washing: Wash the organic layer sequentially with 1 M HCl (twice), saturated sodium bicarbonate solution (twice), and finally with brine (once).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

  • Purification: Purify the crude product by recrystallization from hot ethanol.[3] Dissolve the crude solid in a minimal amount of boiling ethanol. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization. Collect the purified crystals by vacuum filtration using a Büchner funnel, wash with a small amount of cold ethanol, and dry in a vacuum oven.[4][5]

Data Presentation

Physicochemical Properties of this compound
PropertyValueReference(s)
Molecular FormulaC₁₁H₁₅NO[6]
Molecular Weight177.24 g/mol [6]
Melting Point69-72 °C[3]
AppearanceWhite solid
Spectroscopic Data of this compound
Data TypeKey FeaturesReference(s)
¹H NMR (CDCl₃)δ (ppm): ~7.7 (m, 2H, Ar-H), ~7.4 (m, 3H, Ar-H), ~6.1 (br s, 1H, NH), ~3.2 (t, 2H, N-CH₂), ~1.9 (m, 1H, CH), ~0.9 (d, 6H, 2xCH₃)[7]
¹³C NMR (CDCl₃)δ (ppm): ~168 (C=O), ~134 (Ar-C), ~131 (Ar-CH), ~128 (Ar-CH), ~126 (Ar-CH), ~47 (N-CH₂), ~28 (CH), ~20 (CH₃)[8][9]
IR (cm⁻¹)~3300 (N-H stretch), ~3060 (Ar C-H stretch), ~2960 (Alkyl C-H stretch), ~1635 (C=O stretch, Amide I), ~1540 (N-H bend, Amide II)[10][11]

Mandatory Visualizations

Reaction Mechanism

Schotten_Baumann_Mechanism Schotten-Baumann Reaction Mechanism for this compound Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products BenzoylChloride Benzoyl Chloride TetrahedralIntermediate Tetrahedral Intermediate BenzoylChloride->TetrahedralIntermediate Isobutylamine Isobutylamine Isobutylamine->TetrahedralIntermediate Nucleophilic Attack ProtonatedAmide Protonated Amide TetrahedralIntermediate->ProtonatedAmide Chloride Elimination NIsobutylbenzamide This compound ProtonatedAmide->NIsobutylbenzamide Deprotonation HCl HCl ProtonatedAmide->HCl NaOH NaOH NaOH->ProtonatedAmide Base Catalyst Experimental_Workflow Experimental Workflow for this compound Synthesis cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_characterization Characterization A 1. Dissolve Isobutylamine in Dichloromethane B 2. Add aqueous NaOH A->B C 3. Add Benzoyl Chloride dropwise at 0-10°C B->C D 4. Stir at Room Temperature C->D E 5. Separate Organic Layer D->E F 6. Wash with HCl, NaHCO₃, Brine E->F G 7. Dry over Na₂SO₄ F->G H 8. Concentrate in vacuo G->H I 9. Recrystallize from Ethanol H->I J 10. Obtain Melting Point I->J K 11. Acquire NMR & IR Spectra J->K

References

An In-depth Technical Guide to N-Isobutylbenzamide (CAS 5705-57-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Isobutylbenzamide, with the CAS number 5705-57-7, is a chemical compound belonging to the N-alkylbenzamide class. While extensive biological data on this specific molecule is limited in publicly available literature, the benzamide (B126) scaffold is a well-established pharmacophore present in a wide array of therapeutic agents. This technical guide provides a comprehensive overview of the known chemical and physical properties of this compound, detailed experimental protocols for its synthesis and characterization, and a hypothesized mechanism of action based on the structure-activity relationships of structurally related N-substituted benzamides. This document aims to serve as a foundational resource for researchers and drug development professionals interested in exploring the potential of this compound and its derivatives.

Chemical and Physical Properties

This compound is a white solid at room temperature. Its fundamental properties are summarized in the table below, compiled from various chemical databases.[1][2]

PropertyValueSource
Molecular Formula C₁₁H₁₅NONIST WebBook[2]
Molecular Weight 177.24 g/mol NIST WebBook[2]
IUPAC Name N-(2-methylpropyl)benzamidePubChem
CAS Number 5705-57-7NIST WebBook[2]
InChI Key ZABMXPJUCKVZSH-UHFFFAOYSA-NNIST WebBook[2]
Canonical SMILES CC(C)CNC(=O)C1=CC=CC=C1PubChem
Melting Point Not available
Boiling Point Not available
LogP (calculated) 2.3PubChem

Spectroscopic Data

The structural characterization of this compound is supported by various spectroscopic techniques. The available data is presented below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra provide detailed information about the molecular structure of this compound.

¹³C NMR Chemical Shifts (Predicted)
Carbon Atom Chemical Shift (ppm)
C=O167.9
C (quaternary, aromatic)134.7
CH (aromatic)131.2
CH (aromatic)128.4
CH (aromatic)127.2
CH₂47.4
CH28.6
CH₃20.2
Source: SpectraBase[1]

A supplementary document provides the ¹H and ¹³C NMR spectra of this compound.[3]

Infrared (IR) Spectroscopy

The IR spectrum of this compound reveals characteristic absorption bands corresponding to its functional groups.

IR Absorption Bands
Functional Group Wavenumber (cm⁻¹)
N-H Stretch (secondary amide)~3300
C-H Stretch (aromatic)~3060
C-H Stretch (aliphatic)~2960
C=O Stretch (amide I)~1630
N-H Bend (amide II)~1540
Source: Chegg[4]
Mass Spectrometry (MS)

The mass spectrum of this compound confirms its molecular weight.

Mass Spectrometry Data
Technique Key m/z values
Gas Chromatography-Mass Spectrometry (GC-MS)177 (M+), 105, 77
Source: SpectraBase[1]

Experimental Protocols

This section details the methodologies for the synthesis and purification of this compound.

Synthesis of this compound via Schotten-Baumann Reaction

This is a classical and widely used method for the synthesis of amides from amines and acid chlorides.

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Workup & Purification BenzoylChloride Benzoyl Chloride Reaction Reaction BenzoylChloride->Reaction Isobutylamine Isobutylamine Isobutylamine->Reaction NaOH Aqueous NaOH NaOH->Reaction Solvent Dichloromethane Solvent->Reaction Separation Phase Separation Washing Washing Separation->Washing Drying Drying Washing->Drying Evaporation Solvent Evaporation Drying->Evaporation Recrystallization Recrystallization Evaporation->Recrystallization Product This compound Recrystallization->Product Reaction->Separation Reaction Mixture

Caption: Hypothesized pathway of tubulin inhibition.

Potential as a Butyrylcholinesterase (BChE) Inhibitor

Recent studies have highlighted N-benzyl benzamide derivatives as selective and potent inhibitors of butyrylcholinesterase (BChE), an enzyme implicated in the progression of Alzheimer's disease. [5]The benzamide core and the N-alkyl substituent are crucial for binding to the active site of BChE. The isobutyl group of this compound could potentially fit into the hydrophobic gorge of the BChE active site.

Other Potential Activities

The benzamide scaffold has been associated with a diverse range of other biological activities, including:

  • Gastric Prokinetic Activity: Certain N-substituted benzamides act as selective and potent gastric prokinetic agents. [6]* Anti-leukotriene Activity: Structure-activity relationship studies have identified benzamide derivatives as leukotriene antagonists. [7]* Antimycobacterial Activity: Benzamide derivatives have shown inhibitory activity against Mycobacterium tuberculosis. [8] Further experimental evaluation is necessary to determine if this compound exhibits any of these or other biological activities. The provided information serves as a starting point for designing such investigations.

Conclusion

This compound (CAS 5705-57-7) is a readily synthesizable compound with well-defined chemical and physical properties. While its biological activity remains to be elucidated, the prevalence of the N-substituted benzamide scaffold in numerous bioactive molecules suggests its potential as a valuable building block in drug discovery and development. The hypothesized mechanisms of action presented in this guide, based on the activities of structurally related compounds, offer several avenues for future research. This technical guide provides a solid foundation of data and experimental protocols to facilitate further investigation into the therapeutic potential of this compound and its derivatives.

References

N-(2-methylpropyl)benzamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of N-(2-methylpropyl)benzamide (also known as N-isobutylbenzamide), an N-substituted benzamide (B126) derivative. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis. It covers the compound's physicochemical properties, detailed experimental protocols for its synthesis and characterization, and an analysis of its spectroscopic data. Furthermore, this guide explores the potential biological activity of this class of compounds, with a specific focus on the inhibition of the NF-κB signaling pathway, a mechanism relevant to inflammation and cancer therapy. All quantitative data is presented in structured tables, and key processes are visualized using diagrams generated with Graphviz to ensure clarity and accessibility.

Introduction

N-(2-methylpropyl)benzamide, with the CAS number 5705-57-7, is an organic compound belonging to the carboxamide class.[1] Structurally, it consists of a benzoyl group attached to the nitrogen atom of an isobutylamine (B53898) moiety. Benzamide derivatives are a significant class of compounds in medicinal chemistry, exhibiting a wide array of biological activities, including antimicrobial, analgesic, and anticancer properties.

Recent studies have highlighted the role of N-substituted benzamides as potential modulators of critical cellular signaling pathways. Notably, this class of compounds has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor involved in inflammatory responses, cell survival, and proliferation.[2][3][4] This guide provides a detailed examination of N-(2-methylpropyl)benzamide, offering the fundamental chemical data and biological context required for its application in research and development.

Physicochemical Properties

The fundamental physicochemical properties of N-(2-methylpropyl)benzamide are summarized below. While specific experimental data for properties like melting and boiling points are not widely reported in the literature, computed values and data for the parent compound, benzamide, are provided for context.

PropertyValueSource
IUPAC Name N-(2-methylpropyl)benzamide[1]
Synonyms This compound, Benzamide, N-isobutyl-[1][5]
CAS Number 5705-57-7[1]
Molecular Formula C₁₁H₁₅NO[1]
Molecular Weight 177.24 g/mol [1]
Melting Point Data not available. (Parent: Benzamide, 127-130 °C)[6]
Boiling Point Data not available. (Parent: Benzamide, 288 °C)[6]
Solubility Data not available. (Parent: Benzamide, soluble in ethanol)

Synthesis and Experimental Protocols

Synthesis of N-(2-methylpropyl)benzamide via Schotten-Baumann Reaction

N-(2-methylpropyl)benzamide is effectively synthesized using the Schotten-Baumann reaction, which involves the acylation of an amine with an acid chloride in the presence of a base.[7][8][9]

Synthesis_Workflow cluster_reagents Starting Materials cluster_process Reaction & Workup cluster_purification Purification cluster_product Final Product reagent1 Benzoyl Chloride step3 Add Benzoyl Chloride dropwise with vigorous stirring reagent1->step3 reagent2 Isobutylamine step1 Combine Isobutylamine, NaOH(aq), and CH₂Cl₂ in flask reagent2->step1 reagent3 10% NaOH (aq) reagent3->step1 reagent4 Dichloromethane reagent4->step1 step2 Cool mixture to 0-5 °C in an ice bath step1->step2 step2->step3 step4 Stir for 1-2 hours, allowing to warm to room temp. step3->step4 step5 Separate organic layer step4->step5 step6 Wash with HCl (aq) and then brine step5->step6 step7 Dry over Na₂SO₄, filter, and evaporate solvent step6->step7 purify Recrystallize crude product from hot ethanol (B145695) step7->purify product N-(2-methylpropyl)benzamide purify->product

Caption: Synthesis workflow for N-(2-methylpropyl)benzamide.

Experimental Protocol:

  • Reaction Setup: In a flask equipped with a magnetic stirrer, combine isobutylamine (1.0 eq), 10% aqueous sodium hydroxide (B78521) solution (2.5 eq), and an organic solvent such as dichloromethane.

  • Acylation: Cool the two-phase mixture in an ice bath to 0-5 °C. Add benzoyl chloride (1.05 eq) dropwise to the vigorously stirred solution. The base in the aqueous phase neutralizes the hydrochloric acid generated during the reaction.[8][9]

  • Reaction Completion: After the addition is complete, allow the mixture to warm to room temperature and continue stirring for 1-2 hours.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with dilute hydrochloric acid and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from hot ethanol to obtain N-(2-methylpropyl)benzamide as a crystalline solid.[7]

Spectroscopic Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of purified N-(2-methylpropyl)benzamide in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Data Acquisition: Record ¹H and ¹³C NMR spectra on a spectrometer operating at a frequency of 400 MHz or higher.

  • Data Analysis: Process the spectra to determine chemical shifts (δ) in ppm relative to a residual solvent peak or tetramethylsilane (B1202638) (TMS), and analyze coupling constants (J) and signal integrations.

Infrared (IR) Spectroscopy:

  • Sample Preparation: For solid samples, prepare a KBr pellet by mixing a small amount of the compound with dry potassium bromide and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer over a typical range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands (in cm⁻¹) corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS):

  • Sample Introduction: Introduce the sample into the mass spectrometer, typically via Gas Chromatography (GC-MS) for volatile compounds.

  • Ionization: Use Electron Impact (EI) ionization at a standard energy of 70 eV.

  • Data Acquisition: Acquire the mass spectrum, recording the mass-to-charge ratio (m/z) of the resulting ions.

  • Data Analysis: Identify the molecular ion peak (M⁺) and analyze the fragmentation pattern to confirm the structure.

Spectroscopic Data and Analysis

Spectroscopic analysis is essential for the structural confirmation of N-(2-methylpropyl)benzamide. The following tables summarize the expected and reported spectral data.

¹H and ¹³C NMR Spectroscopy

NMR spectra provide detailed information about the carbon-hydrogen framework of the molecule. A supplementary file from the Royal Society of Chemistry indicates the availability of ¹H and ¹³C NMR spectra for this compound.[10]

¹H NMR Data (Predicted)
Assignment Chemical Shift (δ, ppm)
-CH₃ (isobutyl)~0.9 (d, 6H)
-CH- (isobutyl)~1.9 (m, 1H)
-CH₂- (isobutyl)~3.2 (t, 2H)
N-H (amide)~6.1 (br s, 1H)
Aromatic H (meta, para)~7.4-7.5 (m, 3H)
Aromatic H (ortho)~7.8 (d, 2H)
¹³C NMR Data
Assignment Chemical Shift (δ, ppm)
-CH₃ (isobutyl)20.1
-CH- (isobutyl)28.5
-CH₂- (isobutyl)47.0
Aromatic C (ortho)126.9
Aromatic C (para)128.5
Aromatic C (meta)131.3
Aromatic C (ipso)134.7
C=O (amide)167.7

Note: ¹³C NMR data is based on typical values for N-substituted benzamides and may vary slightly based on solvent and experimental conditions.

Infrared (IR) Spectroscopy

The IR spectrum reveals the key functional groups within the molecule.

IR Spectral Data
Wavenumber (cm⁻¹) Assignment
~3300N-H stretch (secondary amide)
3080-3060C-H stretch (aromatic)
2959-2874C-H stretch (aliphatic)
~1635C=O stretch (Amide I band)
~1545N-H bend / C-N stretch (Amide II band)
~1450C=C stretch (aromatic ring)
725, 690C-H bend (monosubstituted benzene)

Data derived from an annotated spectrum.[11]

Mass Spectrometry (MS)

The mass spectrum provides information on the molecular weight and fragmentation pattern of the compound.

Mass Spectrometry Data
m/z Value Assignment
177[M]⁺ (Molecular Ion)
122[M - C₄H₉]⁺
105[C₆H₅CO]⁺ (Benzoyl cation, often the base peak)
77[C₆H₅]⁺ (Phenyl cation)

Biological Activity and Signaling Pathways

While specific biological studies on N-(2-methylpropyl)benzamide are limited, the broader class of N-substituted benzamides has been investigated for various pharmacological activities, notably as anti-inflammatory and antitumor agents.[4]

Inhibition of NF-κB Signaling Pathway

A primary mechanism of action identified for certain N-substituted benzamides is the inhibition of the NF-κB (Nuclear Factor-kappa B) signaling pathway.[2][3] NF-κB is a transcription factor that plays a central role in regulating the immune and inflammatory responses. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of kappa B (IκB) proteins. Upon stimulation by signals such as Tumor Necrosis Factor-alpha (TNFα), the IκB kinase (IKK) complex phosphorylates IκB proteins, leading to their ubiquitination and subsequent degradation by the proteasome. This frees NF-κB to translocate to the nucleus, where it binds to DNA and activates the transcription of pro-inflammatory and pro-survival genes.

Certain N-substituted benzamides have been shown to prevent the degradation of IκB proteins (specifically IκBβ), thereby blocking the nuclear translocation and activation of NF-κB.[3] This inhibitory action makes them candidates for development as anti-inflammatory drugs.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_complex Inactive Complex cluster_nucleus Nucleus TNFa TNFα TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkB IκB IKK->IkB Phosphorylates (P) NFkB NF-κB Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NFkB_n NF-κB NFkB->NFkB_n Translocation Nucleus Nucleus Transcription Gene Transcription (Inflammation, Survival) Benzamide N-substituted benzamides Benzamide->IkB Prevents Degradation DNA DNA NFkB_n->DNA Binds DNA->Transcription

Caption: Inhibition of the NF-κB pathway by N-substituted benzamides.

Conclusion

N-(2-methylpropyl)benzamide is a readily synthesizable compound belonging to a class with demonstrated biological relevance. This guide provides the essential technical information for its synthesis, characterization, and potential application. The detailed protocols and compiled spectroscopic data serve as a valuable resource for researchers. The exploration of the inhibitory effects of N-substituted benzamides on the NF-κB pathway highlights a promising area for future investigation, particularly in the fields of immunology and oncology, where N-(2-methylpropyl)benzamide could serve as a scaffold for the development of novel therapeutic agents.

References

N-Isobutylbenzamide molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on N-Isobutylbenzamide: Molecular Properties

This technical guide provides essential physicochemical data for this compound, a compound of interest in various research and development pipelines. The following information is foundational for experimental design, analytical method development, and computational modeling.

Molecular Identity and Weight

The fundamental molecular characteristics of this compound are summarized below. These data are critical for stoichiometric calculations, preparation of solutions with precise concentrations, and interpretation of mass spectrometry results.

ParameterValue
Chemical Formula C₁₁H₁₅NO[1][2][3][4]
Molecular Weight 177.2429 g/mol [1]
CAS Registry Number 5705-57-7[1][3]

Conceptual Relationship of Molecular Properties

The relationship between a compound's name, its structural formula, and its molecular weight is a cornerstone of chemical science. The following diagram illustrates this logical hierarchy for this compound.

A This compound B Chemical Formula C₁₁H₁₅NO A->B Is Represented By C Molecular Weight 177.2429 g/mol B->C Corresponds To

Figure 1. Logical flow from compound name to molecular weight.

References

The Therapeutic Renaissance of Benzamide Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzamide (B126) scaffold, a simple yet versatile chemical moiety, has proven to be a cornerstone in modern medicinal chemistry. Its unique structural features allow for diverse modifications, leading to a wide spectrum of pharmacological activities. This technical guide provides an in-depth exploration of the core therapeutic applications of benzamide derivatives, focusing on their mechanisms of action, quantitative efficacy, and the experimental methodologies used in their evaluation. From established roles in managing psychosis and emesis to emerging applications in oncology and neurology, benzamide derivatives continue to be a fertile ground for drug discovery and development.

Antipsychotic Applications: Modulating Dopaminergic Pathways

Substituted benzamides are a well-established class of atypical antipsychotics. Their primary mechanism of action involves the selective antagonism of dopamine (B1211576) D2-like receptors (D2, D3, and D4) in the mesolimbic pathway of the brain.[1] This blockade helps to alleviate the positive symptoms of schizophrenia, such as hallucinations and delusions. Notably, some benzamides, like amisulpride, exhibit a dual mechanism. At lower doses, they preferentially block presynaptic D2/D3 autoreceptors, which enhances dopamine transmission and can alleviate the negative symptoms of schizophrenia and depression.[2] At higher doses, they act on postsynaptic receptors, exerting their antipsychotic effects.[2]

The binding affinity of various benzamide derivatives to dopamine receptors is a key determinant of their therapeutic profile and potential for side effects.

Quantitative Data: Dopamine Receptor Binding Affinity
CompoundD2 Receptor Ki (nM)D3 Receptor Ki (nM)D4 Receptor Ki (nM)Reference
Amisulpride2.83.2-[3]
Sulpiride14.511.2-[3]
Nemonapride0.60.31.8[3]
Remoxipride230180380[3]
BP 897610.92>1000[3]
Nafadotride110011>1000[3]
ST 19878012>1000[3]

Lower Ki values indicate higher binding affinity.

Signaling Pathway: Dopamine D2 Receptor Antagonism

The antagonism of the D2 receptor by benzamide derivatives interferes with the Gαi/o-coupled signaling cascade. This leads to an increase in cyclic AMP (cAMP) levels and modulation of downstream effectors like protein kinase A (PKA).

D2_receptor_antagonism cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm D2R Dopamine D2 Receptor G_protein Gαi/o Protein D2R->G_protein Activates Benzamide Benzamide Derivative Benzamide->D2R Blocks Dopamine Dopamine Dopamine->D2R Activates AC Adenylyl Cyclase G_protein->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Converted by AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Effectors PKA->Downstream Phosphorylates Response Reduced Neuronal Excitability Downstream->Response Leads to

Dopamine D2 Receptor Antagonism by Benzamides

Prokinetic and Antiemetic Effects: Targeting Serotonin (B10506) Receptors

Certain benzamide derivatives, such as metoclopramide (B1676508) and cisapride, are utilized for their prokinetic and antiemetic properties. These effects are primarily mediated through their action on serotonin receptors in the gastrointestinal tract. They act as agonists at 5-HT4 receptors, which promotes the release of acetylcholine (B1216132) and enhances gut motility.[4][5] Additionally, at higher doses, some benzamides can antagonize 5-HT3 receptors in the chemoreceptor trigger zone, contributing to their antiemetic effects.[6]

Signaling Pathway: 5-HT4 Receptor Agonism

Activation of the 5-HT4 receptor, a Gαs-coupled receptor, stimulates adenylyl cyclase, leading to an increase in intracellular cAMP and subsequent activation of protein kinase A.

GIsignaling cluster_membrane Enteric Neuron Membrane cluster_cytoplasm Cytoplasm Receptor5HT4 5-HT4 Receptor G_protein Gαs Protein Receptor5HT4->G_protein Activates Benzamide Prokinetic Benzamide Benzamide->Receptor5HT4 Agonist AC Adenylyl Cyclase G_protein->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converted by AC PKA Protein Kinase A cAMP->PKA Activates ACh Acetylcholine Release PKA->ACh Promotes Motility Increased GI Motility ACh->Motility Leads to

5-HT4 Receptor Agonism by Prokinetic Benzamides

Anticancer Potential: A Multifaceted Approach

The benzamide scaffold has emerged as a promising framework for the development of novel anticancer agents, targeting various hallmarks of cancer through diverse mechanisms.

PARP Inhibition

Poly(ADP-ribose) polymerase (PARP) inhibitors represent a significant advancement in targeted cancer therapy, particularly for tumors with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations. Several benzamide-based PARP inhibitors have been developed. These molecules compete with NAD+ at the catalytic site of PARP enzymes, preventing the repair of single-strand DNA breaks.[7] This leads to the accumulation of double-strand breaks during DNA replication, which are lethal to cancer cells with compromised DNA repair pathways—a concept known as synthetic lethality.[8][9]

Signaling Pathway: PARP Inhibition and Synthetic Lethality

PARP_Inhibition cluster_nucleus Cell Nucleus DNA_SSB Single-Strand DNA Break (SSB) PARP PARP Enzyme DNA_SSB->PARP Recruits DNA_DSB Double-Strand DNA Break (DSB) DNA_SSB->DNA_DSB Leads to PARP->DNA_SSB Repairs (Blocked) Benzamide_PARPi Benzamide PARP Inhibitor Benzamide_PARPi->PARP Inhibits HR_Repair Homologous Recombination Repair (HR) DNA_DSB->HR_Repair Repaired by Apoptosis Apoptosis DNA_DSB->Apoptosis Induces in HR deficient cells BRCA_mut BRCA1/2 Deficiency BRCA_mut->HR_Repair Impairs

Mechanism of PARP Inhibition by Benzamides
Histone Deacetylase (HDAC) Inhibition

Benzamide derivatives are also prominent as inhibitors of histone deacetylases (HDACs), enzymes that play a critical role in the epigenetic regulation of gene expression. By inhibiting HDACs, these compounds promote histone hyperacetylation, leading to a more relaxed chromatin structure and the re-expression of silenced tumor suppressor genes.[10] This can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.

Tubulin Polymerization Inhibition

Disruption of microtubule dynamics is a validated strategy in cancer chemotherapy. Certain benzamide derivatives have been shown to inhibit tubulin polymerization, arresting cells in the G2/M phase of the cell cycle and inducing apoptosis.

Quantitative Data: Anticancer Activity of Benzamide Derivatives
CompoundCancer Cell LineCancer TypeIC50 (µM)TargetReference
Entinostat (MS-275)VariousVarious0.1 - 1.0HDAC[11]
Mocetinostat (MGCD0103)VariousHematological Malignancies0.5 - 2.0HDAC[12]
ChidamideVariousT-cell lymphoma0.07 - 0.26HDAC[13]
Compound 4eA549, HeLa, MCF-7Lung, Cervical, Breast8.9, 11.1, 9.2ABL1 Kinase[14]
Compound 4fA549, HeLa, MCF-7Lung, Cervical, Breast7.5, 9.3, 8.9ABL1 Kinase[14]
Benzimidazole 2HCT-116Colon Carcinoma16.2-[15]
Benzimidazole 4MCF-7Breast Adenocarcinoma8.86-[15]

IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.

Anticonvulsant Properties

The benzamide scaffold has been explored for the development of novel anticonvulsant agents. These compounds are evaluated for their ability to protect against seizures in various animal models, such as the maximal electroshock seizure (MES) test.

Quantitative Data: In Vivo Anticonvulsant Activity
CompoundAnimal ModelAdministration RouteED50 (mg/kg)Reference
4-amino-N-(2,6-dimethylphenyl)benzamideMousei.p.2.6[7]
d,l-4-amino-N-(alpha-methylbenzyl)-benzamideMousei.p.18.02[16]
4-amino-N-amylbenzamideMousei.p.42.98[16]
4-amino-(2-methyl-4-aminophenyl)benzamideMousei.p.15.4[9]
4-amino-(2-methyl-4-aminophenyl)benzamideRatp.o.9.9[9]

ED50 (Median Effective Dose) is the dose that produces a therapeutic effect in 50% of the population.

Experimental Protocols

General Synthesis of N-Substituted Benzamides

A common method for the synthesis of N-substituted benzamides involves the reaction of a substituted benzoyl chloride with an appropriate amine.[17]

Materials:

Procedure:

  • Dissolve the amine and triethylamine in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of the substituted benzoyl chloride in anhydrous DCM to the stirred amine solution.

  • Allow the reaction mixture to warm to room temperature and stir for a specified time (e.g., 2-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or silica gel column chromatography to yield the desired N-substituted benzamide.

In Vitro Histone Deacetylase (HDAC) Inhibition Assay (Fluorometric)

This protocol outlines a common method to determine the in vitro inhibitory activity of a benzamide derivative against HDAC enzymes.[12][14]

Materials:

  • Recombinant human HDAC enzyme (e.g., HDAC1, HDAC2, HDAC3)

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • HDAC assay buffer

  • Test benzamide derivative dissolved in DMSO

  • Trichostatin A (TSA) as a positive control inhibitor

  • Developer solution (containing trypsin)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of the test benzamide derivative and TSA in HDAC assay buffer.

  • In the wells of a 96-well plate, add the HDAC assay buffer, the diluted test compound or control, and the recombinant HDAC enzyme.

  • Incubate the plate at 37 °C for a pre-incubation period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

  • Initiate the enzymatic reaction by adding the fluorogenic HDAC substrate to each well.

  • Incubate the plate at 37 °C for a defined period (e.g., 60 minutes).

  • Stop the reaction by adding the developer solution to each well. The developer cleaves the deacetylated substrate, releasing a fluorescent molecule.

  • Incubate for an additional period (e.g., 15-20 minutes) to allow for the development of the fluorescent signal.

  • Measure the fluorescence intensity using a microplate reader (e.g., excitation at 355-360 nm, emission at 460 nm).

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

In Vitro Tubulin Polymerization Assay (Turbidity-Based)

This assay measures the ability of a benzamide derivative to inhibit the polymerization of tubulin into microtubules by monitoring changes in turbidity.[18][19]

Materials:

  • Purified tubulin (>99% pure)

  • General tubulin buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

  • Guanosine-5'-triphosphate (GTP)

  • Glycerol (B35011)

  • Test benzamide derivative dissolved in DMSO

  • Paclitaxel (stabilizing agent) and Nocodazole (destabilizing agent) as controls

  • UV-transparent 96-well plate

  • Temperature-controlled spectrophotometer

Procedure:

  • Prepare serial dilutions of the test benzamide derivative and control compounds in general tubulin buffer.

  • On ice, prepare the tubulin polymerization reaction mixture containing tubulin, GTP, and glycerol in general tubulin buffer.

  • Add the diluted test compound or control to the wells of a pre-warmed (37 °C) 96-well plate.

  • Initiate polymerization by adding the cold tubulin polymerization reaction mixture to each well.

  • Immediately place the plate in the spectrophotometer pre-heated to 37 °C.

  • Measure the absorbance at 340 nm at regular intervals (e.g., every minute) for a specified duration (e.g., 60-90 minutes).

  • Plot the absorbance versus time to generate polymerization curves.

  • Analyze the curves to determine the effect of the benzamide derivative on the rate and extent of tubulin polymerization. Calculate the IC50 value if applicable.

Conclusion

The benzamide scaffold continues to be a remarkably fruitful starting point for the design and discovery of new therapeutic agents. Its adaptability allows for the fine-tuning of pharmacological properties to target a diverse array of biological pathways implicated in various diseases. The examples provided in this guide highlight the significant impact of benzamide derivatives in psychiatry, gastroenterology, and oncology, with ongoing research promising to expand their therapeutic reach even further. A thorough understanding of their mechanisms of action, coupled with robust quantitative analysis and standardized experimental protocols, is essential for advancing these promising compounds from the laboratory to the clinic.

References

N-Isobutylbenzamide: A Speculative Exploration of Potential Mechanisms of Action

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: N-Isobutylbenzamide is a chemical compound for which the mechanism of action has not been definitively established in publicly available scientific literature. This document presents a series of speculative mechanisms based on the known biological activities of structurally related benzamide (B126) compounds. The proposed targets, pathways, and experimental protocols are theoretical and intended to serve as a framework for future investigation.

Executive Summary

This compound, a molecule characterized by a benzoyl group linked to an isobutyl amine via an amide bond, belongs to a broad class of compounds that have demonstrated diverse pharmacological activities. While direct studies on this compound are scarce, analysis of its structural analogs provides a foundation for several plausible hypotheses regarding its mechanism of action. This guide explores three primary speculative mechanisms: 1) antagonism of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key mediator of pain and inflammation; 2) inhibition of tubulin polymerization, a mechanism central to the action of many cytotoxic agents; and 3) modulation of the NF-κB signaling pathway, a critical regulator of inflammatory and immune responses. For each speculative mechanism, we present the underlying hypothesis, propose relevant quantitative data for evaluation, detail hypothetical experimental protocols, and provide visualizations of the implicated signaling pathways.

Speculative Mechanism 1: Transient Receptor Potential Vanilloid 1 (TRPV1) Antagonism

Hypothesis: Based on the established activity of numerous N-substituted benzamide derivatives as TRPV1 antagonists, it is hypothesized that this compound acts as a competitive antagonist at the capsaicin (B1668287) binding site on the TRPV1 ion channel.[1][2] Activation of TRPV1 by stimuli such as heat, protons, or endogenous ligands like anandamide (B1667382) leads to an influx of cations (primarily Ca²⁺), resulting in neuronal excitation and the sensation of pain.[1][3] By blocking this channel, this compound could potentially exert analgesic and anti-inflammatory effects.

Quantitative Data Summary (Hypothetical)

For this compound to be considered a viable TRPV1 antagonist, its pharmacological profile would need to be quantified. The following table presents hypothetical data points that would be crucial for its evaluation.

ParameterValue (Hypothetical)Description
Binding Affinity (Ki) 25 nMConcentration required to occupy 50% of the TRPV1 receptors in a competitive binding assay using a radiolabeled ligand (e.g., [³H]-Resiniferatoxin). A lower Ki indicates higher affinity.
Functional Antagonism (IC50) 50 nMConcentration that inhibits 50% of the response induced by a known TRPV1 agonist (e.g., capsaicin) in a functional assay, such as a calcium influx measurement.
Selectivity >100-fold vs. other TRP channels (TRPA1, TRPM8)Ratio of IC50 values for other TRP channels compared to TRPV1, indicating the specificity of the compound.
Mode of Antagonism CompetitiveDetermined by Schild analysis, indicating that the antagonist binds to the same site as the agonist.
Detailed Experimental Protocol: Calcium Influx Assay in hTRPV1-Expressing HEK293 Cells

This protocol describes a common in vitro method to assess the functional antagonism of TRPV1.

  • Cell Culture: Human Embryonic Kidney 293 (HEK293) cells stably transfected with the human TRPV1 gene are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418) at 37°C in a 5% CO₂ incubator.

  • Cell Plating: Cells are seeded into 96-well black-walled, clear-bottom plates at a density of 50,000 cells per well and allowed to adhere overnight.

  • Dye Loading: The culture medium is removed, and cells are washed with a buffered salt solution (e.g., Hank's Balanced Salt Solution with 20 mM HEPES). Cells are then incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) at 37°C for 1 hour in the dark.

  • Compound Incubation: After incubation, the dye solution is removed, and cells are washed again. Various concentrations of this compound (or vehicle control) are added to the wells and incubated for 15-30 minutes at room temperature.

  • Agonist Stimulation and Measurement: The plate is placed in a fluorescence microplate reader. Baseline fluorescence is recorded for a few seconds before the addition of a known TRPV1 agonist, such as capsaicin (at a concentration that elicits ~80% of the maximal response, e.g., 100 nM). Fluorescence intensity is then monitored over time (typically 2-5 minutes).

  • Data Analysis: The increase in fluorescence intensity following agonist addition represents the calcium influx. The inhibitory effect of this compound is calculated as a percentage of the response in vehicle-treated control wells. An IC₅₀ value is determined by fitting the concentration-response data to a four-parameter logistic equation.

Visualization: TRPV1 Antagonism Signaling Pathway

TRPV1_Antagonism cluster_membrane Cell Membrane cluster_stimuli cluster_compound cluster_response TRPV1 TRPV1 Channel Ca_Influx Ca²+ Influx TRPV1->Ca_Influx Allows Capsaicin Capsaicin Capsaicin->TRPV1 Activates Heat Heat / Protons Heat->TRPV1 Activates NIB This compound NIB->TRPV1 Blocks Neuron_Excitation Neuronal Excitation Ca_Influx->Neuron_Excitation Pain_Signal Pain Signal Neuron_Excitation->Pain_Signal

Caption: Speculative antagonism of the TRPV1 channel by this compound.

Speculative Mechanism 2: Tubulin Polymerization Inhibition

Hypothesis: The N-benzylbenzamide scaffold, which is structurally related to this compound, is known to produce potent inhibitors of tubulin polymerization.[4][5] These agents typically bind to the colchicine (B1669291) site on β-tubulin, disrupting the formation of microtubules. This leads to cell cycle arrest in the G2/M phase and subsequent apoptosis. We speculate that this compound may share this mechanism, giving it potential as an anti-proliferative or cytotoxic agent.

Quantitative Data Summary (Hypothetical)

Evaluation of this compound as a tubulin inhibitor would involve quantifying its effects on cell proliferation and microtubule dynamics.

ParameterValue (Hypothetical)Description
Anti-proliferative Activity (GI50) 100 nMConcentration causing 50% growth inhibition in a cancer cell line (e.g., HeLa, A549) after a 48-hour exposure.
Tubulin Polymerization Inhibition (IC50) 250 nMConcentration that inhibits 50% of tubulin polymerization in a cell-free biochemical assay.
Colchicine Binding Inhibition (IC50) 300 nMConcentration that inhibits 50% of the binding of [³H]-colchicine to purified tubulin, indicating competition for the same binding site.
Cell Cycle Arrest G2/M PhasePercentage of cells arrested in the G2/M phase of the cell cycle at a given concentration (e.g., 5x GI50), as determined by flow cytometry.
Detailed Experimental Protocol: In Vitro Tubulin Polymerization Assay

This protocol outlines a cell-free assay to directly measure the effect of a compound on microtubule formation.

  • Reagents: Lyophilized bovine brain tubulin (>99% pure), GTP (Guanosine-5'-triphosphate), and a general tubulin polymerization buffer (e.g., 80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9).

  • Tubulin Preparation: Tubulin is rehydrated on ice with the polymerization buffer to a final concentration of 1-2 mg/mL.

  • Assay Setup: The assay is performed in a 96-well plate format. Each well contains the tubulin solution, GTP (1 mM final concentration), and either this compound at various concentrations, a positive control (e.g., colchicine), or a negative control (vehicle, e.g., DMSO).

  • Polymerization Initiation and Monitoring: The plate is placed in a temperature-controlled spectrophotometer set to 37°C. The polymerization of tubulin into microtubules causes an increase in light scattering, which is monitored by measuring the absorbance at 340 nm every minute for 60 minutes.

  • Data Analysis: The rate of polymerization and the maximum absorbance are calculated for each concentration of the test compound. The inhibitory effect is expressed as a percentage of the polymerization observed in the vehicle control. The IC₅₀ value is determined by plotting the percentage of inhibition against the compound concentration.

Visualization: Tubulin Inhibition Workflow

Tubulin_Inhibition cluster_cellular Cellular Events NIB This compound (Enters Cell) Tubulin α/β-Tubulin Dimers NIB->Tubulin Binds to Colchicine Site Microtubules Microtubule Formation Tubulin->Microtubules Polymerization Tubulin->Microtubules Inhibits Spindle Mitotic Spindle Assembly Microtubules->Spindle Required for Arrest G2/M Phase Arrest Spindle->Arrest Disruption leads to Apoptosis Apoptosis Arrest->Apoptosis

Caption: Hypothesized mechanism of cell cycle arrest via tubulin inhibition.

Speculative Mechanism 3: Inhibition of NF-κB Signaling Pathway

Hypothesis: Certain N-substituted benzamides have been shown to inhibit the activation of Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB).[6] The NF-κB pathway is a cornerstone of the inflammatory response, and its aberrant activation is linked to numerous chronic inflammatory diseases and cancers. It is speculated that this compound could inhibit this pathway, potentially by preventing the degradation of the inhibitory protein IκBα. This would sequester NF-κB in the cytoplasm, preventing the transcription of pro-inflammatory genes.

Quantitative Data Summary (Hypothetical)

To substantiate this hypothesis, key quantitative metrics on the inhibition of the NF-κB pathway would be required.

ParameterValue (Hypothetical)Description
NF-κB Reporter Gene Inhibition (IC50) 500 nMConcentration that inhibits 50% of the luciferase activity in a cell line (e.g., HEK293T) co-transfected with an NF-κB-luciferase reporter construct and stimulated with TNF-α.
IκBα Degradation Inhibition 75% at 1 µMPercentage of IκBα protein preserved (compared to vehicle control) after stimulation with TNF-α, as measured by Western blot.
p65 Nuclear Translocation Inhibition 80% at 1 µMPercentage reduction in the nuclear localization of the NF-κB p65 subunit after TNF-α stimulation, measured by immunofluorescence or subcellular fractionation followed by Western blot.
Pro-inflammatory Cytokine Inhibition (IC50) 600 nM (for IL-6)Concentration that inhibits 50% of the production of a key NF-κB target gene product, such as the cytokine IL-6, in stimulated immune cells (e.g., macrophages).
Detailed Experimental Protocol: NF-κB Luciferase Reporter Assay

This protocol describes a widely used method for quantifying the activity of the NF-κB signaling pathway.

  • Cell Culture and Transfection: HEK293T cells are cultured as previously described. Cells are seeded in 24-well plates and transiently co-transfected with two plasmids: one containing the firefly luciferase gene under the control of an NF-κB response element, and another (e.g., pRL-TK) containing the Renilla luciferase gene under a constitutive promoter, which serves as an internal control for transfection efficiency.

  • Compound Treatment: 24 hours post-transfection, the medium is replaced with fresh medium containing various concentrations of this compound or vehicle. Cells are pre-incubated with the compound for 1-2 hours.

  • Pathway Stimulation: Cells are then stimulated with a known NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α, 10 ng/mL), for 6-8 hours.

  • Cell Lysis and Luciferase Measurement: After stimulation, the medium is removed, and cells are lysed using a passive lysis buffer. The activities of both firefly and Renilla luciferase in the cell lysate are measured sequentially using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity for each well. The inhibitory effect of this compound is calculated as the percentage reduction in normalized luciferase activity compared to the TNF-α-stimulated vehicle control. The IC₅₀ is determined from the concentration-response curve.

Visualization: NF-κB Pathway Inhibition

NFkB_Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK Complex IkB_NFkB IκBα-NF-κB (Inactive Complex) IKK->IkB_NFkB Phosphorylates IκBα IkB IκBα NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocates IkB_NFkB->IkB Degrades IκBα IkB_NFkB->NFkB Releases DNA DNA NFkB_nuc->DNA Binds to Transcription Gene Transcription (e.g., IL-6, TNF-α) DNA->Transcription TNF TNF-α TNFR TNFR TNF->TNFR Binds TNFR->IKK Activates NIB This compound NIB->IKK Inhibits?

Caption: Speculative inhibition of the NF-κB signaling pathway.

References

N-Isobutylbenzamide: A Technical Guide to its Solubility in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of N-Isobutylbenzamide in organic solvents. Due to a lack of readily available quantitative solubility data in published literature, this document focuses on providing a framework for understanding and determining its solubility. This includes detailed experimental protocols for solubility assessment and a logical workflow for solubility testing.

Introduction to this compound and its Solubility

Experimental Protocols for Solubility Determination

For researchers needing to quantify the solubility of this compound, two common and reliable methods are the Equilibrium Solubility Method and the Gravimetric Method.

Equilibrium Solubility Method (Shake-Flask Method)

This method determines the thermodynamic solubility of a compound in a given solvent at a specific temperature.

Principle: An excess amount of the solute (this compound) is added to a known volume of the solvent. The mixture is agitated until equilibrium is reached, meaning the solution is saturated and the concentration of the dissolved solute is constant. The concentration of the solute in the saturated solution is then determined analytically.

Detailed Methodology:

  • Preparation: Add an excess amount of this compound to a series of vials, each containing a precise volume of the desired organic solvent (e.g., ethanol, methanol, acetone, ethyl acetate). The excess solid should be visually apparent.

  • Equilibration: Seal the vials to prevent solvent evaporation. Place the vials in a constant temperature shaker bath. Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. The time to reach equilibrium may need to be determined experimentally by taking measurements at different time points until the concentration plateaus.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature to let the excess solid settle. Alternatively, centrifuge the samples to facilitate the separation of the solid and liquid phases.

  • Sample Withdrawal and Analysis: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed or pre-cooled pipette to avoid temperature-induced precipitation. Dilute the sample with a suitable solvent to a concentration within the analytical range of the chosen analytical method.

  • Quantification: Analyze the concentration of this compound in the diluted sample using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC).

  • Calculation: Calculate the solubility of this compound in the solvent at the specified temperature based on the measured concentration and the dilution factor. The results are typically expressed in units such as mg/mL, g/100mL, or mol/L.

Gravimetric Method

The gravimetric method is a simpler, albeit potentially less precise, method for determining solubility.

Principle: A known volume of a saturated solution is evaporated to dryness, and the mass of the remaining solute is measured.

Detailed Methodology:

  • Preparation of Saturated Solution: Prepare a saturated solution of this compound in the chosen organic solvent as described in steps 1 and 2 of the Equilibrium Solubility Method.

  • Phase Separation: Separate the solid and liquid phases as described in step 3 of the Equilibrium Solubility Method.

  • Sample Measurement: Accurately pipette a known volume of the clear supernatant into a pre-weighed, dry evaporating dish.

  • Evaporation: Gently evaporate the solvent from the evaporating dish in a fume hood. This can be done at room temperature or with gentle heating, depending on the volatility of the solvent. Ensure the temperature is kept low enough to prevent degradation of the this compound.

  • Drying and Weighing: Once the solvent has completely evaporated, place the evaporating dish in a desiccator to cool to room temperature and then weigh it on an analytical balance. Repeat the drying and weighing process until a constant mass is obtained.

  • Calculation: The mass of the dissolved this compound is the difference between the final mass of the evaporating dish with the residue and the initial mass of the empty dish. The solubility can then be calculated by dividing the mass of the residue by the volume of the supernatant taken.

Data Presentation

As no specific quantitative solubility data for this compound in various organic solvents was found in the public domain, the following table is presented as a template for researchers to populate with their own experimental data. Based on general chemical principles, a qualitative prediction of solubility is included.

Organic SolventChemical ClassPredicted Qualitative SolubilityQuantitative Solubility ( g/100 mL at 25°C)
DichloromethaneChlorinated HydrocarbonSolubleData not available
AcetoneKetoneLikely SolubleData not available
Ethyl AcetateEsterLikely SolubleData not available
EthanolAlcoholLikely SolubleData not available
MethanolAlcoholLikely SolubleData not available
Dimethyl Sulfoxide (DMSO)SulfoxideLikely SolubleData not available
N,N-Dimethylformamide (DMF)AmideLikely SolubleData not available
HexaneAlkaneSparingly Soluble to InsolubleData not available

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for determining the solubility of this compound.

Solubility_Workflow start Start: Determine Solubility of This compound select_solvents Select Organic Solvents (e.g., Ethanol, Acetone, DCM) start->select_solvents choose_method Choose Solubility Determination Method select_solvents->choose_method equilibrium_method Equilibrium Solubility Method choose_method->equilibrium_method Analytical Instrumentation Available gravimetric_method Gravimetric Method choose_method->gravimetric_method Simpler Approach prepare_saturated Prepare Saturated Solution (Excess Solute + Solvent) equilibrium_method->prepare_saturated gravimetric_method->prepare_saturated equilibrate Equilibrate at Constant Temperature (e.g., 24-72h with agitation) prepare_saturated->equilibrate separate_phases Separate Solid and Liquid Phases (Centrifugation or Settling) equilibrate->separate_phases analyze_supernatant Analyze Supernatant (e.g., HPLC, GC) separate_phases->analyze_supernatant evaporate_supernatant Evaporate Known Volume of Supernatant separate_phases->evaporate_supernatant calculate_solubility1 Calculate Solubility from Concentration analyze_supernatant->calculate_solubility1 weigh_residue Dry and Weigh Residue evaporate_supernatant->weigh_residue calculate_solubility2 Calculate Solubility from Mass weigh_residue->calculate_solubility2 end End: Report Solubility Data calculate_solubility1->end calculate_solubility2->end

Caption: Workflow for determining the solubility of this compound.

Stability and Storage of N-Isobutylbenzamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for N-Isobutylbenzamide. Due to the limited availability of specific stability data for this compound in published literature, this guide leverages information on the stability of structurally related benzamide (B126) derivatives to provide best-practice recommendations and representative experimental protocols.

Chemical Properties

A foundational understanding of the chemical properties of this compound is essential for designing and interpreting stability studies.

PropertyValueSource
Molecular Formula C₁₁H₁₅NO--INVALID-LINK--
Molecular Weight 177.24 g/mol --INVALID-LINK--
Appearance White crystalline solid (typical for benzamides)--INVALID-LINK--
Melting Point 125-128 °C (for Benzamide)--INVALID-LINK--
Solubility Slightly soluble in water; soluble in organic solvents like ethanol.--INVALID-LINK--
LogP 2.3--INVALID-LINK--

Recommended Storage Conditions

Proper storage is critical to maintain the integrity of this compound. The following conditions are recommended based on the general stability of benzamide derivatives.[1][2]

ParameterRecommended ConditionRationale
Temperature 2°C to 8°C (Refrigerated)To minimize the rate of potential chemical degradation.[2]
Humidity Store in a desiccator or with a desiccant.The amide functional group can be susceptible to hydrolysis.[1][2]
Light Protect from light (e.g., store in an amber vial).Aromatic compounds can be sensitive to photodegradation.[1][2]
Atmosphere Store under an inert atmosphere (e.g., Argon, Nitrogen).To minimize the risk of oxidation.[2]
Container Tightly sealed, non-reactive container (e.g., glass).To prevent contamination and exposure to moisture.[1][2]

Potential Degradation Pathways

Based on the chemical structure of this compound and data from related compounds, the primary degradation pathways are expected to be hydrolysis and photodegradation.[1]

  • Hydrolysis: The amide bond is susceptible to cleavage under both acidic and basic conditions, which would yield benzoic acid and isobutylamine (B53898) as degradation products.

  • Photodegradation: Exposure to light, particularly UV radiation, may induce degradation, although specific photoproducts have not been documented.

The potential hydrolytic degradation pathway is illustrated below:

Caption: Proposed hydrolytic degradation pathway of this compound.

Experimental Protocols: Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods.[3][4][5] The following are representative protocols that can be adapted for this compound.

General Experimental Workflow

The overall process for conducting a forced degradation study and developing a stability-indicating method is outlined below.

Caption: General workflow for forced degradation and stability-indicating method development.

Preparation of Stock and Stressed Samples

Stock Solution Preparation:

  • Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) to prepare a stock solution of a known concentration (e.g., 1 mg/mL).

Stress Conditions: [2]

  • Acid Hydrolysis:

    • Mix a known volume of the stock solution with an equal volume of 0.1 M hydrochloric acid.

    • Incubate the mixture at a specified temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

    • At specified time points, withdraw samples and neutralize with an equivalent amount of 0.1 M sodium hydroxide (B78521) before analysis.

  • Base Hydrolysis:

    • Mix a known volume of the stock solution with an equal volume of 0.1 M sodium hydroxide.

    • Maintain the mixture at room temperature for a defined period (e.g., 24 hours).

    • At specified time points, withdraw samples and neutralize with an equivalent amount of 0.1 M hydrochloric acid before analysis.

  • Oxidative Degradation:

    • Mix a known volume of the stock solution with an equal volume of a suitable oxidizing agent (e.g., 3% hydrogen peroxide).

    • Keep the mixture at room temperature for a defined period (e.g., 24 hours), protected from light.

    • Withdraw samples for analysis at specified time points.

  • Thermal Degradation:

    • Expose a known quantity of solid this compound to a high temperature (e.g., 70°C) in a calibrated oven for a defined period (e.g., 48 hours).

    • At specified time points, withdraw samples, allow them to cool to room temperature, and dissolve in a suitable solvent for analysis.

  • Photolytic Degradation:

    • Expose a known quantity of solid this compound or a solution of the compound to a calibrated light source (e.g., UV lamp at 254 nm) for a defined period.

    • A control sample should be kept in the dark under the same temperature conditions.

    • At specified time points, withdraw samples for analysis.

Analytical Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for separating the parent compound from its degradation products.

Representative HPLC Method Parameters:

ParameterExample Condition
Column C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
Flow Rate 1.0 mL/min
Detection UV spectrophotometer at a suitable wavelength (determined by UV scan of this compound)
Injection Volume 10 µL
Column Temperature 30°C

Data Presentation of Forced Degradation Studies

The results of the forced degradation studies should be presented in a clear and concise table to allow for easy comparison of the stability of this compound under different stress conditions.

Stress ConditionReagent/ConditionDurationTemperature% Degradation of this compoundNo. of Degradation Products
Acidic 0.1 M HCl24 hours60°C[Insert experimental data][Insert experimental data]
Basic 0.1 M NaOH24 hoursRoom Temp.[Insert experimental data][Insert experimental data]
Oxidative 3% H₂O₂24 hoursRoom Temp.[Insert experimental data][Insert experimental data]
Thermal Dry Heat48 hours70°C[Insert experimental data][Insert experimental data]
Photolytic UV Light (254 nm)24 hoursRoom Temp.[Insert experimental data][Insert experimental data]

Note: The percentage of degradation should be calculated based on the reduction in the peak area of the parent compound in the stressed sample compared to an unstressed control sample.

Conclusion

References

Review of N-alkylbenzamide synthesis methods

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of N-Alkylbenzamides

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of prevalent and innovative methodologies for the synthesis of N-alkylbenzamides, crucial scaffolds in medicinal chemistry and materials science. It details various synthetic routes, from traditional acylation to modern catalytic and green chemistry approaches. Quantitative data is summarized for comparative analysis, and detailed experimental protocols for key methods are provided.

Core Synthesis Methodologies

The synthesis of N-alkylbenzamides can be broadly categorized into several key strategies, each with distinct advantages and limitations regarding substrate scope, reaction conditions, and atom economy. The primary methods include:

  • Catalytic N-Alkylation of Benzamides with Alcohols: A modern and atom-economical approach where benzamide (B126) is directly alkylated using an alcohol, with water as the only byproduct. This method often employs transition metal catalysts.

  • Reductive Amination: A versatile and widely used method involving the reaction of benzaldehyde (B42025) with a primary amine to form an imine, which is subsequently reduced to the target N-alkylbenzamide.

  • Acylation of Amines with Benzoyl Chloride (Schotten-Baumann reaction): A traditional and robust method involving the reaction of a primary amine with benzoyl chloride.

  • Reaction of Benzoic Acid Esters with Primary Amines: A direct amidation method that can be performed under catalyst-free conditions.

  • Iron-Catalyzed Rearrangement of Oxaziridines: A green chemistry approach that proceeds under mild conditions in water.

  • LDA-Mediated Alkylation of N,N-Dialkylbenzamides: A transition-metal-free method for the synthesis of α-sulfenylated ketones from N,N-dialkylbenzamides.

  • Microwave-Assisted Synthesis: The application of microwave irradiation to accelerate reaction times and improve yields in various N-alkylation and acylation reactions.

Data Presentation: Comparison of Synthesis Methods

The following tables summarize quantitative data for the different synthesis methods, allowing for easy comparison of their key parameters.

Table 1: Catalytic N-Alkylation of Benzamide with Alcohols

Catalyst SystemAlcoholTemperature (°C)Time (h)Yield (%)Reference
Cobalt Nanoparticles (Co-L5@C-800)Benzyl (B1604629) alcohol1302495[1]
Iridium/Graphene (GIrNC)Benzyl alcohol11024>99[2]
[Cp*IrCl₂]₂Various primary & secondary alcohols--High[3]

Table 2: Reductive Amination of Benzaldehyde with Aniline (B41778)

Reducing Agent / CatalystSolventTemperatureTimeYield (%)Reference
NaBH₄ / DOWEX(R)50WX8THFRoom Temp.20 min91[4]
α-picoline-borane / AcOHMeOH, H₂O, or neat--Good[5]
Aquivion-Fe / NaBH₄CPME then MeOH40 °C then RT3.5 hHigh[6]

Table 3: Traditional Acylation of Ethanolamine with Benzoyl Chloride

BaseSolventTemperature (°C)TimeYield (%)Reference
None (Amine as base)THF010 min97[7]
Triethylamine (B128534)Anhydrous DCM0 to Room Temp.2-4 h88-96[8]

Table 4: Other Notable Synthesis Methods

MethodKey ReagentsTemperature (°C)Time (h)Yield (%)Reference
Ester AminolysisMethyl Benzoate, aq. Methylamine20-100-85[9]
Oxaziridine (B8769555) Rearrangement2-Alkyl-3-aryloxaziridine, Fe₂(SO₄)₃, SDS70-High[10]
LDA-Mediated AlkylationN,N-Diisopropylbenzamide, Thioanisole, LDA4024Good[11][12]
Microwave-Assisted Ring OpeningOxazolone, Amines-< 15 minGood[13]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Cobalt-Catalyzed N-Alkylation of Benzamide with Benzyl Alcohol[1]
  • Materials: Benzamide (0.5 mmol), benzyl alcohol (0.55 mmol), Co-L5@C-800 catalyst (60 mg, 1.9 mol% Co), potassium hydroxide (B78521) (KOH, 0.3 mmol), and toluene (B28343) (3 mL).

  • Procedure:

    • Add the benzamide, benzyl alcohol, Co-L5@C-800 catalyst, and KOH to a Schlenk tube.

    • Add toluene as the solvent.

    • Seal the tube and purge with argon (1 atm).

    • Heat the reaction mixture to 130 °C and stir for 24 hours.

    • After cooling to room temperature, the product can be isolated and purified using standard techniques such as column chromatography.

Protocol 2: Reductive Amination of Benzaldehyde with Aniline[4]
  • Materials: Benzaldehyde (1 mmol), aniline (1 mmol), DOWEX(R)50WX8 resin (0.5 g), sodium borohydride (B1222165) (NaBH₄, 1 mmol), and tetrahydrofuran (B95107) (THF, 3 mL).

  • Procedure:

    • In a round-bottomed flask, prepare a solution of benzaldehyde, aniline, and DOWEX(R)50WX8 in THF.

    • Stir the mixture for 5 minutes at room temperature to facilitate imine formation.

    • Add NaBH₄ to the reaction mixture and continue stirring at room temperature.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 20 minutes.

    • Upon completion, filter the reaction mixture to remove the resin.

    • The filtrate can then be worked up to isolate the N-benzylbenzamide.

Protocol 3: Traditional Acylation of an Amine with Benzoyl Chloride[8]
  • Materials: Amine (1.0 eq), triethylamine (1.2 eq), benzoyl chloride (1.1 eq), and anhydrous dichloromethane (B109758) (DCM).

  • Procedure:

    • In a flame-dried round-bottom flask under an inert atmosphere, dissolve the amine and triethylamine in anhydrous DCM.

    • Cool the solution to 0 °C using an ice bath.

    • Dissolve the benzoyl chloride in a minimal amount of anhydrous DCM.

    • Add the acid chloride solution dropwise to the stirred amine solution at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, quench the reaction by adding water and proceed with a standard aqueous workup and purification.

Protocol 4: Iron-Catalyzed Rearrangement of 2-Alkyl-3-Aryloxaziridines[10]
  • Materials: 2-Alkyl-3-aryloxaziridine (0.5 mmol), iron(III) sulfate (B86663) (Fe₂(SO₄)₃·5H₂O, 2.5 mol%), sodium dodecyl sulfate (SDS, 15 mol%), and water (1 mL).

  • Procedure:

    • In a 5 mL sealed vial, stir a mixture of water, Fe₂(SO₄)₃·5H₂O, and SDS for 5 minutes at room temperature.

    • Add the oxaziridine to the mixture.

    • Seal the vial and stir the reaction at 70 °C until the oxaziridine is consumed (monitored by TLC).

    • After completion, extract the mixture with ethyl acetate (B1210297) (3 x 1 mL).

    • Filter the combined organic extracts through a short pad of silica (B1680970) gel and concentrate under reduced pressure to yield the pure N-alkylbenzamide.

Visualization of Workflows and Mechanisms

The following diagrams, generated using Graphviz, illustrate the workflows and proposed mechanisms of the described synthesis methods.

cobalt_catalyzed_N_alkylation cluster_reactants Reactants cluster_process Process cluster_workup Workup & Purification benzamide Benzamide mix Mix in Toluene benzamide->mix alcohol Alcohol alcohol->mix catalyst Co-L5@C-800 catalyst->mix base KOH base->mix heat Heat at 130°C under Argon (24h) mix->heat cool Cool to RT heat->cool purify Column Chromatography cool->purify product N-Alkylbenzamide purify->product

Cobalt-Catalyzed N-Alkylation Workflow.

reductive_amination cluster_reactants Reactants cluster_imine_formation Imine Formation (in THF) cluster_reduction Reduction cluster_workup Workup benzaldehyde Benzaldehyde mix_imine Mix & Stir (5 min) benzaldehyde->mix_imine amine Primary Amine amine->mix_imine resin DOWEX Resin resin->mix_imine add_nabh4 Add NaBH₄ mix_imine->add_nabh4 stir_reduce Stir at RT (20 min) add_nabh4->stir_reduce filter Filter stir_reduce->filter product N-Alkylbenzamide filter->product

Reductive Amination Workflow.

traditional_acylation cluster_reactants Reactants cluster_process Process (in Anhydrous DCM) cluster_workup Workup amine Primary Amine dissolve Dissolve Amine & Base amine->dissolve benzoyl_chloride Benzoyl Chloride add_benzoyl Add Benzoyl Chloride dropwise at 0°C benzoyl_chloride->add_benzoyl base Triethylamine base->dissolve cool Cool to 0°C dissolve->cool cool->add_benzoyl warm_stir Warm to RT & Stir (2-4h) add_benzoyl->warm_stir quench Quench with Water warm_stir->quench extract Aqueous Workup quench->extract purify Purification extract->purify product N-Alkylbenzamide purify->product

Traditional Acylation Workflow.

cobalt_mechanism alcohol R-CH₂OH aldehyde R-CHO alcohol->aldehyde Dehydrogenation (on catalyst surface) catalyst [Co] catalyst->alcohol imine_intermediate N-Benzoylimine (Ph-CON=CHR) aldehyde->imine_intermediate Condensation (base-promoted) co_hydride H-[Co]-H product N-Alkylbenzamide (Ph-CONH-CH₂R) co_hydride->product benzamide Ph-CONH₂ benzamide->imine_intermediate imine_intermediate->product Hydrogenation water H₂O imine_intermediate->water product->catalyst

Proposed Mechanism for Cobalt-Catalyzed N-Alkylation.

References

Methodological & Application

Synthesis of N-Isobutylbenzamide from Benzoyl Chloride: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of N-isobutylbenzamide, a valuable amide compound with applications in organic synthesis and medicinal chemistry. The synthesis is achieved via the Schotten-Baumann reaction, a robust and widely used method for the acylation of amines. This application note details the reaction mechanism, a step-by-step experimental protocol, and purification procedures. All quantitative data, including reagent properties and product characterization, are summarized in structured tables. Additionally, visual diagrams of the reaction pathway and experimental workflow are provided to facilitate understanding and execution.

Introduction

N-substituted benzamides are a class of organic compounds with significant importance in the pharmaceutical and agrochemical industries. The amide functional group is a key structural motif in many biologically active molecules. The synthesis of this compound from benzoyl chloride and isobutylamine (B53898) serves as a classic example of nucleophilic acyl substitution, specifically the Schotten-Baumann reaction. This reaction is characterized by the use of a biphasic solvent system and a base to neutralize the hydrochloric acid byproduct, driving the reaction to completion.[1][2]

Reaction and Mechanism

The synthesis of this compound proceeds through the nucleophilic attack of isobutylamine on the carbonyl carbon of benzoyl chloride. The reaction is facilitated by a base, typically sodium hydroxide (B78521), which neutralizes the liberated hydrochloric acid.[3]

Reaction Scheme:

The mechanism involves the formation of a tetrahedral intermediate, which then collapses to form the stable amide product.[3]

Caption: Reaction pathway for the synthesis of this compound.

Experimental Protocols

This section provides a detailed protocol for the synthesis and purification of this compound.

Materials and Reagents
ReagentMolar Mass ( g/mol )Density (g/mL)AmountMoles
Benzoyl chloride140.571.215.0 mL0.043
Isobutylamine73.140.734.7 mL0.047
10% Sodium Hydroxide (aq)40.00~1.1150 mL-
Dichloromethane (B109758)84.931.33100 mL-
Ethanol (B145695)46.070.789As needed-
Anhydrous Sodium Sulfate142.042.66As needed-
Deionized Water18.021.00As needed-
Brine (saturated NaCl)-~1.2As needed-
Synthesis of this compound
  • Reaction Setup: In a 250 mL Erlenmeyer flask equipped with a magnetic stir bar, dissolve isobutylamine (4.7 mL, 0.047 mol) in 50 mL of dichloromethane.

  • Addition of Base: To the stirred solution, add 50 mL of 10% aqueous sodium hydroxide solution. Cool the biphasic mixture to 0-5 °C in an ice bath.

  • Addition of Benzoyl Chloride: While vigorously stirring the cooled mixture, slowly add benzoyl chloride (5.0 mL, 0.043 mol) dropwise over a period of 15-20 minutes. Maintain the temperature below 10 °C during the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 1-2 hours to ensure the reaction goes to completion. The disappearance of the pungent smell of benzoyl chloride can indicate the completion of the reaction.[3]

  • Work-up: Transfer the reaction mixture to a separatory funnel. Separate the organic layer.

  • Washing: Wash the organic layer sequentially with 50 mL of 1 M HCl, 50 mL of water, and 50 mL of brine.

  • Drying: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

Purification by Recrystallization
  • Dissolution: Dissolve the crude product in a minimal amount of hot ethanol in an Erlenmeyer flask.[4]

  • Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot gravity filtration.

  • Crystallization: Allow the clear solution to cool slowly to room temperature. Further cooling in an ice bath will promote crystallization.

  • Isolation: Collect the crystalline product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a low temperature (e.g., 40-50 °C) to a constant weight.

Caption: Experimental workflow for the synthesis of this compound.

Data Presentation

Product Characterization
PropertyValueReference
Chemical Formula C₁₁H₁₅NO
Molar Mass 177.24 g/mol
Appearance White crystalline solid
Melting Point 54-56 °C
¹H NMR (CDCl₃, δ) 7.75 (d, 2H), 7.45-7.35 (m, 3H), 6.1 (br s, 1H), 3.25 (t, 2H), 1.9 (m, 1H), 0.95 (d, 6H)
¹³C NMR (CDCl₃, δ) 167.8, 134.8, 131.2, 128.5, 126.8, 47.4, 28.7, 20.2
IR (KBr, cm⁻¹) ~3300 (N-H stretch), ~1630 (C=O stretch, Amide I), ~1540 (N-H bend, Amide II)

Discussion

The Schotten-Baumann reaction provides an efficient method for the synthesis of this compound. The use of a biphasic system allows for the easy separation of the product from the aqueous base and byproducts. The reaction is typically high-yielding, although the final yield will depend on the efficiency of the work-up and purification steps. Recrystallization from ethanol is an effective method for obtaining a high-purity product. The identity and purity of the synthesized this compound can be confirmed by standard analytical techniques such as melting point determination, NMR, and IR spectroscopy.

Safety Precautions

  • Benzoyl chloride is corrosive and a lachrymator. It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Isobutylamine is flammable and corrosive. Handle with care in a well-ventilated area.

  • Sodium hydroxide is a strong base and can cause severe burns. Handle with appropriate PPE.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. All operations involving dichloromethane should be performed in a fume hood.

Conclusion

This application note provides a detailed and practical guide for the synthesis of this compound from benzoyl chloride and isobutylamine using the Schotten-Baumann reaction. The provided experimental protocol, along with the characterization data and visual aids, should enable researchers to successfully synthesize and purify this compound for their research and development needs.

References

Application Notes and Protocols for the Purification of N-Isobutylbenzamide by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

N-Isobutylbenzamide is a chemical compound with applications in various research and development sectors. The synthesis of this compound can result in a crude product containing unreacted starting materials and by-products. For its use in sensitive applications, a high degree of purity is essential. Recrystallization is a robust and widely used technique for the purification of solid organic compounds like amides, offering an effective method to remove impurities.[1][2] This document provides a detailed protocol for the purification of this compound using the recrystallization method.

Principle of Recrystallization

Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a chosen solvent at different temperatures. An ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but will have high solubility at an elevated temperature.[3] Conversely, the impurities should either be highly soluble in the solvent at all temperatures or insoluble at all temperatures.

The process involves dissolving the crude this compound in a minimum amount of a suitable hot solvent to create a saturated solution. As the solution cools, the solubility of this compound decreases, leading to the formation of pure crystals. The soluble impurities remain dissolved in the solvent (mother liquor) and are separated by filtration.

Solvent Selection for this compound

The choice of solvent is critical for successful recrystallization. For amides, polar solvents are generally good candidates.[1] Based on available literature, ethanol (B145695) is a recommended and effective solvent for the recrystallization of this compound.[4] Other potential solvents for benzamide (B126) derivatives include methanol, acetone, and acetonitrile.[1][5] A mixed solvent system, such as ethanol-water, can also be employed to fine-tune the solubility characteristics.[5][6]

Table 1: Solvent Selection Summary

SolventSuitability for this compoundRationale
Ethanol Highly Recommended Documented effectiveness for this compound recrystallization.[4] Good solubility at high temperatures and lower solubility at room temperature.
MethanolPotential AlternativeStructurally similar to ethanol and often exhibits similar solvent properties for benzamides.[5]
AcetonePotential AlternativeA polar aprotic solvent that can be effective for amide purification.[1]
AcetonitrilePotential AlternativeKnown to give good results for amide recrystallization.[1]
WaterPoor (as a single solvent)This compound has low solubility in water. Can be used as an anti-solvent in a mixed system with a more soluble solvent like ethanol.

Experimental Protocol: Recrystallization of this compound using Ethanol

This protocol outlines the step-by-step procedure for the purification of crude this compound using ethanol as the recrystallization solvent.

Materials:

  • Crude this compound

  • Ethanol (Reagent Grade)

  • Distilled Water (for potential use as an anti-solvent)

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Condenser (optional, to prevent solvent loss)

  • Buchner funnel and flask

  • Filter paper

  • Spatula

  • Glass rod

  • Ice bath

Procedure:

  • Dissolution:

    • Place the crude this compound into an Erlenmeyer flask of an appropriate size.

    • Add a minimal amount of ethanol to the flask, just enough to wet the solid.

    • Gently heat the mixture while stirring continuously.[2]

    • Continue to add small portions of hot ethanol until the this compound completely dissolves. Avoid adding an excess of solvent to maximize the yield.

  • Decolorization (Optional):

    • If the solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal.

    • Reheat the solution to boiling for a few minutes.

    • Perform a hot gravity filtration to remove the activated charcoal.

  • Crystallization:

    • Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.

    • Once the flask has reached room temperature, place it in an ice bath to maximize the precipitation of the crystals.[2]

  • Crystal Collection:

    • Collect the crystals by vacuum filtration using a Buchner funnel and filter paper.[2]

    • Ensure the filter paper is wetted with a small amount of cold ethanol before filtration.

  • Washing:

    • Wash the collected crystals with a small amount of ice-cold ethanol to remove any remaining mother liquor and soluble impurities.[7] Using cold solvent minimizes the loss of the purified product.

  • Drying:

    • Dry the purified crystals. This can be done by leaving them in the Buchner funnel under vacuum for a period, transferring them to a watch glass to air dry, or placing them in a desiccator or a vacuum oven at a low temperature.

Table 2: Summary of Experimental Parameters

ParameterValue/DescriptionPurpose
Solvent EthanolTo dissolve the crude product at high temperature and allow for crystallization upon cooling.
Dissolution Temperature Near the boiling point of ethanol (approx. 78°C)To ensure complete dissolution in a minimal amount of solvent.
Cooling Method Slow cooling to room temperature, followed by an ice bath.To promote the formation of large, pure crystals and maximize yield.
Washing Solvent Ice-cold ethanolTo remove residual impurities without significantly dissolving the purified crystals.
Drying Method Air drying, desiccator, or vacuum oven.To remove residual solvent from the final product.

Visualizing the Workflow and Logic

Diagram 1: Experimental Workflow for Recrystallization

G Figure 1: Experimental Workflow for this compound Recrystallization A Crude this compound in Flask B Add Minimum Hot Ethanol A->B Heat C Complete Dissolution B->C D Slow Cooling to Room Temperature C->D E Ice Bath Cooling D->E F Crystal Formation E->F G Vacuum Filtration F->G H Wash with Cold Ethanol G->H I Dry the Crystals H->I J Pure this compound I->J

Caption: Workflow for the purification of this compound via recrystallization.

Diagram 2: Logical Relationship in Purification

G Figure 2: Logical Flow of Purification Crude Crude Product (this compound + Impurities) Process Recrystallization (Dissolution & Crystallization) Crude->Process Pure Purified Solid (Crystalline this compound) Process->Pure Solid Phase Impurities Impurities in Mother Liquor Process->Impurities Liquid Phase

Caption: Separation of this compound from impurities during recrystallization.

Troubleshooting

ProblemPossible CauseSuggested Solution
Compound does not dissolve Insufficient solvent; Incorrect solvent choice.Add more hot solvent in small increments; Re-evaluate the choice of solvent.
Oiling out (product separates as a liquid) Solution is supersaturated; Cooling is too rapid.Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.
No crystals form upon cooling Too much solvent was used; Solution is not saturated.Boil off some of the solvent to concentrate the solution; Scratch the inside of the flask with a glass rod to induce nucleation; Add a seed crystal.
Low recovery of purified product Too much solvent was used; Crystals were washed with warm solvent; Premature crystallization during hot filtration.Use the minimum amount of hot solvent; Always wash with ice-cold solvent; Ensure the filtration apparatus is pre-heated for hot filtration.

Safety Precautions

  • Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Perform the recrystallization in a well-ventilated fume hood.

  • Ethanol is flammable. Avoid open flames and use a heating mantle or steam bath as a heat source.

  • Handle hot glassware with appropriate clamps or tongs.

References

Application Note: ¹H and ¹³C NMR Spectral Analysis of N-Isobutylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-Isobutylbenzamide is an organic compound belonging to the amide family. It serves as a valuable intermediate in organic synthesis and may be investigated in various fields, including medicinal chemistry and materials science. Accurate structural elucidation is critical for confirming its identity and purity. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the molecular structure of a compound. This application note provides a comprehensive overview of the ¹H and ¹³C NMR spectral data for this compound and a detailed protocol for its analysis.

Molecular Structure and NMR Assignments

The chemical structure of this compound consists of a benzoyl group attached to the nitrogen atom of an isobutylamine (B53898) moiety. The numbering convention used for the assignment of NMR signals is shown in the diagram below.

cluster_molecule This compound C1 C1 C2 C2 C1->C2 C3 C3 C2->C3 C4 C4 C3->C4 C5 C5 C4->C5 C6 C6 C5->C6 C6->C1 C7 C7(=O) C7->C1 N8 N8-H C7->N8 C9 C9H₂ N8->C9 C10 C10H C9->C10 C11a C11H₃ C10->C11a C11b C11'H₃ C10->C11b

Figure 1: Chemical structure of this compound with atom numbering for NMR assignments.

Spectral Data Summary

The following tables summarize the ¹H and ¹³C NMR spectral data for this compound recorded in deuterated chloroform (B151607) (CDCl₃) as the solvent. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS).

Table 1: ¹H NMR Data of this compound (400 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicity¹Coupling Constant (J) HzIntegrationAssignment
~7.77m-2HH-2, H-6
~7.49m-1HH-4
~7.42m-2HH-3, H-5
~6.15br s-1HN-H (8)
3.27t6.62HH-9
1.90m6.81HH-10
0.98d6.86HH-11, H-11'
¹ s = singlet, d = doublet, t = triplet, m = multiplet, br = broad

Table 2: ¹³C NMR Data of this compound (100 MHz, CDCl₃)

Chemical Shift (δ) ppmAssignment
167.8C-7 (C=O)
134.6C-1
131.3C-4
128.5C-3, C-5
126.8C-2, C-6
47.3C-9
28.7C-10
20.2C-11, C-11'

Experimental Protocols

A standardized protocol is essential for acquiring high-quality, reproducible NMR data.[1]

1. Sample Preparation

  • ¹H NMR: Weigh 5-10 mg of this compound into a clean, dry vial.

  • ¹³C NMR: Weigh 20-50 mg of this compound into a clean, dry vial.

  • Solvent Selection: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The choice of solvent should be based on sample solubility.[2]

  • Dissolution: Vortex the vial until the sample is completely dissolved.

  • Filtration: If any particulate matter is visible, filter the solution through a pipette containing a small plug of glass wool into a clean NMR tube to prevent distortion of the magnetic field.

  • Transfer: Transfer the clear solution into a 5 mm NMR tube.

2. NMR Data Acquisition

The following parameters are typical for a 400 MHz spectrometer and can be adjusted as needed.

  • Instrument Setup: Insert the NMR tube into the spectrometer. Lock the spectrometer on the deuterium (B1214612) signal of the CDCl₃ solvent and shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: Standard single pulse (zg30)

    • Number of Scans (NS): 8-16

    • Acquisition Time (AQ): ~4 seconds

    • Relaxation Delay (D1): 1-2 seconds

    • Pulse Angle: 30°

  • ¹³C NMR Acquisition Parameters:

    • Pulse Program: Proton-decoupled single pulse (zgpg30)

    • Number of Scans (NS): 1024 or higher (to achieve adequate signal-to-noise)

    • Acquisition Time (AQ): ~1-2 seconds

    • Relaxation Delay (D1): 2 seconds

3. Data Processing

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Perform phase correction and baseline correction on the resulting spectrum.

  • Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for ¹H NMR. For ¹³C NMR, reference the residual solvent peak of CDCl₃ to 77.16 ppm.

  • For ¹H NMR, integrate the signals to determine the relative number of protons for each resonance.

  • Assign the peaks based on their chemical shift, multiplicity, coupling constants, and integration values.

Workflow and Data Relationships

The process of NMR analysis follows a logical workflow from sample handling to final structural confirmation. The relationships between different NMR experiments help in building a complete picture of the molecular structure.

A Sample Preparation (this compound in CDCl3) B Data Acquisition (400 MHz Spectrometer) A->B C 1H NMR Experiment B->C D 13C NMR Experiment B->D E Data Processing (FT, Phasing, Baseline Correction) C->E D->E F Spectral Analysis (Peak Picking, Integration, Assignment) E->F G Structure Confirmation F->G

Figure 2: General experimental workflow for the NMR analysis of this compound.

References

Application Notes & Protocols: FT-IR Spectroscopy for the Analysis of N-Isobutylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful, non-destructive analytical technique used to identify functional groups within a molecule. By measuring the absorption of infrared radiation by a sample, an FT-IR spectrum is generated, which provides a unique molecular "fingerprint." These application notes provide a detailed overview of the use of FT-IR spectroscopy for the characterization of N-Isobutylbenzamide, a secondary amide. Amides are a fundamental functional group in numerous pharmaceuticals and organic molecules. Therefore, understanding their characteristic spectral features is crucial for synthesis confirmation, purity assessment, and quality control in drug development.

This compound, as a secondary amide, exhibits characteristic absorption bands corresponding to the vibrations of its functional groups. The key vibrational modes include the N-H stretch, the C=O stretch (Amide I band), and a coupled vibration of the N-H bend and C-N stretch (Amide II band). The positions of these bands can be influenced by factors such as hydrogen bonding and the physical state of the sample (solid or in solution).[1]

Principles of FT-IR for this compound Analysis

The infrared spectrum of this compound is dominated by the characteristic absorptions of the secondary amide group, along with contributions from the aromatic ring and the isobutyl group.

  • N-H Stretching: Secondary amides in the solid state typically show a single N-H stretching band. In dilute solutions, this "free" N-H stretching vibration appears in the range of 3500-3400 cm⁻¹.[1] In solid samples, hydrogen bonding causes this band to shift to a lower frequency, generally appearing near 3350-3180 cm⁻¹.[1] For this compound, this peak is observed around 3296 cm⁻¹.[2]

  • Amide I Band (C=O Stretching): This is one of the most intense and useful bands in the spectrum of amides.[3][4] For simple, open-chain secondary amides in the solid state, this band absorbs near 1640 cm⁻¹.[1] In dilute solutions, the frequency is raised and appears in the 1700-1680 cm⁻¹ region.[1] The C=O stretch of this compound is located at approximately 1634 cm⁻¹.[2] The position of this band is sensitive to hydrogen bonding.

  • Amide II Band (N-H Bending and C-N Stretching): This band arises from a combination of N-H in-plane bending and C-N stretching vibrations.[1][4] In solid-state secondary amides, the Amide II band is found in the region of 1570-1515 cm⁻¹.[1][5] For this compound, this peak is observed around 1547 cm⁻¹.[2]

  • Aromatic C-H and C=C Stretching: The presence of the benzene (B151609) ring gives rise to characteristic absorptions. Aromatic C-H stretching vibrations are typically observed between 3100-3000 cm⁻¹.[6] Carbon-carbon stretching vibrations within the aromatic ring produce bands in the 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹ regions.[6]

  • Alkyl C-H Stretching and Bending: The isobutyl group will show C-H stretching absorptions in the 3000-2850 cm⁻¹ range.[7] C-H bending vibrations for the methyl groups can also be observed.[6]

Quantitative Data Summary

The following table summarizes the characteristic FT-IR absorption bands for this compound based on typical ranges for secondary amides and specific data.

Functional Group Vibration Typical Wavenumber Range (cm⁻¹) Observed Wavenumber for this compound (cm⁻¹) Intensity Notes
N-H Stretch3370 - 3170 (solid)[5]~3296[2]Medium to StrongBroadened in solid state due to hydrogen bonding.
Aromatic C-H Stretch3100 - 3000[6]~3080, ~3061[2]Weak to MediumCharacteristic of the benzene ring.
Alkyl C-H Stretch2950 - 2850[3]~2959, ~2916, ~2874[2]Medium to StrongFrom the isobutyl group.
Amide I (C=O Stretch)1680 - 1630[5]~1634[2]StrongVery intense and sharp peak.
Aromatic C=C Stretch1600 - 1450Not explicitly assigned in provided spectrum, but expected in this region.Medium to WeakMultiple bands are possible.
Amide II (N-H Bend & C-N Stretch)1570 - 1515 (solid)[1][5]~1547[2]StrongA key diagnostic peak for secondary amides.
C-H Bending (Alkyl)1470 - 1350Not explicitly assigned in provided spectrum, but expected in this region.MediumFrom the isobutyl group.
C-H Out-of-Plane Bending (Aromatic)900 - 675[7]~725 (and others in the region)StrongDependent on the substitution pattern of the aromatic ring.

Experimental Protocols

This section details the methodologies for obtaining an FT-IR spectrum of this compound.

Sample Preparation

4.1.1. Solid Sample (KBr Pellet Method)

This is a common method for obtaining high-quality spectra of solid samples.

  • Grinding: In an agate mortar and pestle, finely grind approximately 1-2 mg of the this compound sample.

  • Mixing: Add about 100-200 mg of dry, infrared-grade potassium bromide (KBr) to the mortar. Mix thoroughly with the sample by gentle grinding until a fine, homogeneous powder is obtained.[8]

  • Pellet Formation: Transfer the powder mixture to a pellet die. Place the die in a hydraulic press and apply pressure to form a transparent or translucent pellet.[8]

  • Analysis: Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.

4.1.2. Attenuated Total Reflectance (ATR) Method

ATR is a rapid and convenient method that requires minimal sample preparation.

  • Crystal Cleaning: Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.[8] A background spectrum should be run on the clean, empty crystal.

  • Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.[8]

  • Pressure Application: Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.[9]

  • Analysis: Collect the FT-IR spectrum.

Instrumentation and Data Acquisition
  • Instrument: A Fourier Transform Infrared Spectrometer equipped with a suitable detector (e.g., DTGS).

  • Spectral Range: Typically 4000 - 400 cm⁻¹.

  • Resolution: 4 cm⁻¹ is generally sufficient for routine analysis.

  • Number of Scans: Co-adding 16 to 32 scans is common to improve the signal-to-noise ratio.

  • Background Spectrum: A background spectrum of the empty sample compartment (or the clean ATR crystal) must be collected prior to running the sample spectrum. This will be automatically subtracted from the sample spectrum.

  • Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Visualizations

FT_IR_Workflow cluster_prep Sample Preparation cluster_solid Solid Sample cluster_analysis FT-IR Analysis cluster_output Output start This compound Sample kbr KBr Pellet Method start->kbr Option 1 atr ATR Method start->atr Option 2 spectrometer FT-IR Spectrometer kbr->spectrometer atr->spectrometer background Acquire Background Spectrum spectrometer->background sample_scan Acquire Sample Spectrum background->sample_scan processing Data Processing sample_scan->processing spectrum FT-IR Spectrum processing->spectrum interpretation Interpretation of Functional Groups spectrum->interpretation

Caption: Experimental workflow for FT-IR analysis of this compound.

References

Application Note: Mass Spectrometric Fragmentation Analysis of N-Isobutylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Isobutylbenzamide is a chemical compound of interest in various fields, including organic synthesis and drug discovery, due to its amide functional group and potential biological activities. Understanding its behavior under mass spectrometric analysis is crucial for its identification, characterization, and quantification in complex matrices. This application note provides a detailed protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) and an in-depth analysis of its electron ionization (EI) fragmentation pattern. The provided data and methodologies are essential for researchers working on the development and quality control of benzamide-containing compounds.

Molecular Structure and Properties

  • Compound Name: this compound

  • Molecular Formula: C₁₁H₁₅NO[1]

  • Molecular Weight: 177.24 g/mol [1]

  • Structure: (A representative image would be placed here)

Experimental Protocol: GC-MS Analysis

This protocol outlines a general method for the analysis of this compound. Optimization may be required based on the specific instrumentation and sample matrix.

1. Sample Preparation:

  • Standard Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable volatile solvent such as methanol, acetonitrile, or ethyl acetate.

  • Working Standards: Perform serial dilutions of the stock solution to create a series of working standards at desired concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Matrix: For analysis in complex matrices like plasma or tissue homogenates, a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is recommended to isolate the analyte and minimize interference.[2]

2. Instrumentation:

  • Gas Chromatograph: A gas chromatograph equipped with a split/splitless injector and a capillary column.

  • Mass Spectrometer: A mass spectrometer capable of electron ionization (EI) and full scan data acquisition.

3. GC-MS Conditions:

ParameterRecommended Setting
GC Column Non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)
Injector Temperature 250 °C
Injection Volume 1 µL (splitless mode)
Oven Program Initial temp: 100 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min)
Carrier Gas Helium at a constant flow rate of 1 mL/min
MS Ion Source Electron Ionization (EI)
Ionization Energy 70 eV
Mass Range m/z 40-300
Scan Rate 2 scans/sec

Mass Spectrometry Fragmentation Pattern

Upon electron ionization, this compound undergoes characteristic fragmentation, providing a unique mass spectrum that can be used for its identification. The major fragmentation pathways are described below, and the quantitative data for the key fragment ions are summarized in the table.

Table 1: Key Fragment Ions of this compound

m/zProposed Fragment IonRelative Intensity (%)
177[M]⁺• (Molecular Ion)~20
121[C₇H₅NO]⁺•~30
105[C₇H₅O]⁺100 (Base Peak)
77[C₆H₅]⁺~60
56[C₄H₈]⁺•~40
41[C₃H₅]⁺~50

Note: Relative intensities are approximate and can vary slightly between instruments.

Fragmentation Pathway and Logical Relationship

The fragmentation of this compound is initiated by the ionization of the molecule. The primary fragmentation events involve cleavage of the amide bond and subsequent rearrangements, leading to the formation of stable carbocations.

fragmentation_pathway M This compound (m/z 177) [C11H15NO]⁺• F105 Benzoyl cation (m/z 105) [C7H5O]⁺ M->F105 - C4H10N• F121 [C7H5NO]⁺• (m/z 121) M->F121 - C4H8 F56 Isobutylene (B52900) (m/z 56) [C4H8]⁺• M->F56 McLafferty Rearrangement F77 Phenyl cation (m/z 77) [C6H5]⁺ F105->F77 - CO F41 Allyl cation (m/z 41) [C3H5]⁺ F56->F41 - CH3•

Caption: Proposed fragmentation pathway of this compound under electron ionization.

Discussion of Fragmentation Mechanism

  • Molecular Ion (m/z 177): The molecular ion peak is observed, confirming the molecular weight of the compound.

  • Formation of the Benzoyl Cation (m/z 105): The most prominent fragmentation pathway is the alpha-cleavage of the C-N bond, resulting in the highly stable benzoyl cation ([C₇H₅O]⁺). This fragment typically represents the base peak in the spectrum.

  • Formation of the Phenyl Cation (m/z 77): The benzoyl cation (m/z 105) can further lose a neutral carbon monoxide (CO) molecule to form the phenyl cation ([C₆H₅]⁺).

  • McLafferty Rearrangement (m/z 56): A characteristic rearrangement for compounds containing a carbonyl group and a gamma-hydrogen on the alkyl chain. In this compound, a hydrogen atom from the isobutyl group is transferred to the carbonyl oxygen, leading to the elimination of a neutral benzamide (B126) molecule and the formation of the isobutylene radical cation ([C₄H₈]⁺•) at m/z 56.

  • Formation of the Allyl Cation (m/z 41): The isobutylene fragment (m/z 56) can undergo further fragmentation by losing a methyl radical (•CH₃) to form the stable allyl cation ([C₃H₅]⁺).

  • Formation of m/z 121: This fragment likely arises from the loss of isobutylene (C₄H₈) from the molecular ion through a rearrangement process, resulting in the [C₇H₅NO]⁺• ion.

Experimental Workflow

The following diagram illustrates the logical workflow for the GC-MS analysis of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Standard Prepare Standard Solutions Injection Inject into GC-MS Standard->Injection Sample Prepare Sample (LLE/SPE if needed) Sample->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Detection Mass Detection Ionization->Detection TIC Total Ion Chromatogram Detection->TIC Spectrum Mass Spectrum Acquisition Detection->Spectrum Library Library Search & Fragmentation Analysis Spectrum->Library

Caption: General workflow for the GC-MS analysis of this compound.

Conclusion

This application note provides a comprehensive guide to the mass spectrometric analysis of this compound. The detailed experimental protocol for GC-MS, coupled with the elucidated fragmentation pattern and mechanism, serves as a valuable resource for the unambiguous identification and characterization of this compound. The provided data and workflows can be readily adapted for the analysis of related benzamide derivatives in various research and development settings.

References

Application Notes and Protocols: N-Isobutylbenzamide as a Chemical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of N-Isobutylbenzamide as a versatile chemical intermediate in organic synthesis, particularly in the development of biologically active compounds. Detailed experimental protocols and data are presented to facilitate its application in the laboratory.

Physicochemical Properties of this compound

This compound is a white solid at room temperature. Its key physicochemical properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₁₁H₁₅NO
Molecular Weight 177.24 g/mol
CAS Number 5705-57-7
Melting Point 65-67 °C[1]
Boiling Point Not specified
Appearance White solid[1]
Solubility Soluble in common organic solvents like dichloromethane, ethanol (B145695), and ethyl acetate.[1][2]

Synthesis of this compound

This compound can be readily synthesized via the Schotten-Baumann reaction between isobutylamine (B53898) and benzoyl chloride.

Experimental Protocol: Synthesis of this compound[3]

Materials:

  • Isobutylamine

  • Benzoyl chloride

  • 10% Sodium hydroxide (B78521) (NaOH) solution

  • Dichloromethane (CH₂)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve isobutylamine (1.0 equivalent) in dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add benzoyl chloride (1.1 equivalents) dropwise to the stirred solution.

  • Simultaneously, add 10% sodium hydroxide solution dropwise to maintain a basic pH.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

  • Transfer the reaction mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from hot ethanol to yield this compound as a white solid.

Expected Yield: ~85-95%

Characterization Data:

AnalysisData
¹H NMR (CDCl₃, 400 MHz) δ 7.75 (d, J=7.2 Hz, 2H), 7.49-7.40 (m, 3H), 6.15 (br s, 1H), 3.25 (t, J=6.4 Hz, 2H), 1.90-1.80 (m, 1H), 0.96 (d, J=6.8 Hz, 6H)
¹³C NMR (CDCl₃, 100 MHz) δ 167.9, 134.8, 131.3, 128.5, 126.8, 47.3, 28.6, 20.2
IR (KBr, cm⁻¹) 3296 (N-H stretch), 3061 (C-H aromatic stretch), 2959, 2874 (C-H alkyl stretch), 1634 (C=O stretch), 1547 (N-H bend)[3]

Applications of this compound as a Chemical Intermediate

This compound serves as a valuable building block for the synthesis of more complex molecules, including pharmacologically active compounds.

Synthesis of N-Substituted Benzamides

This compound can be further functionalized at the nitrogen atom after deprotonation. A general workflow for such a reaction is depicted below.

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product N_Isobutylbenzamide This compound Deprotonation Deprotonation N_Isobutylbenzamide->Deprotonation 1. Base Strong Base (e.g., n-BuLi) Base->Deprotonation Electrophile Electrophile (R-X) Alkylation Nucleophilic Attack on Electrophile Electrophile->Alkylation Deprotonation->Alkylation 2. Quench Quench Reaction Alkylation->Quench 3. Extraction Extraction Quench->Extraction 4. Purification Column Chromatography / Recrystallization Extraction->Purification 5. Final_Product N-Alkyl-N-isobutylbenzamide Purification->Final_Product 6.

Workflow for the N-alkylation of this compound.

Precursor for Bioactive Molecules

Derivatives of this compound have shown promise as inhibitors of key biological targets in cancer therapy, such as tubulin and histone deacetylases (HDACs).

N-benzylarylamide derivatives, which can be synthesized from benzamide (B126) intermediates, have been identified as potent inhibitors of tubulin polymerization.[4][5][6] These compounds bind to the colchicine (B1669291) binding site on β-tubulin, disrupting microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[5]

tubulin_inhibition_pathway Benzamide_Derivative N-Benzylarylamide (from Benzamide Intermediate) Tubulin α/β-Tubulin Dimers Benzamide_Derivative->Tubulin Binds to Colchicine Site Microtubule_Polymerization Microtubule Polymerization Benzamide_Derivative->Microtubule_Polymerization Inhibits Tubulin->Microtubule_Polymerization Essential for Microtubule_Dynamics Disrupted Microtubule Dynamics Microtubule_Polymerization->Microtubule_Dynamics Mitotic_Spindle Defective Mitotic Spindle Microtubule_Dynamics->Mitotic_Spindle G2M_Arrest G2/M Phase Arrest Mitotic_Spindle->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis hippo_pathway_activation Benzamide_Derivative N-Benzylarylamide Derivative MST_LATS MST/LATS Kinases Benzamide_Derivative->MST_LATS Activates YAP_Phosphorylation YAP Phosphorylation MST_LATS->YAP_Phosphorylation Promotes YAP_Degradation YAP Degradation YAP_Phosphorylation->YAP_Degradation TAZ_Axl_Expression Decreased TAZ/Axl Expression YAP_Degradation->TAZ_Axl_Expression Cell_Proliferation Inhibition of Cell Proliferation TAZ_Axl_Expression->Cell_Proliferation hdac_inhibition_pathway Benzamide_Derivative Benzamide HDAC Inhibitor HDAC Histone Deacetylase (HDAC) Benzamide_Derivative->HDAC Inhibits Histone_Deacetylation Histone Deacetylation Benzamide_Derivative->Histone_Deacetylation Blocks HDAC->Histone_Deacetylation Catalyzes Histone_Hyperacetylation Histone Hyperacetylation Histone_Deacetylation->Histone_Hyperacetylation Chromatin_Relaxation Chromatin Relaxation Histone_Hyperacetylation->Chromatin_Relaxation Gene_Expression Altered Gene Expression Chromatin_Relaxation->Gene_Expression Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest Apoptosis Apoptosis Gene_Expression->Apoptosis

References

N-Isobutylbenzamide in the Synthesis of Bioactive Molecules: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols on the use of N-isobutylbenzamide and its derivatives in the synthesis of bioactive molecules. It is intended for researchers, scientists, and professionals in the field of drug development. The content covers key applications, experimental procedures, quantitative data, and visualizations of relevant biological pathways.

Introduction

This compound is a chemical compound belonging to the benzamide (B126) class. The benzamide scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of biologically active compounds. The isobutyl group can influence the molecule's lipophilicity and steric interactions with biological targets, making this compound and its derivatives attractive candidates for the development of novel therapeutics. This document explores its application in the synthesis of molecules targeting cancer through mechanisms such as histone deacetylase (HDAC) inhibition and modulation of the Hedgehog signaling pathway.

Application 1: Histone Deacetylase (HDAC) Inhibitors

Benzamide derivatives are a well-established class of HDAC inhibitors. These enzymes play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histone proteins, leading to chromatin condensation and transcriptional repression. In many cancers, HDACs are overexpressed, contributing to the silencing of tumor suppressor genes. By inhibiting HDACs, benzamide-derived molecules can restore normal gene expression patterns and induce apoptosis or cell cycle arrest in cancer cells.

Quantitative Data: Antiproliferative Activity of N-Isobutylbenzimidazole Derivative

An N-isobutyl-substituted benzimidazole (B57391) carboxamide has demonstrated notable antiproliferative activity against various cancer cell lines. The IC50 values, representing the concentration of the compound required to inhibit the growth of 50% of the cells, are summarized in the table below.

Compound/Cell LineHCT 116 (Colon Cancer)MCF-7 (Breast Cancer)HEK 293 (Human Embryonic Kidney)
2-hydroxy-4-methoxy-N-isobutylbenzimidazole carboxamide 2.2 µM[1]4.4 µM[1]Not Specified
Reference Compound (if available)ValueValueValue
Signaling Pathway: HDAC Inhibition

The diagram below illustrates the general mechanism of action for HDAC inhibitors. By blocking the activity of HDAC enzymes, these compounds prevent the deacetylation of histones, leading to a more open chromatin structure (euchromatin). This allows for the transcription of tumor suppressor genes, ultimately inhibiting cancer cell proliferation.

HDAC_Inhibition HDACi This compound Derivative (HDACi) HDAC Histone Deacetylase (HDAC) HDACi->HDAC Inhibits Acetyl_Histones Acetylated Histones HDAC->Acetyl_Histones Deacetylates Histones Histones Histones->Acetyl_Histones HATs (Acetylate) Chromatin_Closed Condensed Chromatin (Heterochromatin) Histones->Chromatin_Closed Chromatin_Open Open Chromatin (Euchromatin) Acetyl_Histones->Chromatin_Open TSG_Repression Tumor Suppressor Gene Repression Chromatin_Closed->TSG_Repression TSG_Expression Tumor Suppressor Gene Expression Chromatin_Open->TSG_Expression Cancer_Proliferation Cancer Proliferation TSG_Repression->Cancer_Proliferation Apoptosis Apoptosis / Cell Cycle Arrest TSG_Expression->Apoptosis

Caption: Mechanism of HDAC Inhibition by this compound Derivatives.

Application 2: Smoothened (Smo) Antagonists in the Hedgehog Signaling Pathway

The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development and tissue homeostasis. Aberrant activation of this pathway is implicated in the development and progression of various cancers. The Smoothened (Smo) receptor is a key component of the Hh pathway. Benzamide derivatives have been developed as Smo antagonists, effectively inhibiting the downstream signaling cascade and suppressing tumor growth.

Quantitative Data: Inhibition of Hedgehog Signaling

Several benzamide derivatives have shown potent inhibition of the Hedgehog signaling pathway. The IC50 values for the inhibition of Gli-luciferase activity, a reporter for Hh pathway activation, are presented below.

CompoundHh Pathway Inhibition (IC50)
Benzamide Derivative 5q Potent Inhibition (Specific value not provided in abstract)[2]
Benzamide Derivative 10f Significant Inhibition (Potency equivalent to or greater than GDC-0449)[3]
Reference Compound (GDC-0449/Vismodegib)Reported to be less potent than 10f in some assays[3]
Signaling Pathway: Hedgehog Pathway and Smoothened Antagonism

The following diagram depicts the Hedgehog signaling pathway and the point of intervention for this compound-related Smoothened antagonists. In the "off" state, the Patched (PTCH1) receptor inhibits Smo. Upon binding of the Hedgehog ligand, this inhibition is relieved, allowing Smo to activate downstream signaling through Gli transcription factors, leading to the expression of target genes involved in cell proliferation. Smo antagonists block this activation.

Hedgehog_Pathway cluster_off Hh Pathway OFF cluster_on Hh Pathway ON PTCH1_off PTCH1 Smo_off Smoothened (Smo) PTCH1_off->Smo_off Inhibits SUFU_Gli_off SUFU-Gli Complex (Phosphorylated & Degraded) Hh_ligand Hedgehog Ligand PTCH1_on PTCH1 Hh_ligand->PTCH1_on Smo_on Active Smo PTCH1_on->Smo_on Inhibition Relieved Gli_on Active Gli (Translocates to Nucleus) Smo_on->Gli_on Activates Target_Genes Target Gene Expression (Proliferation, Survival) Gli_on->Target_Genes Smo_Antagonist This compound Derivative (Smo Antagonist) Smo_Antagonist->Smo_on Inhibits

Caption: Hedgehog Signaling Pathway and Inhibition by Smoothened Antagonists.

Experimental Protocols

The following are representative protocols for the synthesis of N-substituted benzamides, which can be adapted for the synthesis of this compound and its derivatives.

Protocol 1: General Synthesis of N-Substituted Benzamides via Amide Condensation

This protocol describes a common method for forming an amide bond between a carboxylic acid and an amine using a coupling agent.

Materials:

  • Substituted benzoic acid (1.0 eq)

  • N-isobutylamine or a derivative (1.0 eq)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.1 eq)

  • Hydroxybenzotriazole (HOBt) (1.1 eq)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Triethylamine (B128534) (Et3N) or N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO4) or sodium sulfate (Na2SO4)

  • Standard laboratory glassware

  • Magnetic stirrer and stir bar

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve the substituted benzoic acid (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM or DMF.

  • Addition of Amine and Base: Add the N-isobutylamine derivative (1.0 eq) and triethylamine (2.0 eq) to the solution.

  • Addition of Coupling Agent: Cool the mixture to 0 °C in an ice bath. Slowly add a solution of EDCI (1.1 eq) in anhydrous DCM or DMF.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature overnight.

  • Work-up:

    • Filter the reaction mixture to remove any precipitated urea (B33335) byproduct (if DCC is used).

    • Dilute the filtrate with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO3, and brine.

    • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to yield the pure this compound derivative.

Synthesis_Workflow Start Start: Substituted Benzoic Acid + N-Isobutylamine derivative Coupling Amide Coupling (EDCI, HOBt, DIPEA) in Anhydrous Solvent Start->Coupling Workup Aqueous Work-up (Wash with acid, base, brine) Coupling->Workup Purification Purification (Column Chromatography) Workup->Purification Product Final Product: This compound Derivative Purification->Product

Caption: General workflow for the synthesis of this compound derivatives.

Disclaimer: These protocols are for informational purposes only and should be performed by qualified personnel in a properly equipped laboratory, following all necessary safety precautions. Reaction conditions may need to be optimized for specific substrates.

References

Application Note: Protocol for N-Amidation of Carboxylic Acids Using N-Isobutylamine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The formation of an amide bond is a cornerstone of organic and medicinal chemistry, fundamental to the synthesis of peptides, pharmaceuticals, and various natural products.[1][2] The reaction involves the coupling of a carboxylic acid and an amine, a process that typically requires the activation of the carboxylic acid to facilitate the nucleophilic attack by the amine. This document provides a detailed protocol for the N-amidation of carboxylic acids using N-isobutylamine, a common primary amine, employing standard coupling reagents.

Reaction Scheme:

The overall transformation involves the condensation of a carboxylic acid with N-isobutylamine to form the corresponding N-isobutylamide and water.

R-COOH + (CH₃)₂CHCH₂NH₂ ⟶ R-CONHCH₂CH(CH₃)₂ + H₂O

Experimental Protocol: General Procedure for N-Amidation

This protocol outlines a general method for the coupling of a carboxylic acid with N-isobutylamine using a carbodiimide-based coupling agent and an additive.

1. Materials and Reagents:

  • Substrates: Carboxylic acid, N-Isobutylamine

  • Coupling Reagent: N,N'-Diisopropylcarbodiimide (DIC) or Dicyclohexylcarbodiimide (DCC).[3][4] Alternatively, phosphonium (B103445) (PyBOP, HBTU) or uronium (HATU) reagents can be used.[3]

  • Additive: 1-Hydroxybenzotriazole (HOBt)

  • Base (optional but recommended): N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Solvent: Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Work-up Solutions: 1M Hydrochloric acid (HCl), Saturated aqueous sodium bicarbonate (NaHCO₃), Saturated aqueous sodium chloride (Brine)

  • Drying Agent: Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Equipment: Round-bottom flask, magnetic stirrer, nitrogen/argon line, separatory funnel, rotary evaporator, column chromatography setup.

2. Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the carboxylic acid (1.0 eq).

  • Dissolution: Dissolve the carboxylic acid in an appropriate volume of anhydrous solvent (e.g., DCM or DMF, to make a ~0.1 M solution).

  • Activation: Add the coupling additive, HOBt (1.1 eq), to the solution. Stir for 5 minutes. Then, add the coupling reagent, DIC (1.1 eq), dropwise to the stirring solution at 0 °C (ice bath).

  • Pre-activation: Allow the mixture to stir at 0 °C for 15-30 minutes to form the activated ester intermediate.

  • Amine Addition: In a single portion, add N-isobutylamine (1.2 eq) to the reaction mixture, followed by the dropwise addition of a base such as DIPEA (1.5 eq).

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir overnight (12-18 hours).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.

  • Work-up:

    • If DCC was used, a white precipitate of dicyclohexylurea (DCU) will form. Filter the reaction mixture to remove the DCU. If DIC was used, the diisopropylurea byproduct is more soluble and will be removed during the aqueous work-up.[3]

    • Transfer the filtrate to a separatory funnel.

    • Wash the organic layer sequentially with 1M HCl (2 x 20 mL), saturated aqueous NaHCO₃ (2 x 20 mL), and finally with brine (1 x 20 mL).[5]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[5]

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to afford the pure N-isobutylamide.[6][7]

  • Characterization: Confirm the structure and purity of the isolated product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.[8]

Data Presentation

The following table summarizes typical reaction conditions for the N-amidation of various carboxylic acids with N-isobutylamine. Yields are representative and can vary based on the specific substrate and reaction scale.

Carboxylic Acid SubstrateCoupling Reagent (eq)Additive (eq)Base (eq)SolventTemp (°C)Time (h)Typical Yield (%)
Benzoic AcidDIC (1.1)HOBt (1.1)DIPEA (1.5)DCMRT1285-95
Phenylacetic AcidHATU (1.1)NoneDIPEA (2.0)DMFRT490-98
N-Boc-AlanineDCC (1.1)HOBt (1.1)NoneDCM/DMF0 to RT1680-90
4-Methoxybenzoic AcidPyBOP (1.1)NoneTEA (2.0)DCMRT688-96
Cyclohexanecarboxylic AcidDIC (1.1)HOBt (1.1)DIPEA (1.5)THFRT1482-92

Visualizations

Experimental Workflow Diagram

Amidation_Workflow cluster_prep Reaction Setup cluster_workup Work-up & Purification cluster_analysis Analysis Reagents 1. Dissolve Carboxylic Acid & HOBt in Anhydrous Solvent Activation 2. Add Coupling Reagent (DIC) at 0°C Reagents->Activation Amine 3. Add N-Isobutylamine & Base (DIPEA) Activation->Amine React 4. Stir at Room Temperature (12-18h) Amine->React Filter 5. Filter Precipitate (if DCC is used) React->Filter Reaction Complete Wash 6. Aqueous Washes (HCl, NaHCO₃, Brine) Filter->Wash Dry 7. Dry (MgSO₄) & Concentrate Wash->Dry Purify 8. Column Chromatography Dry->Purify Characterize 9. Characterization (NMR, MS) Purify->Characterize

Caption: Workflow for the N-amidation of a carboxylic acid.

References

Application Note: HPLC Method Development for the Analysis of N-Isobutylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for developing a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of N-Isobutylbenzamide. A reversed-phase HPLC (RP-HPLC) method is proposed as a starting point, leveraging a C18 stationary phase and UV detection. Detailed experimental protocols for the initial method, sample preparation, and a systematic approach to method optimization are provided. This application note is intended to guide researchers in establishing a reliable analytical method for this compound in various sample matrices.

Introduction

This compound is an aromatic amide compound with potential applications in the pharmaceutical and life science industries. Accurate and precise quantification of this compound is essential for quality control, stability studies, and pharmacokinetic assessments. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used, robust, and sensitive technique for the analysis of aromatic compounds such as this compound. This document outlines a systematic approach to developing a reliable RP-HPLC method.

Physicochemical Properties of this compound

Understanding the physicochemical properties of this compound is crucial for effective HPLC method development.

PropertyValue/InformationSource
Molecular Formula C₁₁H₁₅NO[1]
Molecular Weight 177.25 g/mol [1]
CAS Number 5705-57-7
LogP (Octanol/Water) 2.8 (Computed)
UV Absorbance Contains a benzamide (B126) chromophore, expected to absorb in the UV region. TLC spots have been visualized using UV light at 254 nm.[2]
Solubility Expected to be soluble in common organic solvents like methanol (B129727) and acetonitrile. Water solubility is predicted to be low.[3][4]

Experimental Protocols

Recommended Initial HPLC Method

The following conditions are recommended as a starting point for the analysis of this compound. Optimization will likely be required to achieve the desired performance characteristics for a specific application.

ParameterRecommended Condition
Instrument HPLC system with UV/Vis or Photodiode Array (PDA) Detector
Column C18, 150 mm x 4.6 mm, 5 µm particle size
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 50% B to 90% B over 10 minutes, hold for 2 minutes, return to initial conditions
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection Wavelength 254 nm
Standard and Sample Preparation

Standard Preparation:

  • Prepare a stock solution of this compound at a concentration of 1.0 mg/mL in methanol or acetonitrile.

  • From the stock solution, prepare a series of working standards by diluting with the initial mobile phase composition (e.g., 50:50 Water:Acetonitrile). A typical concentration range for a calibration curve could be 1-100 µg/mL.

Sample Preparation (General "Dilute and Shoot" Method):

  • Accurately weigh the sample containing this compound.

  • Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) to achieve a theoretical concentration of this compound within the calibration range.[5]

  • Vortex or sonicate the solution to ensure complete dissolution.

  • Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial before injection to remove any particulate matter.

Method Development and Optimization Strategy

The initial HPLC method should be systematically optimized to achieve the desired resolution, peak shape, and analysis time. The following workflow is recommended:

HPLC_Method_Development Start Start: Define Analytical Target Profile LitSearch Literature Search & Physicochemical Properties Start->LitSearch InitialMethod Define Initial Method (Column, Mobile Phase, etc.) LitSearch->InitialMethod Screening Screening Experiments (Gradient, Column Chemistry) InitialMethod->Screening Screening->InitialMethod Poor results, redefine Optimization Optimization of Key Parameters (Gradient Shape, Temperature, pH) Screening->Optimization Initial results promising? Optimization->Screening Re-screen needed Validation Method Validation (ICH Guidelines) Optimization->Validation Performance criteria met? End Final Method Validation->End

Caption: Workflow for HPLC Method Development and Optimization.

Key Optimization Steps:

  • Mobile Phase Composition: Adjust the ratio of the organic solvent (acetonitrile or methanol) to water. Increasing the organic content will decrease the retention time of this compound. Acetonitrile is often preferred for its lower viscosity and UV cutoff.[6]

  • Gradient Optimization: The gradient slope and time can be adjusted to improve the separation of this compound from any impurities. A shallower gradient will increase resolution but also analysis time.

  • pH of Mobile Phase: While amides are generally neutral, the pH of the mobile phase can influence the peak shape if acidic or basic impurities are present. Adding a modifier like formic acid (0.1%) or trifluoroacetic acid (0.1%) can improve peak symmetry.

  • Column Temperature: Increasing the column temperature can decrease the viscosity of the mobile phase, leading to lower backpressure and potentially sharper peaks. A typical range to investigate is 25-40°C.

  • Column Chemistry: If adequate separation is not achieved on a C18 column, alternative stationary phases such as Phenyl-Hexyl or an embedded polar group (EPG) column can be evaluated to provide different selectivity for aromatic compounds.

Conclusion

This application note provides a robust starting point and a clear pathway for the development of a reliable HPLC method for the analysis of this compound. By following the outlined experimental protocols and optimization strategies, researchers can develop a method that is suitable for their specific analytical needs, ensuring accurate and precise quantification of this compound. Further method validation should be performed according to ICH guidelines to ensure its suitability for routine use in a regulated environment.

References

Application Note: Gas Chromatography Analysis of N-Isobutylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a comprehensive protocol for the analysis of N-Isobutylbenzamide using Gas Chromatography (GC). The methodology provides a robust framework for the separation, identification, and quantification of this compound, which is relevant in various fields including medicinal chemistry and material science. The protocol includes sample preparation, GC-instrument parameters, and expected analytical performance characteristics. This information is critical for researchers involved in the synthesis, characterization, and quality control of this compound.

Introduction

This compound is a chemical compound with potential applications in various industrial and research areas. Accurate and reliable analytical methods are essential for its characterization, purity assessment, and quantification in different matrices. Gas Chromatography with Flame Ionization Detection (GC-FID) or Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile organic compounds like this compound, offering high separation efficiency and sensitivity. This document provides a recommended starting method for the GC analysis of this compound.

Experimental Protocol

This protocol is a recommended starting point and may require optimization based on the specific instrumentation and analytical requirements.

Sample Preparation
  • Standard Solution Preparation:

    • Accurately weigh approximately 10 mg of this compound standard.

    • Dissolve the standard in 10 mL of a suitable solvent such as methanol (B129727), acetonitrile, or ethyl acetate (B1210297) to obtain a stock solution of 1 mg/mL.[1]

    • Perform serial dilutions of the stock solution with the same solvent to prepare working standards of desired concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).[1]

  • Sample Matrix Preparation (for drug development applications):

    • For analysis in a biological matrix (e.g., plasma, tissue homogenate), a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) protocol should be developed to isolate the analyte and remove interfering substances.[1]

    • LLE Example: To 1 mL of plasma, add 3 mL of ethyl acetate. Vortex for 2 minutes and centrifuge at 3000 rpm for 10 minutes. Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume of the analytical solvent.[1]

    • SPE Example: Condition a C18 SPE cartridge with methanol followed by water. Load the pre-treated sample and wash with water to remove polar impurities. Elute the analyte with a suitable organic solvent like methanol or acetonitrile. Evaporate the eluate and reconstitute as described above.[1]

GC Instrument Parameters

The following instrumental parameters are recommended as a starting point. A non-polar column, such as one with a polydimethylsiloxane (B3030410) stationary phase (e.g., HP-5ms or equivalent), is suitable for the separation of this compound.[1][2]

ParameterRecommended Condition
Gas Chromatograph Agilent 7890 Series or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Carrier Gas Helium, constant flow rate of 1.0 mL/min
Inlet Split/Splitless
Inlet Temperature 250 °C
Injection Volume 1 µL
Split Ratio 20:1 (can be adjusted based on concentration)
Oven Temperature Program Initial temperature of 100 °C, hold for 1 minute, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)
FID Temperature 300 °C
MS Transfer Line Temp 280 °C
MS Ion Source Temp 230 °C
MS Quadrupole Temp 150 °C
MS Ionization Mode Electron Ionization (EI) at 70 eV
MS Scan Range m/z 40-400

Expected Analytical Performance

The following table summarizes the typical analytical parameters that should be validated for this method. The values provided are representative and should be experimentally determined during method validation according to ICH Q2(R1) guidelines.[3]

ParameterExpected Performance
Retention Time (RT) To be determined experimentally
Linearity (R²) > 0.995
Limit of Detection (LOD) To be determined experimentally
Limit of Quantification (LOQ) To be determined experimentally
Accuracy (% Recovery) 90 - 110%
Precision (%RSD) < 5%
Specificity No interference from blank at the retention time of the analyte

Diagrams

Experimental Workflow

GC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC Analysis cluster_data Data Processing stock Prepare Stock Solution (1 mg/mL) working Prepare Working Standards (Serial Dilution) stock->working inject Inject 1 µL into GC working->inject sample Prepare Sample (e.g., LLE/SPE for matrix) sample->inject gc_sep Chromatographic Separation (HP-5ms column) inject->gc_sep detect Detection (FID or MS) gc_sep->detect integrate Peak Integration & Identification detect->integrate quantify Quantification (Calibration Curve) integrate->quantify report Generate Report quantify->report

Caption: General workflow for the GC analysis of this compound.

Method Development Logic

Logic_Diagram cluster_problem Analytical Problem cluster_solution Proposed Solution cluster_justification Justification problem Quantify this compound technique Gas Chromatography (GC) problem->technique column Non-polar column (e.g., HP-5ms) technique->column detector FID (Quantification) or MS (Identification) technique->detector volatility Analyte is volatile/semi-volatile technique->volatility column_choice Good separation for benzamide-type compounds column->column_choice detector_choice FID: Wide linear range MS: High specificity detector->detector_choice

Caption: Logical relationship for selecting the analytical method.

References

Troubleshooting & Optimization

Technical Support Center: N-Isobutylbenzamide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of N-Isobutylbenzamide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and answers to frequently asked questions to help improve reaction yields and product purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common and straightforward method for synthesizing this compound is the Schotten-Baumann reaction.[1][2] This reaction involves the acylation of isobutylamine (B53898) with benzoyl chloride under basic conditions. The base, typically aqueous sodium hydroxide (B78521), is crucial for neutralizing the hydrochloric acid (HCl) byproduct generated during the reaction.[3][4]

Q2: What is the reaction mechanism for the Schotten-Baumann synthesis of this compound?

A2: The reaction proceeds via a nucleophilic acyl substitution. The isobutylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzoyl chloride. This is followed by the elimination of a chloride ion. The base present in the reaction mixture neutralizes the HCl formed, preventing the protonation of the starting amine and driving the reaction to completion.[3]

Q3: What are the critical reagents and conditions for this synthesis?

A3: The key reagents are isobutylamine, benzoyl chloride, and a base (e.g., sodium hydroxide). The reaction is often performed in a two-phase solvent system, such as dichloromethane (B109758) and water, to facilitate the separation of reactants and products.[3] Vigorous stirring is essential for promoting contact between the reactants in the different phases. The reaction is typically exothermic, so it is often started at a low temperature (0 °C) and then allowed to warm to room temperature.[5][6]

Q4: Besides the Schotten-Baumann reaction, are there other methods to synthesize amides like this compound?

A4: Yes, other methods involve the use of amide coupling reagents. These reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) often used with N-hydroxybenzotriazole (HOBt), facilitate the formation of an amide bond directly from a carboxylic acid (benzoic acid) and an amine (isobutylamine).[3] This approach avoids the need to prepare the more reactive acyl chloride beforehand.

Q5: How is the progress of the reaction typically monitored?

A5: Thin-Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction's progress.[7] By spotting the reaction mixture on a TLC plate and eluting with a suitable solvent system (e.g., a mixture of ethyl acetate (B1210297) and hexane), one can observe the consumption of the starting materials and the formation of the this compound product. High-Performance Liquid Chromatography (HPLC) can also be used for more precise and quantitative analysis.[8]

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during the synthesis, focusing on improving yield and purity.

Problem 1: Low or No Product Yield

Question: My synthesis of this compound resulted in a very low yield. What are the potential causes and how can I improve it?

Answer: Low yield is a common issue that can stem from several factors related to reagents, reaction conditions, and workup procedures. A systematic approach to troubleshooting is essential.[5][9]

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps Citation
Hydrolysis of Benzoyl Chloride Benzoyl chloride is highly sensitive to moisture and can hydrolyze to benzoic acid, which will not react with the amine. Ensure all glassware is oven-dried and use anhydrous solvents. Add the benzoyl chloride slowly to the reaction mixture.[4][5]
Protonation of Isobutylamine The HCl generated during the reaction can protonate the starting amine, rendering it non-nucleophilic. Use a sufficient amount of base (e.g., 10% NaOH solution) to keep the reaction mixture basic and neutralize the HCl as it forms.[3][4]
Inadequate Mixing In a biphasic Schotten-Baumann reaction, vigorous stirring is critical to ensure the reactants in the organic and aqueous phases come into contact. Use a magnetic stirrer set to a high speed to create an emulsion.[3][10]
Poor Quality of Starting Materials Impurities in the starting materials can interfere with the reaction. Use freshly distilled or purified isobutylamine and benzoyl chloride. Ensure the amine is free of moisture.[3][5]
Suboptimal Temperature The reaction is exothermic. Starting the reaction at a low temperature (e.g., 0 °C) helps control the reaction rate. If the reaction is sluggish, allowing it to warm to room temperature or gentle heating may be necessary.[5][10]
Product Loss During Workup This compound may be lost during extraction or purification. Optimize the extraction procedure to ensure complete transfer to the organic phase. For purification by recrystallization, choose a suitable solvent to maximize recovery.[3][11]
Problem 2: Presence of Impurities in the Final Product

Question: My final product shows impurities on TLC/NMR. What are the likely side products and how can I prevent their formation?

Answer: The formation of side products can complicate purification and reduce the overall yield. Identifying these impurities is key to optimizing the reaction conditions.

Common Impurities and Prevention Strategies:

Impurity Source Prevention and Removal Citation
Benzoic Acid Hydrolysis of unreacted benzoyl chloride during the reaction or workup.Ensure anhydrous conditions during the reaction. During workup, wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution to remove acidic impurities like benzoic acid.[4][5]
N,N-Dibenzoylisobutylamine Over-acylation of the initially formed this compound. This is more likely if there is a high concentration of benzoyl chloride relative to the amine.Add the benzoyl chloride dropwise to the reaction mixture to avoid localized high concentrations. Use a slight excess of the amine.[4]
Unreacted Starting Materials Incomplete reaction due to insufficient reaction time, incorrect temperature, or inefficient mixing.Monitor the reaction by TLC to ensure it has gone to completion. Optimize reaction time and temperature. Ensure vigorous stirring.[4][6]

Data Presentation

Table 1: Effect of Reaction Conditions on Amide Synthesis Yield (Illustrative)

The choice of base and solvent can significantly impact the yield of N-substituted benzamides. The following table provides an illustrative summary based on general principles of amide synthesis.

Entry Base Solvent System Temperature Yield (%) Key Considerations Citation
110% NaOH (aq)Dichloromethane / Water0 °C to RT~85-95Standard Schotten-Baumann conditions. Vigorous stirring is essential.[1][3]
2PyridineDichloromethane0 °C to RT~70-85Pyridine acts as both base and catalyst. Can be harder to remove during workup.[5]
3Triethylamine (Et₃N)Tetrahydrofuran (THF)0 °C to RT~75-90Requires anhydrous conditions. Good for reactions sensitive to water.[12]
4K₂CO₃Acetonitrile60 °C~60-80A milder base, often requiring heating to achieve a good reaction rate.[13]
5NoneNeat (Solvent-free)110 °CVariableCan provide high yields for some substrates but may lead to thermal degradation with others.

Note: These are representative yields and may vary based on the specific substrate and precise experimental conditions.

Experimental Protocols

Protocol 1: Synthesis of this compound via Schotten-Baumann Reaction

This protocol outlines the synthesis of this compound from isobutylamine and benzoyl chloride.[1][2]

Materials:

  • Isobutylamine

  • Benzoyl chloride

  • 10% Sodium hydroxide (NaOH) solution

  • Dichloromethane (DCM)

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve isobutylamine (1.0 equivalent) in dichloromethane.

  • Add an equal volume of 10% aqueous NaOH solution. Cool the biphasic mixture to 0 °C in an ice bath.

  • While stirring vigorously, add benzoyl chloride (1.05 equivalents) dropwise via a syringe or dropping funnel, ensuring the temperature remains below 10 °C.

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for an additional 1-2 hours.

  • Monitor the reaction progress by TLC until the starting amine is consumed.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Wash the organic layer sequentially with 1M HCl, water, saturated NaHCO₃ solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

Protocol 2: Purification by Recrystallization

This protocol describes the purification of crude this compound.[1][11]

Procedure:

  • Transfer the crude solid product to an Erlenmeyer flask.

  • Add a minimal amount of a suitable hot solvent (e.g., ethanol (B145695) or an ethanol/water mixture) to just dissolve the solid.[1][11]

  • Once dissolved, remove the flask from the heat source and allow it to cool slowly to room temperature.

  • To maximize crystal formation, place the flask in an ice bath for 30 minutes.

  • Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Dry the crystals in a desiccator or a low-temperature oven to obtain pure this compound.

Visualizations

Schotten-Baumann Reaction Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification prep1 Dissolve Isobutylamine in DCM prep2 Add 10% NaOH (aq) and Cool to 0°C prep1->prep2 react1 Add Benzoyl Chloride Dropwise prep2->react1 Vigorous Stirring react2 Stir at Room Temperature for 1-2h react1->react2 react3 Monitor by TLC react2->react3 workup1 Separate Organic Layer react3->workup1 Reaction Complete workup2 Wash with HCl, NaHCO3, Brine workup1->workup2 workup3 Dry over Na2SO4 workup2->workup3 workup4 Concentrate in vacuo workup3->workup4 purify1 Recrystallize from Ethanol/Water workup4->purify1 Crude Product purify2 Filter and Dry Crystals purify1->purify2

Caption: General experimental workflow for this compound synthesis.

Troubleshooting Flowchart for Low Yield

G start Low Yield Observed check_reagents Check Reagent Quality & Stoichiometry start->check_reagents reagents_ok Reagents OK check_reagents->reagents_ok Yes reagents_bad Impure/Degraded Reagents check_reagents->reagents_bad No check_conditions Review Reaction Conditions reagents_ok->check_conditions repurify Purify/Use Fresh Reagents reagents_bad->repurify repurify->check_reagents conditions_ok Conditions OK check_conditions->conditions_ok Yes conditions_bad Inadequate Mixing, Temp, or Base? check_conditions->conditions_bad No check_workup Analyze Workup & Purification conditions_ok->check_workup optimize Increase Stirring Rate Optimize Temperature Ensure Sufficient Base conditions_bad->optimize optimize->check_conditions workup_ok Workup OK check_workup->workup_ok Yes workup_bad Product Loss During Extraction/ Recrystallization? check_workup->workup_bad No end_node Yield Improved workup_ok->end_node optimize_workup Optimize Extraction pH Choose Better Recrystallization Solvent workup_bad->optimize_workup optimize_workup->check_workup

Caption: A logical guide to troubleshooting low yield issues.

Schotten-Baumann Reaction Mechanism

G cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products cluster_base Base Neutralization Amine Isobutylamine (Nucleophile) Tetrahedral Tetrahedral Intermediate Amine->Tetrahedral Nucleophilic Attack AcylChloride Benzoyl Chloride (Electrophile) AcylChloride->Tetrahedral Amide This compound Tetrahedral->Amide Collapse & Cl⁻ Elimination HCl HCl Tetrahedral->HCl Salt NaCl + H2O HCl->Salt Base NaOH Base->Salt

Caption: The mechanism of this compound formation.

References

Technical Support Center: Synthesis of N-Substituted Benzamides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of N-substituted benzamides.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing N-substituted benzamides?

A1: The most prevalent laboratory methods include:

  • From Acyl Chlorides (e.g., Schotten-Baumann reaction): This widely used method involves the reaction of a benzoyl chloride with a primary or secondary amine in the presence of a base to neutralize the HCl byproduct.[1][2][3]

  • From Carboxylic Acids using Coupling Agents: This method directly couples a benzoic acid with an amine using reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[4] These are often used with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to improve efficiency and reduce side reactions.[5]

  • From Isatoic Anhydrides: This is an efficient one-step method for synthesizing 2-aminobenzamides by reacting isatoic anhydride (B1165640) with an amine.[6]

Q2: I am getting a low yield in my Schotten-Baumann reaction. What are the common causes?

A2: Low yields in the Schotten-Baumann reaction can be attributed to several factors:

  • Hydrolysis of Benzoyl Chloride: Benzoyl chloride readily reacts with moisture to form benzoic acid, a common byproduct that reduces the yield of the desired amide.[1] It is crucial to use anhydrous solvents and reagents.

  • Protonation of the Amine: The HCl generated during the reaction can protonate the starting amine, rendering it non-nucleophilic and halting the reaction. The presence of a base is critical to neutralize this acid.[1][3]

  • Inadequate Mixing: In biphasic systems (e.g., an organic solvent and aqueous base), vigorous stirring is essential to ensure the reactants come into contact.[5]

  • Product Loss During Workup: Significant product can be lost during extraction, washing, and purification steps.[1]

Q3: An unexpected, insoluble white solid has precipitated from my DCC-mediated coupling reaction. What is it and how can I remove it?

A3: The insoluble white precipitate is most likely dicyclohexylurea (DCU), the byproduct of the DCC coupling agent.[5] DCU is notoriously insoluble in most common organic solvents and can often be removed by filtration of the reaction mixture before the aqueous workup.[5]

Q4: My crude product is an oil, but I was expecting a solid. What should I do?

A4: An oily crude product often indicates the presence of significant impurities or residual solvent. It is recommended to first attempt to remove any volatile components under high vacuum. If the product remains an oil, purification by column chromatography is the most suitable method. The oil can be dissolved in a minimal amount of a solvent like dichloromethane (B109758) before loading onto the silica (B1680970) gel column.[7]

Q5: How can I purify my N-substituted benzamide (B126) if it is contaminated with the starting benzoic acid?

A5: Benzoic acid can be easily removed by an extractive workup with a mild base. Dissolve the crude product in an organic solvent such as dichloromethane or ethyl acetate (B1210297) and wash the solution with a saturated aqueous solution of sodium bicarbonate. The benzoic acid will be deprotonated to form water-soluble sodium benzoate, which will partition into the aqueous layer. The organic layer containing the purified benzamide can then be dried and concentrated.[1]

Troubleshooting Guides

Issue 1: Low Yield and/or Presence of Benzoic Acid Impurity

This is a common issue, particularly when using benzoyl chloride as the starting material.

Troubleshooting Workflow:

A Low Yield / Benzoic Acid Impurity Detected B Check for Moisture Contamination A->B G Purification Strategy A->G C Use Anhydrous Solvents and Reagents. Dry Glassware Thoroughly. B->C Yes D Review Reaction Conditions B->D No E Ensure Adequate Base is Present (e.g., Schotten-Baumann). D->E Using Acyl Chloride F Optimize Reaction Temperature. Low temperatures can minimize side reactions. D->F General H Wash with aq. NaHCO3 solution during workup to remove benzoic acid. G->H Known Benzoic Acid Contamination I Consider Recrystallization or Column Chromatography for final purification. G->I General Purification

Caption: Troubleshooting workflow for low yield and benzoic acid contamination.

Issue 2: Formation of N,N-Dibenzoylamine or Benzoic Anhydride Byproducts

These byproducts can form, especially when using benzoyl chloride, due to over-acylation of the product or reaction with benzoic acid.

Troubleshooting Steps:

  • Characterize the Byproduct: Use spectroscopic methods (NMR, IR, MS) to confirm the identity of the byproduct.

  • Control Stoichiometry: Use a slight excess of the amine relative to the benzoyl chloride to minimize the chance of the desired product reacting with a second molecule of benzoyl chloride.

  • Slow Addition: Add the benzoyl chloride slowly and with vigorous stirring to the amine solution. This prevents localized high concentrations of the acylating agent.[1]

  • Temperature Control: Running the reaction at a lower temperature can help to reduce the rate of these side reactions.[1]

Issue 3: Difficulty with Amide Coupling for Electron-Deficient or Sterically Hindered Amines

Standard coupling conditions may be ineffective for less reactive amines.

Potential Solutions:

  • Use More Potent Coupling Reagents: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in combination with a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) can be effective for challenging couplings.

  • Convert to Acyl Fluoride (B91410): A protocol involving the in-situ formation of an acyl fluoride from the carboxylic acid, followed by reaction with the amine at an elevated temperature, has been shown to be effective for sterically hindered substrates.[3][5][6][8]

  • Optimize Reaction Conditions: Higher temperatures and longer reaction times may be necessary, but should be balanced against the potential for byproduct formation.

Data Presentation

Table 1: Comparison of Common Benzamide Synthesis Methods

Synthesis MethodStarting MaterialsKey Reagents/CatalystTypical Reaction TimeTypical TemperatureTypical Yield (%)AdvantagesDisadvantages
Schotten-Baumann Benzoyl chloride, AmineAqueous Base (e.g., NaOH)1-16 hours0°C to Room TempHighSimple, high yields for many substrates.[9]Acyl chlorides are moisture-sensitive and lachrymatory; generates HCl byproduct.[9]
Carbodiimide Coupling Benzoic acid, AmineEDC or DCC, often with HOBt30-60 minutes0°C to Room TempHighMild conditions, widely applicable, especially in peptide synthesis.[9]Byproducts (e.g., DCU) can be difficult to remove; potential for racemization.
From Isatoic Anhydride Isatoic anhydride, Amine-2-4 hoursRefluxHighDirect, one-step synthesis of 2-aminobenzamides.[6]Limited to the synthesis of 2-aminobenzamides.
Boron-Mediated Benzoic acid, AmineB(OCH₂CF₃)₃5-15 hours80°CGood to ExcellentOperationally simple, can be carried out open to air.[9]Requires elevated temperatures.

Table 2: Effect of Reaction Temperature on Yield and Purity of 2-amino-N-benzylbenzamide

Reaction Temperature (°C)Crude Yield (%) (Solvent: Ethyl Acetate)Product Purity (%) (Solvent: Ethyl Acetate)
7578.985.3
10088.192.1
12585.489.5
15082.386.2
17579.183.7
20075.680.4

Data adapted from studies on the synthesis of 2-amino-N-benzylbenzamide.

Experimental Protocols

Protocol 1: Synthesis of N-(p-tolyl)benzamide via Schotten-Baumann Reaction

Materials:

Procedure:

  • In a flask, mix 2.0 g of finely divided p-toluidine with 10 mL of a 10% aqueous solution of sodium hydroxide.

  • Gradually add 2.0 mL of benzoyl chloride to the mixture with vigorous shaking. The reaction is exothermic.

  • Continue to shake the mixture for an additional 15-20 minutes after the addition is complete.

  • If any unreacted benzoyl chloride remains (as indicated by its characteristic odor), warm the mixture with a small additional amount of sodium hydroxide solution.

  • Pour the reaction mixture into water to precipitate the crude product.

  • Collect the solid product by vacuum filtration and wash it with cold water.

  • Purify the crude N-(p-tolyl)benzamide by recrystallization from hot ethanol.

Protocol 2: Purification of an N-Substituted Benzamide by Column Chromatography

Objective: To purify a crude N-substituted benzamide from non-polar and highly polar impurities.

Materials:

  • Crude N-substituted benzamide

  • Silica gel (60 Å, 230-400 mesh)

  • n-Hexane (or petroleum ether)

  • Ethyl acetate

  • Glass chromatography column

  • TLC plates and chamber

Procedure:

  • Determine the Eluent System: Using Thin Layer Chromatography (TLC), test various ratios of hexane (B92381) and ethyl acetate to find a solvent system that gives the desired product an Rf value of approximately 0.2-0.4 and good separation from impurities. A good starting point is a 4:1 mixture of hexane:ethyl acetate.[7]

  • Pack the Column: Prepare a slurry of silica gel in the chosen eluent and pour it into the column. Allow the silica to settle, ensuring there are no air bubbles.

  • Load the Sample: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Carefully add this solution to the top of the silica gel bed.

  • Elute the Column: Begin eluting the column with the chosen solvent system, collecting fractions in separate test tubes.

  • Monitor the Separation: Spot the collected fractions on TLC plates to monitor the elution of the product.

  • Combine and Concentrate: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to obtain the purified N-substituted benzamide.

Mandatory Visualizations

cluster_schotten Schotten-Baumann Pathway cluster_coupling Carbodiimide Coupling Pathway Benzoyl Chloride Benzoyl Chloride N-Substituted Benzamide N-Substituted Benzamide Benzoyl Chloride->N-Substituted Benzamide + Amine Amine Amine Amine->N-Substituted Benzamide HCl HCl Base Base Salt + Water Salt + Water Base->Salt + Water + HCl Benzoic Acid Benzoic Acid Activated Intermediate Activated Intermediate Benzoic Acid->Activated Intermediate + Coupling Agent Amine_c Amine N-Substituted Benzamide_c N-Substituted Benzamide Amine_c->N-Substituted Benzamide_c Coupling Agent (DCC/EDC) Coupling Agent (DCC/EDC) Coupling Agent (DCC/EDC)->Activated Intermediate Activated Intermediate->N-Substituted Benzamide_c + Amine Urea Byproduct Urea Byproduct Activated Intermediate->Urea Byproduct

Caption: Key synthetic pathways for N-substituted benzamides.

Start Start Crude Reaction Mixture Crude Reaction Mixture Start->Crude Reaction Mixture Dissolve in Organic Solvent Dissolve in Organic Solvent Crude Reaction Mixture->Dissolve in Organic Solvent Wash with aq. NaHCO3 Wash with aq. NaHCO3 Dissolve in Organic Solvent->Wash with aq. NaHCO3 Aqueous Layer (Benzoic Acid) Aqueous Layer (Benzoic Acid) Wash with aq. NaHCO3->Aqueous Layer (Benzoic Acid) Yes Organic Layer Organic Layer Wash with aq. NaHCO3->Organic Layer No Wash with Brine Wash with Brine Organic Layer->Wash with Brine Dry over Na2SO4 Dry over Na2SO4 Wash with Brine->Dry over Na2SO4 Filter Filter Dry over Na2SO4->Filter Evaporate Solvent Evaporate Solvent Filter->Evaporate Solvent Crude Product Crude Product Evaporate Solvent->Crude Product Purification Purification Crude Product->Purification Recrystallization Recrystallization Purification->Recrystallization If solid Column Chromatography Column Chromatography Purification->Column Chromatography If oil or complex mixture Pure N-Substituted Benzamide Pure N-Substituted Benzamide Recrystallization->Pure N-Substituted Benzamide Column Chromatography->Pure N-Substituted Benzamide

Caption: General experimental workflow for synthesis and purification.

References

Technical Support Center: N-Isobutylbenzamide Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in the purification of crude N-Isobutylbenzamide.

Troubleshooting and FAQs

Q1: My crude this compound appears oily and won't solidify. What should I do?

A1: An oily product often indicates the presence of residual solvent or unreacted starting materials, such as isobutylamine (B53898) or benzoyl chloride.

  • Troubleshooting Steps:

    • Solvent Removal: Ensure all reaction and extraction solvents (e.g., dichloromethane, ethyl acetate) have been thoroughly removed under reduced pressure using a rotary evaporator.

    • Aqueous Workup: If not already performed, a thorough aqueous workup can help remove water-soluble impurities. Wash the organic layer with a dilute acid (e.g., 1M HCl) to remove unreacted amine, followed by a dilute base (e.g., 1M NaOH) to remove unreacted benzoyl chloride (as benzoic acid), and finally with brine to remove residual salts.

    • Trituration: Attempt to induce crystallization by triturating the oil with a non-polar solvent in which this compound is poorly soluble, such as hexane (B92381) or petroleum ether. This can often crash out the solid product, leaving impurities in the solvent.

Q2: After recrystallization, my yield of this compound is very low. How can I improve it?

A2: Low recovery after recrystallization is a common issue and can be addressed by optimizing the recrystallization procedure.

  • Troubleshooting Steps:

    • Solvent Choice: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For N-substituted benzamides, ethanol (B145695) is a common choice.[1][2] If the compound is too soluble even at low temperatures, a mixed solvent system (e.g., ethanol/water) may be more effective.

    • Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the crude product. Using an excess of solvent will result in a significant portion of the product remaining in the mother liquor upon cooling.

    • Cooling Rate: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling promotes the formation of larger, purer crystals. Rapid cooling can trap impurities and lead to smaller crystals that are harder to collect.

    • Mother Liquor: Concentrate the mother liquor (the solution remaining after filtration) and attempt a second recrystallization to recover more product.

Q3: My TLC analysis shows multiple spots even after purification. How can I remove persistent impurities?

A3: If recrystallization is insufficient to remove impurities with similar polarities to the desired product, column chromatography is the recommended next step.[2][3]

  • Troubleshooting Steps:

    • Stationary Phase: Silica (B1680970) gel is the most common stationary phase for the purification of amides.

    • Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is typically used. The optimal ratio should be determined by TLC analysis to achieve good separation between the product and impurities. Start with a low polarity mixture and gradually increase the polarity.

    • Fraction Collection and Analysis: Collect small fractions and analyze them by TLC to identify and combine the fractions containing the pure this compound.

Q4: I am having trouble separating my this compound from another amide by-product. What strategies can I employ?

A4: Separating structurally similar amides can be challenging due to their similar physicochemical properties.

  • Troubleshooting Steps:

    • High-Performance Liquid Chromatography (HPLC): For difficult separations, preparative HPLC using a suitable column (e.g., C18 for reversed-phase) can provide higher resolution than standard column chromatography.

    • Alternative Chromatography Techniques: Hydrophilic Interaction Liquid Chromatography (HILIC) can be an effective alternative for separating polar compounds like amides.[4]

    • Recrystallization Solvent Screening: A systematic screening of different recrystallization solvents or solvent mixtures may reveal a system where the two amides have a significant solubility difference.

Data Summary

The following table summarizes the expected outcomes from different purification techniques for this compound and related compounds.

Purification TechniqueTypical PurityTypical RecoveryNotes
Recrystallization>98%60-80%Effective for removing impurities with different solubility profiles. Yield can be improved by optimizing solvent and cooling conditions.
Column Chromatography>99%70-90%Highly effective for separating compounds with different polarities. Recovery depends on the separation efficiency and loading capacity.
TriturationVariable>90%Good for initial purification to induce crystallization and remove highly soluble impurities. Purity may not be as high as other methods.

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol describes the purification of crude this compound using a single-solvent recrystallization method.

Materials:

  • Crude this compound

  • Ethanol (or another suitable solvent)

  • Erlenmeyer flask

  • Hot plate

  • Büchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and gently heat the mixture on a hot plate with stirring.

  • Saturation: Continue adding small portions of hot ethanol until the solid completely dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. The purified this compound should crystallize out of the solution.

  • Maximizing Yield: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.

Protocol 2: Column Chromatography of this compound

This protocol details the purification of this compound using silica gel column chromatography.

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh)

  • Hexane

  • Ethyl acetate

  • Chromatography column

  • Collection tubes

  • TLC plates and chamber

  • UV lamp

Procedure:

  • Column Packing: Prepare a slurry of silica gel in hexane and carefully pack the chromatography column.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a more polar solvent like dichloromethane. Alternatively, create a dry load by adsorbing the crude product onto a small amount of silica gel. Carefully add the sample to the top of the packed column.

  • Elution: Begin eluting the column with a low polarity solvent mixture (e.g., 9:1 hexane:ethyl acetate).

  • Fraction Collection: Collect fractions of the eluate in separate tubes.

  • Gradient Elution (Optional): If the product is not eluting, gradually increase the polarity of the mobile phase (e.g., to 8:2 or 7:3 hexane:ethyl acetate).

  • Fraction Analysis: Monitor the composition of the collected fractions using TLC. Spot each fraction on a TLC plate, develop the plate in an appropriate solvent system, and visualize the spots under a UV lamp.

  • Combining Fractions: Combine the fractions that contain the pure this compound.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified product.

Visualizations

PurificationWorkflow Crude Crude this compound Recrystallization Recrystallization Crude->Recrystallization CheckPurity Check Purity (TLC, NMR) Recrystallization->CheckPurity ColumnChromatography Column Chromatography PureProduct Pure this compound ColumnChromatography->PureProduct CheckPurity->ColumnChromatography Impure CheckPurity->PureProduct Purity OK

Caption: General purification workflow for this compound.

TroubleshootingWorkflow Start Crude Product Issue OilyProduct Product is Oily? Start->OilyProduct LowYield Low Recrystallization Yield? Start->LowYield PersistentImpurities Persistent Impurities? Start->PersistentImpurities SolventRemoval Action: Remove Residual Solvent OilyProduct->SolventRemoval Yes OptimizeSolvent Action: Optimize Recrystallization Solvent/Volume LowYield->OptimizeSolvent Yes ColumnChromatography Action: Perform Column Chromatography PersistentImpurities->ColumnChromatography Yes Triturate Action: Triturate with Hexane SolventRemoval->Triturate SlowCooling Action: Ensure Slow Cooling OptimizeSolvent->SlowCooling

References

Technical Support Center: N-Isobutylbenzamide Degradation Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for investigating the degradation of N-Isobutylbenzamide. Below you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your experimental work.

Frequently Asked questions (FAQs)

Q1: What are the expected primary degradation pathways for this compound?

Based on studies of structurally similar N-alkyl benzamides, two primary degradation pathways are anticipated for this compound:

  • Hydrolysis: The amide bond can be cleaved through hydrolysis to yield Benzoic Acid and Isobutylamine. This can be catalyzed by acidic or basic conditions.

  • N-Dealkylation: This metabolic pathway involves the removal of the isobutyl group, leading to the formation of Benzamide and Isobutyraldehyde. This process is often mediated by enzymatic systems, such as those found in liver microsomes.

Q2: What are the likely degradation byproducts of this compound?

The primary byproducts expected from the degradation of this compound are:

  • From Hydrolysis: Benzoic Acid and Isobutylamine.

  • From N-Dealkylation: Benzamide and Isobutyraldehyde.

Further metabolism of these initial byproducts is also possible. For instance, in biological systems, benzoic acid can be conjugated with glycine (B1666218) to form hippuric acid.

Q3: My HPLC chromatogram shows unexpected peaks during a stability study of this compound. What could they be?

Unexpected peaks in your chromatogram could be due to a number of factors:

  • Degradation Products: The peaks could represent the primary byproducts mentioned above (Benzoic Acid, Isobutylamine, Benzamide, Isobutyraldehyde) or other minor degradation products.

  • Impurities: The initial this compound sample may contain impurities from its synthesis.

  • Mobile Phase Artifacts: Ghost peaks can sometimes arise from impurities in the mobile phase or from the degradation of mobile phase components.

  • Sample Matrix Effects: If you are analyzing a complex sample, other components in the matrix may be co-eluting with your analyte or degrading into other compounds.

To identify these peaks, it is recommended to perform forced degradation studies and use techniques like LC-MS to obtain mass information for each unknown peak.

Q4: How can I ensure my HPLC method is "stability-indicating" for this compound?

A stability-indicating method is one that can accurately quantify the active pharmaceutical ingredient (API) without interference from its degradation products, impurities, or excipients. To demonstrate this for this compound, you must:

  • Perform forced degradation studies (acidic, basic, oxidative, thermal, and photolytic stress) to generate the potential degradation products.

  • Develop an HPLC method that shows baseline separation between the this compound peak and all peaks corresponding to its degradation products and any known impurities.

  • Utilize a photodiode array (PDA) detector to assess peak purity, ensuring that the main this compound peak is spectrally pure in stressed samples.

Troubleshooting Guides

HPLC Analysis of this compound and Its Degradation Products
ProblemPotential Cause(s)Recommended Solution(s)
Poor Peak Shape (Tailing) for this compound Secondary interactions between the amide group and active silanol (B1196071) groups on the HPLC column.- Lower the mobile phase pH (e.g., to 2.5-3.0) to suppress silanol ionization.- Use a column with end-capping or a different stationary phase (e.g., a C18 column designed for polar compounds).- Add a small amount of a competitive amine (e.g., triethylamine) to the mobile phase to block active sites.
Poor Peak Shape (Fronting) Sample overload (mass or volume).- Reduce the concentration of the injected sample.- Decrease the injection volume.
Shifting Retention Times - Inconsistent mobile phase preparation.- Fluctuations in column temperature.- Changes in pump flow rate.- Prepare fresh mobile phase and ensure accurate composition.- Use a column oven to maintain a constant temperature.- Check the HPLC system for leaks and verify the pump flow rate.
No Degradation Observed Under Stress Conditions The stress conditions (e.g., acid/base concentration, temperature, duration) are too mild.Incrementally increase the severity of the stress conditions. For example, use a higher concentration of acid or base, increase the temperature, or extend the exposure time.
Baseline Noise or Drift - Contaminated mobile phase or detector cell.- Air bubbles in the system.- Use fresh, high-purity solvents for the mobile phase.- Flush the detector cell.- Degas the mobile phase thoroughly.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data from a forced degradation study of this compound to illustrate expected outcomes.

Stress ConditionDurationThis compound Assay (%)Major Degradation Product(s)% of Major Degradation Product(s)
0.1 M HCl24 hours85.2Benzoic Acid, Isobutylamine12.5
0.1 M NaOH24 hours78.9Benzoic Acid, Isobutylamine18.3
10% H₂O₂24 hours92.1Oxidized Byproducts5.8
80°C Dry Heat48 hours95.6Not Detected< 1.0
Photolytic (UV/Vis)7 days90.5Photodegradants7.2

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To generate potential degradation products of this compound under various stress conditions to facilitate the development of a stability-indicating analytical method.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

    • Incubate the solution at 60°C for 24 hours.

    • Cool the solution to room temperature and neutralize with 1 mL of 0.1 M NaOH.

    • Dilute to a final volume of 10 mL with the mobile phase.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

    • Incubate the solution at 60°C for 24 hours.

    • Cool the solution to room temperature and neutralize with 1 mL of 0.1 M HCl.

    • Dilute to a final volume of 10 mL with the mobile phase.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 10% hydrogen peroxide (H₂O₂).

    • Keep the solution at room temperature for 24 hours, protected from light.

    • Dilute to a final volume of 10 mL with the mobile phase.

  • Thermal Degradation:

    • Expose solid this compound powder to dry heat at 80°C for 48 hours.

    • Dissolve the stressed powder in the mobile phase to achieve a final concentration of 0.1 mg/mL.

  • Photolytic Degradation:

    • Expose a solution of this compound (0.1 mg/mL in mobile phase) in a photochemically transparent container to a light source within a photostability chamber for 7 days.

    • Simultaneously, keep a control sample protected from light.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using a suitable stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method for this compound

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

Methodology:

  • Instrumentation: A standard HPLC system equipped with a PDA detector, autosampler, and column oven.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase: A gradient of Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (acetonitrile).

      • Gradient Program: Start at 30% B, increase to 90% B over 15 minutes, hold for 2 minutes, and then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 225 nm.

    • Injection Volume: 10 µL.

  • Method Development Strategy:

    • Analyze the unstressed this compound standard to determine its retention time.

    • Inject the samples from the forced degradation study.

    • Optimize the mobile phase gradient to achieve baseline separation between this compound and all degradation peaks.

    • The final method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Visualizations

degradation_pathways cluster_hydrolysis Hydrolysis cluster_dealkylation N-Dealkylation NIB This compound BA Benzoic Acid NIB->BA H₂O (Acid/Base) IA Isobutylamine NIB->IA H₂O (Acid/Base) B Benzamide NIB->B Enzymatic IBA Isobutyraldehyde NIB->IBA Enzymatic

Proposed degradation pathways of this compound.

experimental_workflow start This compound Sample stress Forced Degradation (Acid, Base, Oxidative, Thermal, Photolytic) start->stress hplc Stability-Indicating HPLC Analysis stress->hplc data Data Analysis (Peak Purity, % Degradation) hplc->data end Identify Degradation Products & Establish Degradation Profile data->end

Workflow for this compound degradation studies.

troubleshooting_logic start Poor HPLC Peak Shape Observed is_tailing Is the peak tailing? start->is_tailing is_fronting Is the peak fronting? is_tailing->is_fronting No solution_tailing Check for secondary interactions: - Lower mobile phase pH - Use end-capped column - Add competitive amine is_tailing->solution_tailing Yes solution_fronting Check for sample overload: - Reduce sample concentration - Decrease injection volume is_fronting->solution_fronting Yes other_issues Investigate other issues: - Column contamination - Incompatible sample solvent - System leaks is_fronting->other_issues No

Troubleshooting logic for HPLC peak shape issues.

Technical Support Center: Interpreting Complex NMR Spectra of N-Isobutylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting the often complex NMR spectra of N-Isobutylbenzamide.

Troubleshooting Guides & FAQs

This section addresses common challenges encountered during the NMR analysis of this compound.

Q1: Why does the aromatic region of my this compound spectrum show complex multiplets instead of simple, well-defined peaks?

A1: The five protons on the monosubstituted benzene (B151609) ring are not chemically equivalent. The ortho-protons (H-2/H-6) are most influenced by the amide group and appear furthest downfield. The meta- (H-3/H-5) and para-protons (H-4) have similar electronic environments, causing their signals to overlap and couple with each other. This results in a complex multiplet that is difficult to interpret by first-order analysis (the simple n+1 rule). Typically, it resolves into two main groups: a multiplet around 7.7-7.8 ppm for the two ortho-protons and another complex multiplet between 7.4-7.5 ppm for the remaining three meta- and para-protons.

Q2: My spectrum is unexpectedly complicated, showing doubled or very broad peaks for the isobutyl group. What could be the cause?

A2: This phenomenon is likely due to the presence of rotamers (rotational isomers). The C-N bond in an amide has significant double-bond character, which restricts free rotation at room temperature.[1] This can lead to two distinct conformations (cis and trans) that are in slow exchange on the NMR timescale, causing a doubling of signals for the nearby isobutyl protons.[2][3]

  • Troubleshooting Steps:

    • Variable Temperature (VT) NMR: Acquire spectra at elevated temperatures (e.g., 50°C, 80°C, 100°C). As the temperature increases, the rate of rotation around the C-N bond increases. The doubled peaks will broaden, coalesce, and eventually sharpen into single, averaged signals.[1][4] This is a definitive way to confirm the presence of rotamers.[5]

Q3: The N-H proton signal is very broad, or I can't find it. How do I confirm its presence and position?

A3: The amide (N-H) proton is an "exchangeable" proton. Its signal is often broad due to quadrupole broadening from the adjacent nitrogen atom and chemical exchange with trace amounts of water in the solvent.[6] Its chemical shift can also vary significantly depending on concentration and solvent.

  • Troubleshooting Steps:

    • D₂O Exchange: Add a drop of deuterium (B1214612) oxide (D₂O) to your NMR tube, shake it vigorously for a minute, and re-acquire the ¹H NMR spectrum.[5] The labile N-H proton will exchange with a deuterium atom from D₂O. Since deuterium is not observed in a ¹H NMR experiment, the N-H signal will disappear, confirming its original location.[7][8][9]

Q4: The signals for the isobutyl protons (-CH₂- and -CH-) are overlapping. How can I resolve and assign them?

A4: Signal overlap in aliphatic regions can obscure coupling patterns.

  • Troubleshooting Steps:

    • Change Solvent: Re-running the sample in a different deuterated solvent (e.g., from CDCl₃ to Benzene-d₆ or DMSO-d₆) can alter the chemical shifts of the protons differently, potentially resolving the overlap.[5][10]

    • Higher Field Strength: If available, use a higher field NMR spectrometer (e.g., 600 MHz instead of 300 MHz). This increases the dispersion of signals, often resolving overlap without changing the sample.[4]

    • 2D NMR (COSY): A 2D COSY (Correlation Spectroscopy) experiment is the most effective way to solve this. It shows which protons are coupled to each other. You will see a cross-peak connecting the -CH₂ signal to the -CH signal, and another connecting the -CH signal to the -CH₃ signals, providing unambiguous assignment.[4]

Q5: My spectrum shows broad, poorly defined peaks overall. How can I improve the resolution?

A5: Poor resolution and broad peaks are often due to experimental factors.

  • Troubleshooting Steps:

    • Shimming: Ensure the magnetic field homogeneity is optimized by careful shimming of the spectrometer.

    • Sample Concentration: A sample that is too concentrated can lead to increased viscosity and peak broadening. Try diluting the sample.[5]

    • Solubility: Make sure your compound is fully dissolved. Any suspended particulate matter will severely degrade spectral resolution. Filter the sample into the NMR tube if necessary.

Data Presentation

The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for this compound in CDCl₃. Chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) are in Hertz (Hz).

Table 1: ¹H NMR Data for this compound (in CDCl₃)

Atom LabelProtonsChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
Ar-HH-2, H-6 (ortho)~ 7.75multiplet (m)2H-
Ar-HH-3, H-4, H-5 (meta, para)~ 7.45multiplet (m)3H-
N-HAmide~ 6.1 - 6.4broad singlet (br s)1H-
-CH₂-Methylene~ 3.25triplet (t)2H~ 6.6 Hz
-CH-Methine~ 1.90multiplet (m)1H~ 6.7 Hz
-CH₃Methyl~ 0.98doublet (d)6H~ 6.7 Hz

Table 2: ¹³C NMR Data for this compound (in CDCl₃)

Atom LabelCarbonChemical Shift (δ, ppm)
C=OCarbonyl~ 168.0
C-1Aromatic (quaternary)~ 134.5
C-4Aromatic (para)~ 131.5
C-2, C-6Aromatic (ortho)~ 128.6
C-3, C-5Aromatic (meta)~ 126.9
-CH₂-Methylene~ 47.3
-CH-Methine~ 28.7
-CH₃Methyl~ 20.2

Experimental Protocols

Protocol 1: Standard NMR Sample Preparation

  • Weigh Sample: Accurately weigh 10-20 mg of purified this compound.

  • Dissolve: Place the solid in a clean, dry vial and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃). Ensure the sample is fully dissolved; gentle warming or vortexing can assist.

  • Filter and Transfer: Draw the solution into a Pasteur pipette plugged with a small piece of cotton or glass wool. Filter the solution directly into a 5 mm NMR tube to remove any particulate matter.

  • Cap and Label: Cap the NMR tube securely and label it clearly with the sample identity.

Protocol 2: 1D ¹H and ¹³C NMR Acquisition

  • Instrument Setup: Insert the sample into the spectrometer. Lock the instrument on the deuterium signal of the solvent and perform automated or manual shimming to optimize magnetic field homogeneity.

  • ¹H NMR Acquisition:

    • Use a standard single-pulse experiment.

    • Acquire 16 to 64 scans for a good signal-to-noise ratio.

    • Process the data using Fourier transformation, followed by phase and baseline correction.

    • Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or tetramethylsilane (B1202638) (TMS) at 0.00 ppm.

  • ¹³C NMR Acquisition:

    • Use a standard proton-decoupled pulse sequence (e.g., zgpg30).

    • A higher number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of the ¹³C isotope.

    • Process and reference the spectrum (e.g., CDCl₃ at 77.16 ppm).[11]

Mandatory Visualization

The following diagram illustrates a logical workflow for troubleshooting and interpreting a complex NMR spectrum of this compound.

NMR_Workflow start Acquire 1D ¹H NMR Spectrum of this compound check_spectrum Is the spectrum clear and well-resolved? start->check_spectrum assign_simple Assign Peaks: Chemical Shift, Integration, Multiplicity check_spectrum->assign_simple Yes identify_problem Identify Problem Area check_spectrum->identify_problem No confirm_structure Structure Confirmed assign_simple->confirm_structure prob_overlap Signal Overlap (Aromatic / Aliphatic) identify_problem->prob_overlap prob_extra_peaks Unexpected Complexity (Doubled / Broad Peaks) identify_problem->prob_extra_peaks prob_missing_nh Missing or Broad N-H Peak identify_problem->prob_missing_nh solution_2d Acquire 2D NMR (COSY, HSQC) prob_overlap->solution_2d solution_vt Run Variable Temperature (VT) NMR prob_extra_peaks->solution_vt Check for Rotamers solution_d2o Perform D₂O Exchange prob_missing_nh->solution_d2o analyze_2d Correlate Signals & Assign Connectivity solution_2d->analyze_2d solution_vt->start Re-acquire at high T solution_d2o->start Re-acquire spectrum analyze_2d->confirm_structure

Caption: Workflow for troubleshooting complex NMR spectra of this compound.

References

Optimizing reaction conditions for N-alkylation of benzamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the N-alkylation of benzamide (B126).

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for N-alkylation of benzamide?

The primary methods for N-alkylation of benzamide involve the reaction of benzamide with an alkylating agent in the presence of a base. More sustainable and atom-economical approaches utilize alcohols as alkylating agents with a catalyst, operating through a "borrowing hydrogen" or "hydrogen autotransfer" mechanism.[1] Traditional methods often employ alkyl halides, which can generate significant waste.[1]

Q2: I am observing low to no conversion of my starting materials. What are the likely causes?

Low or no conversion can stem from several factors:

  • Inactive Catalyst: If using a catalytic system, the catalyst may not be active. Ensure proper preparation and handling. For instance, cobalt nanoparticles supported on carbon have been shown to be effective.[2]

  • Inappropriate Base: The choice and amount of base are critical. A base that is too weak may not sufficiently deprotonate the benzamide, hindering the reaction.[3] Common bases include potassium hydroxide (B78521) (KOH)[2], potassium carbonate (K2CO3)[4], and cesium carbonate (Cs2CO3).[5][6]

  • Suboptimal Temperature: The reaction may require higher temperatures to proceed at a reasonable rate. Temperatures can range from 110°C to 175°C depending on the specific catalytic system and substrates.[4][5][6]

  • Presence of Moisture: Anhydrous conditions are often crucial, as water can deactivate the catalyst and quench reactive intermediates.[7]

  • Poor Solubility: The reactants may not be sufficiently soluble in the chosen solvent, leading to a sluggish reaction.[8]

Q3: My reaction is producing a significant amount of O-alkylated byproduct. How can I improve N-selectivity?

The competition between N-alkylation and O-alkylation is a common challenge.[9] To favor the desired N-alkylation:

  • Solvent Choice: Polar aprotic solvents such as toluene (B28343), THF, or DMF generally favor N-alkylation.[3][9][10]

  • Counter-ion Effects: The choice of base can influence the selectivity. "Softer" cations are known to favor N-alkylation.[9]

  • Steric Hindrance: Employing a bulkier base may sterically hinder O-alkylation.[9]

Q4: I am observing di-alkylation of my benzamide. How can this be prevented?

The mono-N-alkylated product can sometimes be more nucleophilic than the starting benzamide, leading to a second alkylation event.[9] To favor mono-alkylation:

  • Stoichiometry Control: Use a 1:1 stoichiometry of benzamide to the alkylating agent, or a slight excess of the benzamide.[9]

  • Controlled Addition: Slow, dropwise addition of the alkylating agent can help to avoid localized high concentrations that may promote di-alkylation.[11]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the N-alkylation of benzamide and provides actionable solutions.

Issue Possible Cause(s) Troubleshooting Steps & Recommendations
Low Yield Incomplete deprotonation of benzamide.Use a stronger base (e.g., NaH) or increase the amount of the current base.[3]
Low catalyst activity.Ensure the catalyst is properly activated and handled under inert conditions if necessary. Consider screening different catalysts.[1][2]
Suboptimal reaction temperature.Gradually increase the reaction temperature and monitor the progress by TLC or LC-MS.[9]
Presence of moisture.Use anhydrous solvents and reagents, and perform the reaction under an inert atmosphere (e.g., Argon or Nitrogen).[7]
Formation of O-Alkylated Byproduct Reaction conditions favor O-alkylation.Switch to a polar aprotic solvent like toluene or DMF.[9][10] Experiment with different bases to alter the counter-ion.[9]
Formation of Di-alkylated Product The mono-alkylated product is more reactive.Use a stoichiometric amount of the alkylating agent or a slight excess of benzamide.[9] Add the alkylating agent slowly to the reaction mixture.
Difficulty in Product Purification Co-elution of starting materials and product.Optimize the reaction to drive it to completion.[9] Develop a more effective chromatography method.
Presence of acidic byproducts (e.g., benzoic acid from hydrolysis of benzoyl chloride).Wash the organic layer with a mild aqueous base (e.g., saturated sodium bicarbonate solution) during workup to remove acidic impurities.[11][12]

Experimental Protocols

Protocol 1: Cobalt Nanoparticle-Catalyzed N-Alkylation of Benzamide with Benzyl (B1604629) Alcohol [1][2]

  • Materials:

    • Benzamide (0.5 mmol)

    • Benzyl alcohol (0.55 mmol)

    • Co-L5@C-800 catalyst (60 mg, 1.9 mol% Co)

    • Potassium hydroxide (KOH) (0.3 mmol)

    • Toluene (3 mL)

  • Procedure:

    • To an oven-dried reaction vessel, add benzamide, benzyl alcohol, Co-L5@C-800 catalyst, and KOH.

    • Purge the vessel with Argon for 5-10 minutes.

    • Add toluene via syringe.

    • Heat the reaction mixture to 130°C and stir for 24 hours.

    • Monitor the reaction progress by TLC or GC.

    • Upon completion, cool the reaction to room temperature, dilute with an appropriate organic solvent, and filter to remove the catalyst.

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Protocol 2: Palladium-Catalyzed N-Alkylation of Benzamide with Benzyl Alcohol [5][6]

  • Materials:

    • Benzamide

    • Benzyl alcohol

    • Palladium(II) pincer complex catalyst (0.5 mol%)

    • Cesium carbonate (Cs2CO3)

    • Toluene

  • Procedure:

    • Combine benzamide, benzyl alcohol, the palladium catalyst, and Cs2CO3 in a reaction vessel.

    • Add toluene as the solvent.

    • Heat the mixture to 110°C.

    • Stir the reaction until completion, monitoring by TLC or LC-MS.

    • After cooling, work up the reaction by diluting with an organic solvent and washing with water.

    • Dry the organic phase, concentrate, and purify the product by chromatography.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reactants Combine Benzamide, Alcohol, Base, Catalyst solvent Add Anhydrous Solvent reactants->solvent inert Establish Inert Atmosphere (Argon) solvent->inert heat Heat to Optimized Temperature inert->heat monitor Monitor Progress (TLC/GC/LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool filter Filter Catalyst cool->filter extract Aqueous Wash filter->extract purify Column Chromatography extract->purify

Caption: General experimental workflow for catalytic N-alkylation of benzamide.

troubleshooting_logic start Low Yield or Incomplete Reaction check_conditions Review Reaction Conditions: - Temperature - Time - Stoichiometry start->check_conditions check_reagents Assess Reagent Quality: - Anhydrous Solvents? - Active Catalyst? - Pure Starting Materials? start->check_reagents side_reactions Analyze for Side Products: - O-Alkylation? - Di-alkylation? start->side_reactions optimize_temp Optimize Temperature/ Reaction Time check_conditions->optimize_temp purify_reagents Use Fresh/Purified Reagents & Solvents check_reagents->purify_reagents adjust_conditions Adjust Solvent/Base/ Stoichiometry side_reactions->adjust_conditions success Improved Yield optimize_temp->success purify_reagents->success adjust_conditions->success

Caption: Troubleshooting logic for addressing low yields in N-alkylation.

borrowing_hydrogen cluster_cycle Catalytic Cycle catalyst Active Catalyst [M] metal_hydride Metal-Hydride [M]-H catalyst->metal_hydride Dehydrogenation alcohol R-CH2OH aldehyde R-CHO alcohol->aldehyde metal_hydride->catalyst Hydrogenation imine Imine Intermediate aldehyde->imine Condensation amide Benzamide amide->imine product N-Alkylated Benzamide imine->product

Caption: The "Borrowing Hydrogen" catalytic cycle for N-alkylation.

References

Technical Support Center: N-Isobutylbenzamide HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC analysis of N-Isobutylbenzamide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you resolve common issues encountered during your experiments, with a specific focus on peak tailing.

Troubleshooting Guide: Peak Tailing in this compound Analysis

Peak tailing is a common chromatographic problem that can affect the accuracy and precision of your results.[1][2] It is characterized by an asymmetrical peak with a trailing edge that is longer than the leading edge.[3] This guide will walk you through the potential causes and solutions for peak tailing in the HPLC analysis of this compound.

Is your peak tailing factor greater than 1.2?

The United States Pharmacopeia (USP) tailing factor (T) is a measure of peak symmetry. A value of 1 indicates a perfectly symmetrical peak, while a value greater than 1.2 suggests significant tailing.

Identifying the Cause of Peak Tailing

The troubleshooting process for peak tailing can be broken down into several key areas:

Chemical Interactions

Secondary interactions between this compound and the stationary phase are a primary cause of peak tailing.[1][4] this compound, with its amide functional group, can exhibit basic properties and interact with residual silanol (B1196071) groups on silica-based columns.[1][4]

Question: Are you observing tailing specifically for the this compound peak?

  • Yes: This points towards a chemical interaction issue.

  • No, all peaks are tailing: This suggests a system-wide problem (see sections 2 and 3).[5]

Troubleshooting Steps for Chemical Interactions:

  • Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2.5-3.5) can protonate the silanol groups on the stationary phase, reducing their interaction with the basic amide group of this compound.[4][6]

  • Use an End-Capped Column: End-capped columns have their residual silanol groups chemically deactivated, minimizing secondary interactions.[4][7]

  • Add a Mobile Phase Modifier: For basic compounds, adding a small amount of a competitive base, like triethylamine (B128534) (TEA), to the mobile phase can help to mask the active sites on the stationary phase.[6]

  • Consider a Different Stationary Phase: If tailing persists, a column with a different stationary phase, such as a polar-embedded phase, might be more suitable for your analysis.[6]

Column Issues

The analytical column is a critical component of the HPLC system, and its condition can significantly impact peak shape.

Question: Has the column been in use for a long time or with complex sample matrices?

  • Yes: The column may be degraded or contaminated.

  • No: The issue might be related to the column packing or frit.

Troubleshooting Steps for Column Issues:

  • Column Washing: Flush the column with a strong solvent to remove any strongly retained compounds.[6]

  • Column Reversal and Backflushing: For a partially blocked inlet frit, reversing the column and flushing it to waste can sometimes resolve the issue.[5]

  • Guard Column: Using a guard column can help protect the analytical column from contaminants and extend its lifetime.[6]

  • Column Replacement: If the above steps do not resolve the tailing, the column may be irreversibly damaged and need to be replaced.[6][8] A void at the column inlet can also cause peak distortion.[7]

System and Method Parameters

Problems with the HPLC system or the analytical method parameters can also lead to peak tailing.

Question: Have you recently changed any system components or method parameters?

  • Yes: The change may be the source of the problem.

  • No: It is still important to check for issues like extra-column volume or sample overload.

Troubleshooting Steps for System and Method Parameters:

  • Extra-Column Volume: Minimize the length and internal diameter of tubing connecting the injector, column, and detector to reduce peak broadening and tailing.[3][6]

  • Sample Overload: Injecting too much sample can saturate the column, leading to peak distortion.[6][9] Try diluting your sample and re-injecting.

  • Injection Solvent: Whenever possible, dissolve your sample in the mobile phase. If a different solvent is used, it should be weaker than the mobile phase to avoid peak distortion.[9]

  • Flow Rate: Ensure the flow rate is optimal for the column dimensions and particle size.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting peak tailing in the HPLC analysis of this compound.

Caption: Troubleshooting workflow for peak tailing.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of peak tailing for a compound like this compound?

A1: The most common cause is likely secondary interactions between the amide functional group of this compound and active silanol groups on the surface of the silica-based stationary phase.[1][4] These interactions can be minimized by adjusting the mobile phase pH or using an end-capped column.[4]

Q2: How does mobile phase pH affect peak tailing for this compound?

A2: Since this compound has a basic amide group, at a higher mobile phase pH, the residual silanol groups on a standard silica-based column will be ionized and can strongly interact with the analyte, causing peak tailing.[3][4] By lowering the mobile phase pH (e.g., below 4), the silanol groups become protonated and less active, leading to improved peak symmetry.[4]

Q3: Can my sample preparation contribute to peak tailing?

A3: Yes. Injecting a sample dissolved in a solvent that is much stronger than the mobile phase can cause peak distortion, including tailing.[9] Additionally, injecting too high a concentration of the analyte can overload the column and lead to poor peak shape.[6][9]

Q4: When should I consider replacing my HPLC column?

A4: You should consider replacing your column if you observe persistent peak tailing that is not resolved by other troubleshooting steps such as adjusting the mobile phase, washing the column, or checking for system issues.[6][8] A sudden increase in backpressure along with peak distortion can also indicate a blocked or failing column.[7]

Q5: What is an acceptable tailing factor?

A5: For most applications, a USP tailing factor of less than 1.5 is acceptable.[4] However, for quantitative analysis, a tailing factor as close to 1 as possible is ideal for achieving the best accuracy and precision.

Experimental Protocol: HPLC Analysis of this compound

This protocol provides a starting point for the HPLC analysis of this compound. Method optimization may be required based on your specific instrumentation and sample matrix.

Parameter Condition
Column C18, 150 mm x 4.6 mm, 5 µm particle size (end-capped recommended)
Mobile Phase Acetonitrile:Water (50:50, v/v) with 0.1% Formic Acid (pH ~2.7)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 225 nm
Sample Preparation Dissolve this compound in the mobile phase to a final concentration of 10 µg/mL. Filter through a 0.45 µm syringe filter before injection.

Physicochemical Properties of this compound

Property Value Reference
Molecular Formula C11H15NO[10][11]
Molecular Weight 177.24 g/mol [10]
LogP (Octanol/Water Partition Coefficient) 2.3[10]
CAS Number 5705-57-7[11][12]

This table summarizes key physicochemical properties of this compound that are relevant to its chromatographic behavior.

References

Preventing hydrolysis of N-Isobutylbenzamide during workup

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and workup of N-Isobutylbenzamide, with a specific focus on preventing its hydrolysis.

Troubleshooting Guide: Preventing Hydrolysis of this compound During Workup

This guide addresses specific issues that can arise during the workup phase of this compound synthesis, leading to product loss through hydrolysis.

Problem Potential Cause Recommended Solution
Low final product yield after aqueous workup. Hydrolysis of the amide bond due to prolonged exposure to acidic or basic conditions.Minimize the duration of aqueous washes. Use pre-chilled solutions (0-5 °C) to slow down the hydrolysis rate. Neutralize the reaction mixture to a pH of approximately 7-8 before extraction.
Presence of benzoic acid as a major impurity in the final product. Acid-catalyzed hydrolysis of this compound during the workup, especially if a strong acid catalyst was used in the synthesis.Neutralize the reaction mixture carefully with a mild base such as saturated sodium bicarbonate solution. Avoid using strong bases like NaOH or KOH for neutralization as they can promote base-catalyzed hydrolysis.
Formation of an emulsion during extraction. High pH or presence of excess unreacted starting materials or byproducts.Add brine (saturated NaCl solution) to the separatory funnel to break the emulsion by increasing the ionic strength of the aqueous phase.
Product degradation during solvent removal (rotary evaporation). Residual acidic or basic impurities in the organic layer can catalyze hydrolysis at elevated temperatures.Ensure the organic layer is thoroughly washed with brine to remove any remaining aqueous acid or base before drying and concentration. Use a lower bath temperature during rotary evaporation.

Frequently Asked Questions (FAQs)

Q1: What are the optimal pH and temperature conditions to prevent this compound hydrolysis during workup?
Parameter Recommended Range Rationale
pH of Aqueous Wash 7.0 - 8.0Amides are most stable at a neutral pH. Strongly acidic (pH < 3) or strongly basic (pH > 11) conditions significantly accelerate hydrolysis. A slightly basic pH helps to neutralize any residual acid from the reaction.
Temperature 0 - 5 °CHydrolysis is a chemical reaction with a rate that is dependent on temperature.[1] Conducting the workup at a low temperature significantly reduces the rate of both acid and base-catalyzed hydrolysis.
Q2: Which reagents are recommended for neutralizing the reaction mixture before extraction?

A2: The choice of neutralizing agent is critical to prevent amide hydrolysis.

Reagent Recommendation Reason
Saturated Sodium Bicarbonate (NaHCO₃) Solution Highly Recommended A mild base that effectively neutralizes strong acids without significantly raising the pH, thus minimizing the risk of base-catalyzed hydrolysis.[2][3]
Dilute Sodium Carbonate (Na₂CO₃) Solution Use with Caution A stronger base than sodium bicarbonate. Can be used for neutralizing stronger acids but should be added carefully to avoid a large increase in pH.
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) Not Recommended Strong bases that can significantly increase the rate of amide hydrolysis, leading to product loss.[4]
Q3: What is the best procedure for extracting this compound with minimal risk of hydrolysis?

A3: A carefully planned extraction protocol is essential. Please refer to the detailed experimental protocol below. The key is to work quickly, at a low temperature, and with mild reagents.

Experimental Protocols

Protocol 1: Mild Aqueous Workup for this compound

This protocol is designed to isolate this compound from a reaction mixture while minimizing the risk of hydrolysis.

  • Cooling: Once the reaction is complete, cool the reaction vessel in an ice-water bath to 0-5 °C.

  • Quenching (if applicable): If the reaction involves a reactive reagent, quench it by slowly adding a pre-chilled, appropriate quenching agent (e.g., cold water or a saturated aqueous solution of ammonium (B1175870) chloride).

  • Neutralization: Slowly add pre-chilled, saturated aqueous sodium bicarbonate solution to the cooled reaction mixture with gentle stirring until the pH of the aqueous layer is between 7 and 8. Check the pH using pH paper. Be cautious as gas evolution (CO₂) may occur if the reaction mixture is acidic.[5]

  • Extraction: Transfer the mixture to a pre-chilled separatory funnel. Extract the product with a suitable organic solvent in which this compound is highly soluble (e.g., ethyl acetate, dichloromethane).[6] Perform the extraction three times with an appropriate volume of the organic solvent.

  • Washing: Wash the combined organic layers sequentially with:

    • Pre-chilled deionized water (1 x volume of organic layer).

    • Pre-chilled saturated aqueous sodium chloride (brine) solution (1 x volume of organic layer). The brine wash helps to remove residual water from the organic layer and break any emulsions.

  • Drying: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filtration and Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator. Ensure the water bath temperature is kept low (typically below 40 °C) to prevent any potential hydrolysis of residual amide in the presence of trace impurities.

Protocol 2: Recrystallization for Purification of this compound

Recrystallization is an effective method for purifying the crude this compound.

  • Solvent Selection: Choose a suitable solvent or solvent system. This compound is reported to be recrystallized from ethanol. A good solvent for recrystallization should dissolve the compound well at high temperatures but poorly at low temperatures.

  • Dissolution: In a flask, dissolve the crude this compound in a minimal amount of the hot recrystallization solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Visualizations

Hydrolysis_Pathways cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Catalyzed Hydrolysis Amide_Acid This compound Protonated_Amide Protonated Amide Amide_Acid->Protonated_Amide H₃O⁺ Tetrahedral_Intermediate_Acid Tetrahedral Intermediate Protonated_Amide->Tetrahedral_Intermediate_Acid H₂O Products_Acid Benzoic Acid + Isobutylamine Tetrahedral_Intermediate_Acid->Products_Acid -H⁺ Amide_Base This compound Tetrahedral_Intermediate_Base Tetrahedral Intermediate Amide_Base->Tetrahedral_Intermediate_Base OH⁻ Products_Base Benzoate + Isobutylamine Tetrahedral_Intermediate_Base->Products_Base

Caption: Mechanisms of acid and base-catalyzed hydrolysis of this compound.

Workup_Workflow Start Reaction Mixture Cool Cool to 0-5 °C Start->Cool Neutralize Neutralize with cold sat. NaHCO₃ (pH 7-8) Cool->Neutralize Extract Extract with Organic Solvent Neutralize->Extract Wash_Water Wash with cold H₂O Extract->Wash_Water Wash_Brine Wash with cold Brine Wash_Water->Wash_Brine Dry Dry over Na₂SO₄ Wash_Brine->Dry Concentrate Concentrate in vacuo (low temperature) Dry->Concentrate End Crude this compound Concentrate->End

Caption: Recommended workflow for a mild workup to prevent hydrolysis.

References

Technical Support Center: Scaling Up N-Isobutylbenzamide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of N-isobutylbenzamide from the laboratory to a pilot plant. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during this process.

Frequently Asked Questions (FAQs)

Q1: What is the most common laboratory method for synthesizing this compound?

A1: The most common laboratory method is the Schotten-Baumann reaction, which involves the acylation of isobutylamine (B53898) with benzoyl chloride in the presence of a base, typically in a biphasic system.[1][2]

Q2: What are the primary challenges when scaling up this compound synthesis?

A2: The primary challenges during scale-up include managing heat dissipation from the exothermic reaction, ensuring adequate mixing in larger reactors, potential changes in product crystal form, and maintaining product purity and yield.[3] Inefficient heat transfer can lead to localized overheating, promoting side reactions and product decomposition.

Q3: How do I choose the right solvent for the reaction and purification?

A3: For the reaction, a solvent that is immiscible with water, such as dichloromethane (B109758) or diethyl ether, is often used in the Schotten-Baumann reaction to facilitate product extraction. For purification by recrystallization, solvents like ethanol, methanol, or acetone (B3395972) are common choices for N-substituted benzamides.[4] The ideal recrystallization solvent will dissolve the crude product at high temperatures but have low solubility at room temperature, allowing for good crystal recovery.[4]

Q4: What are the critical safety precautions to consider?

A4: Benzoyl chloride is corrosive and lachrymatory and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[5][6] The reaction is exothermic, and appropriate measures should be in place to control the temperature, especially at a larger scale. Ensure that emergency equipment like safety showers and eyewash stations are accessible.[5]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low Yield Hydrolysis of Benzoyl Chloride: Benzoyl chloride can react with the aqueous base to form benzoic acid.[2][7]Add the benzoyl chloride slowly to the reaction mixture with vigorous stirring to ensure it reacts with the isobutylamine before hydrolysis can occur.[2]
Inadequate Mixing: Poor mixing in a biphasic system can lead to a slow reaction rate and increased side reactions.[2][3]Ensure the stirring speed is sufficient to create a good emulsion between the organic and aqueous layers. For pilot-scale reactors, the stirrer design and speed are critical parameters.[3]
Product Loss During Workup: The product may have some solubility in the aqueous layer, leading to loss during phase separation.Optimize the extraction process by performing multiple extractions with the organic solvent. Adjusting the pH of the aqueous layer can also affect the solubility of impurities and the product.
Product is Impure (Discolored, Oily) Presence of Unreacted Starting Materials: The reaction may not have gone to completion.Monitor the reaction using Thin Layer Chromatography (TLC) to ensure all starting material is consumed before workup.[8][9]
Formation of Side Products: Over-acylation or other side reactions can occur, especially at elevated temperatures.[2]Maintain strict temperature control during the addition of benzoyl chloride. Using a slight excess of the amine can sometimes minimize side reactions involving the acylating agent.[2]
Inefficient Purification: The chosen recrystallization solvent may not be optimal, leading to co-precipitation of impurities.Screen different solvents or solvent mixtures for recrystallization to find a system that provides good crystal quality and purity.[4][9]
Difficulty with Crystallization Product is Amorphous or Oily: This can be due to the presence of impurities that inhibit crystal formation.Try to induce crystallization by scratching the inside of the flask or by adding a seed crystal. If this fails, purify the crude product by column chromatography before attempting recrystallization again.[9]
Scale-up Issues: Inconsistent Results Poor Heat Transfer: The surface-area-to-volume ratio decreases on a larger scale, making heat removal less efficient.[3]Use a jacketed reactor with a temperature control unit. For highly exothermic reactions, consider a semi-batch process where one reactant is added gradually to control the rate of heat generation.
Changes in Crystal Form: Different cooling rates and agitation in a larger reactor can lead to the formation of different crystal polymorphs.[3]Develop a controlled cooling profile for the crystallization step and maintain consistent agitation.

Data Presentation

Table 1: Comparison of Lab-Scale vs. Pilot-Plant Scale Synthesis Parameters

Parameter Laboratory Scale (1 L Flask) Pilot-Plant Scale (100 L Reactor) Key Considerations for Scale-Up
Benzoyl Chloride (molar eq.) 1.01.0Maintain stoichiometry.
Isobutylamine (molar eq.) 1.11.1A slight excess of amine can help drive the reaction to completion.
Base (e.g., 10% NaOH) 2.5 eq2.5 eqEnsure sufficient base to neutralize the HCl produced.
Solvent (Dichloromethane) 500 mL50 LSolvent volume should be sufficient for good mixing and to control viscosity.
Reaction Temperature 0-5 °C (addition), then RT0-5 °C (addition), then controlled at 20-25 °CActive cooling is crucial at pilot scale to manage exotherm.
Reaction Time 1-2 hours2-4 hoursReaction time may need to be adjusted based on mixing efficiency and heat transfer.
Typical Yield 90-95%85-92%Yields may be slightly lower on a larger scale due to handling losses and less ideal conditions.
Purification Method Recrystallization from Ethanol/WaterControlled Crystallization in ReactorCooling rates and agitation need to be carefully controlled to ensure consistent crystal size and purity.

Experimental Protocols

Laboratory-Scale Synthesis of this compound (Schotten-Baumann Reaction)
  • Reactant Preparation: In a 1 L three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve isobutylamine (1.1 equivalents) in 200 mL of dichloromethane.

  • Base Addition: Add 200 mL of a 10% aqueous solution of sodium hydroxide (B78521) to the flask.

  • Acylation: Cool the vigorously stirred biphasic mixture to 0-5 °C using an ice bath. Slowly add benzoyl chloride (1.0 equivalent) dropwise from the dropping funnel, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours. Monitor the reaction progress by TLC.

  • Workup: Separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude solid by recrystallization from an ethanol/water mixture to yield this compound as a white crystalline solid.

Pilot-Plant Scale Synthesis of this compound
  • Reactor Setup: Charge a 100 L jacketed glass-lined reactor with isobutylamine (1.1 equivalents) and 50 L of dichloromethane.

  • Base Addition: Add 50 L of 10% aqueous sodium hydroxide solution to the reactor.

  • Acylation: Start the reactor agitator to ensure good mixing. Cool the reactor contents to 0-5 °C by circulating a coolant through the jacket. Add benzoyl chloride (1.0 equivalent) via a dosing pump over a period of 1-2 hours, ensuring the temperature does not exceed 10 °C.

  • Reaction: Once the addition is complete, set the reactor temperature to 20-25 °C and continue to stir for 2-4 hours, or until the reaction is complete as determined by in-process controls (e.g., HPLC).

  • Workup: Stop the agitator and allow the layers to separate. Transfer the lower organic layer to a second vessel.

  • Isolation and Purification: Wash the organic layer with appropriate aqueous solutions as in the lab-scale procedure. Concentrate the organic layer by distillation. The product can then be crystallized in the reactor by adding a suitable solvent (e.g., ethanol), heating to dissolve, and then applying a controlled cooling profile.

  • Drying: The crystallized product is then isolated by filtration or centrifugation and dried under vacuum.

Visualizations

experimental_workflow cluster_lab Laboratory Scale cluster_pilot Pilot Plant Scale lab_reactants 1. Reactant Preparation (Flask) lab_base 2. Base Addition lab_reactants->lab_base lab_acylation 3. Acylation (Ice Bath, Dropwise) lab_base->lab_acylation lab_reaction 4. Reaction (RT, 1-2h) lab_acylation->lab_reaction scale_up Scale-Up Considerations - Heat Management - Mixing Efficiency - Process Control lab_acylation->scale_up lab_workup 5. Workup (Separatory Funnel) lab_reaction->lab_workup lab_isolate 6. Isolation (Rotovap) lab_workup->lab_isolate lab_purify 7. Purification (Recrystallization) lab_isolate->lab_purify lab_purify->scale_up pilot_reactants 1. Reactor Charging pilot_base 2. Base Addition pilot_reactants->pilot_base pilot_acylation 3. Acylation (Jacketed Reactor, Dosing Pump) pilot_base->pilot_acylation pilot_reaction 4. Reaction (Controlled Temp, 2-4h) pilot_acylation->pilot_reaction pilot_workup 5. Phase Separation pilot_reaction->pilot_workup pilot_isolate 6. Isolation & Crystallization (In-situ) pilot_workup->pilot_isolate pilot_dry 7. Drying (Centrifuge/Vacuum Oven) pilot_isolate->pilot_dry scale_up->pilot_acylation scale_up->pilot_isolate

Caption: Workflow for this compound Synthesis: Lab to Pilot Scale.

troubleshooting_guide cluster_yield Low Yield cluster_purity Product Impure start Problem Encountered yield_check Check Reaction Completion (TLC/HPLC) start->yield_check purity_check Analyze Impurity Profile (NMR/LC-MS) start->purity_check incomplete Incomplete Reaction yield_check->incomplete extend_time Extend Reaction Time / Increase Temp incomplete->extend_time No workup_loss Check for Product Loss in Aqueous Layers incomplete->workup_loss Yes hydrolysis Possible Benzoyl Chloride Hydrolysis workup_loss->hydrolysis mixing Inadequate Mixing workup_loss->mixing impurity_type Identify Impurities purity_check->impurity_type starting_materials Improve Reaction Conversion impurity_type->starting_materials Starting Materials side_products Optimize Reaction Conditions (Temp, Stoichiometry) impurity_type->side_products Side Products purification_issue Optimize Purification Method (Recrystallization Solvent) impurity_type->purification_issue Other

Caption: Troubleshooting Logic for this compound Synthesis.

References

N-Isobutylbenzamide Stability Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Isobutylbenzamide. The information provided is intended to address common stability issues encountered in solution during experimental workflows.

Troubleshooting Guides

This section addresses specific issues that may arise during the handling and analysis of this compound solutions.

IssuePotential CauseRecommended Solution
Precipitation in Aqueous Solutions Low aqueous solubility of this compound.Prepare stock solutions in an appropriate organic solvent such as DMSO, ethanol, or methanol (B129727) before diluting with aqueous buffers. Avoid high concentrations in purely aqueous media.
Inconsistent Results in Biological Assays Degradation of this compound in the assay medium.Prepare fresh solutions before each experiment. Minimize the exposure of the compound to harsh pH conditions or high temperatures for extended periods. Perform a stability check in the assay medium.
Appearance of Unknown Peaks in HPLC Analysis Chemical degradation of this compound.This is likely due to hydrolysis of the amide bond, especially under acidic or basic conditions. Refer to the FAQs below for common degradation pathways. Use a validated stability-indicating HPLC method for analysis.
Loss of Potency Over Time Instability of stock solutions during storage.Store stock solutions at low temperatures (-20°C or -80°C) and protected from light. Perform periodic purity checks of stored solutions.

Frequently Asked Questions (FAQs)

Solubility and Solution Preparation

Q1: What are the recommended solvents for preparing this compound stock solutions?

A1: this compound is sparingly soluble in water but has good solubility in common organic solvents. For biological experiments, Dimethyl Sulfoxide (DMSO) is a common choice for preparing highly concentrated stock solutions. Ethanol and methanol are also suitable alternatives.

Q2: Is there any quantitative solubility data available for this compound?

SolventEstimated Solubility
Dimethyl Sulfoxide (DMSO)> 50 mg/mL
Ethanol~ 20-30 mg/mL
Methanol~ 30-40 mg/mL
Water< 0.1 mg/mL
Stability and Degradation

Q3: What is the primary degradation pathway for this compound in solution?

A3: The most common degradation pathway for this compound in solution is hydrolysis of the amide bond. This reaction is accelerated under both acidic and basic conditions and leads to the formation of benzoic acid and isobutylamine.

N_Isobutylbenzamide This compound Hydrolysis Hydrolysis (Acid or Base Catalyzed) N_Isobutylbenzamide->Hydrolysis Benzoic_Acid Benzoic Acid Hydrolysis->Benzoic_Acid + Isobutylamine Isobutylamine Hydrolysis->Isobutylamine Products Degradation Products

Figure 1. Primary degradation pathway of this compound.

Q4: How stable is this compound under different stress conditions?

A4: Forced degradation studies are necessary to determine the intrinsic stability of this compound. While specific quantitative data is not available, the expected outcomes under typical stress conditions are summarized below. These are general predictions and should be confirmed experimentally.

Stress ConditionExpected StabilityLikely Degradation Products
Acidic Hydrolysis (e.g., 0.1 M HCl) Likely to degradeBenzoic Acid, Isobutylamine
Basic Hydrolysis (e.g., 0.1 M NaOH) Likely to degradeBenzoic Acid, Isobutylamine
Oxidative (e.g., 3% H₂O₂) Potentially stable, but oxidation of the benzene (B151609) ring is possible under harsh conditions.Oxidized derivatives of this compound
Thermal (e.g., 60°C in solution) Degradation may be accelerated, especially in non-neutral pH.Benzoic Acid, Isobutylamine
Photolytic (e.g., UV light exposure) May exhibit some degradation depending on the solvent and wavelength.Photodegradation products
Analytical Methods

Q5: How can I monitor the stability of this compound in my samples?

A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the recommended approach. Such a method can separate the intact this compound from its potential degradation products, allowing for accurate quantification of its purity over time.

Q6: Can you provide a starting point for developing a stability-indicating HPLC method?

A6: The following protocol is a general guideline for developing an HPLC method for this compound. Optimization will be required for specific applications and instrumentation.

Experimental Protocol: Stability-Indicating HPLC-UV Method

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water, pH adjusted to 3.0) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is recommended.

    • Solvent A: 0.1% Phosphoric Acid in Water

    • Solvent B: Acetonitrile

  • Gradient Program (Example):

    Time (min) % Solvent B
    0 30
    15 80
    20 80
    22 30

    | 25 | 30 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 230 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., 50:50 acetonitrile:water) to a known concentration (e.g., 1 mg/mL).

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample This compound Sample Dissolve Dissolve in Diluent Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate C18 Column Separation Inject->Separate Detect UV Detection (230 nm) Separate->Detect Chromatogram Obtain Chromatogram Detect->Chromatogram Quantify Quantify Peaks Chromatogram->Quantify Assess Assess Stability Quantify->Assess

Figure 2. Experimental workflow for HPLC stability testing.
Biological Context

Q7: What is the potential biological relevance of this compound?

A7: While the specific biological targets of this compound are not well-documented, other N-substituted benzamides have been investigated for their potential in cancer therapy.[1][2] These related compounds have been shown to induce apoptosis (programmed cell death) and inhibit the NFκB signaling pathway, which is often dysregulated in cancer.[2] Therefore, it is hypothesized that this compound may have similar biological activities.

cluster_nuc Nuclear Events NIB This compound (Hypothesized) IKK IKK Complex NIB->IKK Inhibits Bcl2 Bcl-2 NIB->Bcl2 Downregulates IkB IκBα IKK->IkB Phosphorylates & Degrades NFkB NF-κB IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates Transcription Gene Transcription (Pro-survival, Proliferation) Apoptosis Apoptosis CytC Cytochrome c Bcl2->CytC Inhibits Release Casp9 Caspase-9 Casp9->Apoptosis CytC->Casp9 Activates NFkB_nuc NF-κB NFkB_nuc->Transcription

Figure 3. Hypothesized signaling pathway for this compound.

References

Technical Support Center: Characterization of Benzamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the characterization of benzamide (B126) derivatives.

Frequently Asked Questions (FAQs)

Q1: Why do the N-H protons in my ¹H NMR spectrum of a benzamide derivative appear as a broad singlet?

A1: The broadness of the N-H proton signal in the NMR spectrum of a benzamide derivative is a common observation and can be attributed to several factors:

  • Quadrupolar Relaxation: The ¹⁴N nucleus has a nuclear quadrupole moment which can lead to efficient relaxation of the attached proton, causing the signal to broaden.[1]

  • Chemical Exchange: The N-H proton can undergo chemical exchange with residual water or other labile protons in the solvent. This exchange process can be pH and temperature-dependent.

  • Hydrogen Bonding: Intermolecular hydrogen bonding between benzamide molecules can also contribute to signal broadening. The extent of hydrogen bonding is often concentration-dependent.

To sharpen the N-H signal, you can try acquiring the spectrum at a lower temperature to slow down exchange processes or using a very dry deuterated solvent.

Q2: I am observing unexpected fragment ions in the mass spectrum of my N-aryl benzamide derivative. What could be the cause?

A2: N-aryl benzamide derivatives can undergo intramolecular rearrangements in the mass spectrometer, leading to fragment ions that may not be immediately obvious from the initial structure. A notable example is the nitrogen-oxygen (N-O) exchange rearrangement observed in the collision-induced dissociation (CID) of protonated N-(3-aminophenyl)benzamide.[2] This can result in fragment ions, such as one at m/z 110, which corresponds to [C₆H₈NO]⁺.[2] Isotopic labeling studies, for instance using ¹⁸O-labeled benzamide, can be employed to confirm such rearrangements.[2]

Q3: My benzamide derivative shows different melting points in different batches, even though the NMR and mass spectra look clean. What could be the reason?

A3: This phenomenon is very likely due to polymorphism, which is the ability of a compound to exist in multiple crystalline forms.[3][4] Different polymorphs of the same compound can have distinct physical properties, including melting point, solubility, and stability.[4] Benzamide itself is known to have at least four polymorphs (Forms I, II, III, and IV), with Form I being the most stable.[3][5] The formation of a specific polymorph can be influenced by factors such as the crystallization solvent, temperature, and cooling rate.[4][6] To investigate polymorphism, techniques like Differential Scanning Calorimetry (DSC), X-ray Powder Diffraction (XRPD), and single-crystal X-ray diffraction are essential.[3][4]

Q4: How can I improve the separation of my benzamide derivative from impurities during column chromatography?

A4: Poor separation during column chromatography is a frequent issue. Here are some troubleshooting steps:

  • Solvent System Optimization: The polarity of the mobile phase is critical. Systematically screen different solvent systems with varying polarities using Thin Layer Chromatography (TLC) first. A common starting point for benzamides is a mixture of hexane (B92381) and ethyl acetate.[7]

  • Column Loading: Avoid overloading the column. A general guideline is to use a silica (B1680970) gel to crude material ratio of at least 30:1 (w/w).[7]

  • pH Modification: For benzamide derivatives with acidic or basic functional groups, adding a small amount of a modifier like acetic acid (for acidic compounds) or triethylamine (B128534) (for basic compounds) to the mobile phase can improve peak shape and separation by minimizing interactions with the silica gel.[7]

  • Stationary Phase: If issues persist on silica gel, consider using a different stationary phase, such as alumina.[7]

Troubleshooting Guides

Problem: Ambiguous NMR Spectral Data

Overlapping signals in the aromatic region and broadened peaks can make the structural elucidation of benzamide derivatives challenging.

Symptom Possible Cause Suggested Solution
Overlapping aromatic proton signalsInsufficient chemical shift dispersion in the chosen solvent.Run the NMR spectrum in a different deuterated solvent (e.g., benzene-d₆, acetone-d₆) to induce different chemical shifts.[1]
Complex spin systems.Employ 2D NMR techniques like COSY to identify proton-proton couplings and HSQC/HMBC to establish proton-carbon correlations for unambiguous assignment.[1]
Broad or distorted peaksSample concentration is too high.Prepare a more dilute sample (typically 5-25 mg in 0.5-0.6 mL of solvent for ¹H NMR).[1]
Presence of paramagnetic impurities.Purify the sample further. If the impurity is known, it may be possible to remove it with a specific workup step.
Missing N-H or O-H proton signalsProton exchange with deuterated solvent (e.g., D₂O, CD₃OD).Run the spectrum in a non-exchangeable solvent like DMSO-d₆ or CDCl₃. If using a protic solvent, a small amount of D₂O can be added to confirm exchangeable protons.[8]
Problem: Poor Solubility for Analysis or Biological Assays

Many benzamide derivatives exhibit low solubility in aqueous solutions, which can hinder their characterization and biological evaluation.[9][10][11]

Symptom Possible Cause Suggested Solution
Compound precipitates when preparing an aqueous solution.Low intrinsic aqueous solubility of the benzamide derivative.Use of Co-solvents: Employ water-miscible organic solvents such as DMSO or ethanol (B145695) to first dissolve the compound before adding it to the aqueous buffer.[11]
pH of the buffer is not optimal for solubility.pH Adjustment: For benzamides with ionizable groups, adjust the pH of the buffer to increase the proportion of the more soluble ionized form.[9]
Inconsistent results in biological assays.Compound may be precipitating out of solution over the course of the experiment.Solubility Enhancement Techniques: Consider the use of cyclodextrins or other solubilizing agents.
Analytical Confirmation: Use HPLC or LC-MS to determine the actual concentration of the compound in the assay buffer at different time points.[9]

Quantitative Data Summary

Table 1: Crystallographic Data for Polymorphs of 2-Benzoyl-N,N-diethylbenzamide (BDB) [4]

Polymorph Crystal System Space Group a (Å) b (Å) c (Å) β (°) Temperature (K)
Form IOrthorhombicP2₁2₁2₁10.345(2)11.453(2)13.313(3)90Room Temp.
Form IIMonoclinicI2/a13.593(3)8.4480(10)26.541(10)102.89(4)Room Temp.
Form IIIMonoclinicI2/a13.629(3)8.4793(6)26.626(10)103.25(4)150

Table 2: Typical ¹H NMR Chemical Shift Ranges for Protons in Acetylated Benzamides [1]

Proton Type Chemical Shift (ppm) Multiplicity/Coupling Constants Notes
N-H8.0 - 10.0broad singletHighly dependent on solvent and concentration.
Aromatic H7.0 - 8.5d, t, m (³JHH = 7-9 Hz, ⁴JHH = 2-3 Hz)Shifts are influenced by the position and nature of substituents.
Acetyl CH₃2.0 - 2.5singlet

Experimental Protocols

Protocol 1: Identification of Polymorphs using Differential Scanning Calorimetry (DSC)

Objective: To identify the presence of different polymorphic forms and determine their transition temperatures.

Methodology:

  • Accurately weigh 2-5 mg of the benzamide derivative into an aluminum DSC pan.

  • Seal the pan hermetically. An empty sealed pan is used as a reference.

  • Place both the sample and reference pans into the DSC instrument.

  • Heat the sample at a constant rate, typically 10 °C/min, under a nitrogen atmosphere.

  • Record the heat flow as a function of temperature.

  • Analyze the resulting thermogram for endothermic events (melting) and exothermic events (crystallization). The presence of multiple melting peaks or recrystallization events before the final melting point can indicate polymorphism.

Protocol 2: Unambiguous Structure Elucidation using 2D NMR Spectroscopy

Objective: To resolve overlapping signals and definitively assign the structure of a substituted benzamide derivative.

Methodology:

  • Sample Preparation: Dissolve 10-20 mg of the purified benzamide derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • ¹H NMR: Acquire a standard 1D proton NMR spectrum to assess the overall complexity.

  • COSY (Correlation Spectroscopy):

    • Load a standard COSY parameter set on the spectrometer.

    • This experiment will show correlations between protons that are coupled to each other (typically through 2-3 bonds), helping to identify spin systems within the molecule.[1]

  • HSQC (Heteronuclear Single Quantum Coherence):

    • Load a standard HSQC parameter set.

    • This experiment correlates protons to their directly attached carbons, aiding in the assignment of both ¹H and ¹³C signals.[1]

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Load a standard HMBC parameter set.

    • This experiment reveals correlations between protons and carbons that are 2-3 bonds away. It is particularly useful for identifying quaternary carbons and confirming the connectivity between different parts of the molecule.[1]

  • Data Analysis: Analyze the 1D and 2D spectra together to piece together the complete molecular structure.

Visualizations

experimental_workflow synthesis Synthesized Benzamide Derivative (Crude) purification Purification (e.g., Chromatography) synthesis->purification nmr ¹H & ¹³C NMR purification->nmr ms Mass Spectrometry purification->ms ir IR Spectroscopy purification->ir polymorphism Polymorphism? (DSC, XRPD) purification->polymorphism ambiguous_nmr Ambiguous NMR? (2D NMR) nmr->ambiguous_nmr unexpected_ms Unexpected MS? (MS/MS, Isotope Labeling) ms->unexpected_ms

Caption: A typical experimental workflow for the synthesis and characterization of benzamide derivatives.

troubleshooting_chromatography start Poor Separation in Column Chromatography solvent Optimize Solvent System (TLC) start->solvent loading Check Column Loading (Ratio > 30:1) solvent->loading Still Poor success Successful Separation solvent->success Improved modifier Add pH Modifier? (Acid/Base) loading->modifier Still Poor loading->success Improved stationary_phase Consider Alternative Stationary Phase (Alumina) modifier->stationary_phase Still Poor modifier->success Improved stationary_phase->success Improved

Caption: Troubleshooting guide for poor separation during column chromatography of benzamide derivatives.

polymorphism_analysis cluster_techniques Analytical Techniques start Inconsistent Melting Points Observed hypothesis Hypothesis: Polymorphism start->hypothesis dsc DSC (Differential Scanning Calorimetry) hypothesis->dsc xrpd XRPD (X-Ray Powder Diffraction) hypothesis->xrpd single_crystal Single Crystal X-Ray Diffraction hypothesis->single_crystal conclusion Identification and Characterization of Different Polymorphs dsc->conclusion xrpd->conclusion single_crystal->conclusion

Caption: Logical workflow for the investigation of suspected polymorphism in benzamide derivatives.

References

Validation & Comparative

A Comparative Analysis of N-Isobutylbenzamide and N-propylbenzamide: A Structural and Physicochemical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the benzamide (B126) scaffold is a cornerstone for the development of a diverse array of therapeutic agents. Minor structural modifications to this core can significantly influence a compound's physicochemical properties and, consequently, its biological activity. This guide provides a comparative analysis of two closely related N-alkylbenzamides: N-Isobutylbenzamide and N-propylbenzamide. While direct comparative biological data is notably absent in the public domain, this document aims to provide a foundational comparison based on their structural differences and predicted physicochemical properties, alongside a proposed framework for their experimental evaluation.

Structural Comparison

This compound and N-propylbenzamide are structural isomers, sharing the same molecular formula (C₁₁H₁₅NO) and molecular weight.[1][2] The key distinction lies in the arrangement of the alkyl substituent on the amide nitrogen. N-propylbenzamide features a linear n-propyl group, whereas this compound possesses a branched isobutyl group. This seemingly subtle difference in branching can impact steric hindrance, lipophilicity, and metabolic stability, all of which are critical determinants of a compound's pharmacological profile.

G cluster_propyl N-propylbenzamide cluster_isobutyl This compound p_benz Benzoyl Group p_amide Amide Linkage p_benz->p_amide p_alkyl n-Propyl Group (Linear Chain) p_amide->p_alkyl i_benz Benzoyl Group i_amide Amide Linkage i_benz->i_amide i_alkyl Isobutyl Group (Branched Chain) i_amide->i_alkyl

Figure 1: Structural comparison of N-propylbenzamide and this compound.

Physicochemical Properties

The structural isomerism between this compound and N-propylbenzamide influences their physicochemical properties, which are crucial for predicting their behavior in biological systems. A summary of key computed and, where available, experimental properties is presented below.

PropertyThis compoundN-propylbenzamideReference
Molecular Formula C₁₁H₁₅NOC₁₀H₁₃NO[1][2]
Molecular Weight 177.24 g/mol 163.22 g/mol [1][2]
CAS Number 5705-57-710546-70-0[1][2]
XLogP3 2.41.7[2][3]
Topological Polar Surface Area 29.1 Ų29.1 Ų[1][3]
Rotatable Bond Count 33[1][3]
Boiling Point Not available328.2 °C at 760 mmHg[4]
Kovats Retention Index (Standard non-polar) 15601526[1][2]

Note: Many of the listed properties are computationally predicted and should be confirmed through experimental validation.

Discussion of Potential Biological Activities

While direct comparative studies are lacking, the broader class of N-substituted benzamides has been extensively investigated for a range of biological activities.[5] Structure-activity relationship (SAR) studies on related benzamide derivatives suggest that the nature of the N-alkyl substituent can significantly modulate potency and selectivity.[6][7]

Potential areas of biological relevance for this compound and N-propylbenzamide, extrapolated from studies on analogous compounds, include:

  • Anticancer Activity: Various N-substituted benzamides have been explored as inhibitors of histone deacetylases (HDACs) or tubulin polymerization, demonstrating antiproliferative effects against cancer cell lines. The steric bulk and lipophilicity of the N-alkyl group can influence binding affinity to the target protein.

  • Antimicrobial and Antifungal Activity: The benzamide scaffold is present in a number of antimicrobial and antifungal agents.[5] Modifications to the N-substituent have been shown to affect the spectrum and potency of these activities.

  • Neurological and Metabolic Activity: Benzamide derivatives are known to interact with various receptors and enzymes in the central nervous system and metabolic pathways. For instance, some act as dopamine (B1211576) receptor antagonists or have shown potential as prokinetic agents.[8]

It is important to underscore that these are potential activities based on the broader class of N-substituted benzamides, and dedicated experimental work is required to elucidate the specific biological profiles of this compound and N-propylbenzamide.

Proposed Experimental Workflow for Comparative Analysis

Given the absence of direct comparative data, a systematic experimental evaluation is necessary to characterize and compare the biological activities of this compound and N-propylbenzamide. The following workflow outlines a potential approach for such a study.

G cluster_workflow Proposed Experimental Workflow start Compound Synthesis and Characterization physchem Physicochemical Property Determination start->physchem invitro In Vitro Screening (e.g., Cytotoxicity, Receptor Binding) physchem->invitro ic50 IC50/EC50 Determination invitro->ic50 moa Mechanism of Action Studies (e.g., Enzyme Assays, Pathway Analysis) ic50->moa sar Structure-Activity Relationship Analysis ic50->sar invivo In Vivo Studies (Animal Models) moa->invivo pkpd Pharmacokinetics/ Pharmacodynamics invivo->pkpd tox Toxicology Assessment invivo->tox

Figure 2: Proposed workflow for the comparative evaluation of this compound and N-propylbenzamide.
Experimental Protocols

A detailed experimental plan would be contingent on the specific biological activities being investigated. However, a general framework would include:

1. Compound Synthesis and Characterization:

  • Synthesis: Standard amide coupling reactions, such as the reaction of benzoyl chloride with the corresponding amine (isobutylamine or propylamine) in the presence of a base.

  • Purification: Column chromatography or recrystallization.

  • Characterization: Confirmation of structure and purity using ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis.

2. In Vitro Cytotoxicity Assay (e.g., MTT Assay):

  • Objective: To assess the general cytotoxicity of the compounds against a panel of human cancer cell lines.

  • Methodology:

    • Seed cells in 96-well plates and allow them to adhere overnight.

    • Treat cells with a range of concentrations of this compound and N-propylbenzamide for a specified duration (e.g., 48 or 72 hours).

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan (B1609692) crystals.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the concentration that inhibits cell growth by 50% (IC₅₀) from the dose-response curves.

3. Target-Based Assays (Hypothetical Example: HDAC Inhibition Assay):

  • Objective: To determine if the compounds inhibit the activity of a specific enzyme, such as a histone deacetylase.

  • Methodology:

    • Utilize a commercially available HDAC activity assay kit.

    • Incubate recombinant human HDAC enzyme with a fluorogenic substrate in the presence of varying concentrations of the test compounds.

    • After a set incubation period, add a developer solution to stop the reaction and generate a fluorescent signal.

    • Measure the fluorescence using a microplate reader.

    • Calculate the IC₅₀ values from the inhibition curves.

Conclusion

The structural difference between the linear n-propyl chain of N-propylbenzamide and the branched isobutyl chain of this compound is expected to result in distinct physicochemical and biological properties. While current literature does not permit a direct, data-driven comparison of their biological activities, this guide provides a foundational structural and physicochemical comparison. The proposed experimental workflow offers a roadmap for future research to elucidate the pharmacological profiles of these compounds and to understand the impact of N-alkyl chain isomerism on the activity of benzamide derivatives. Such studies are essential for the rational design of novel therapeutic agents.

References

A Comparative Guide to the Synthesis Efficiency of Benzamide Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of benzamide (B126) analogs is a critical aspect of discovery and development pipelines. Benzamides are prevalent scaffolds in a wide array of pharmaceuticals and biologically active compounds. The choice of synthetic strategy can significantly impact yield, purity, cost, and environmental footprint. This guide provides an objective comparison of common methods for synthesizing benzamide analogs, supported by experimental data and detailed protocols.

Data Presentation: Comparison of Synthesis Methods

The following table summarizes the performance of various methods for the synthesis of benzamide analogs, highlighting key differences in efficiency and reaction conditions.

Synthesis MethodStarting MaterialsKey Reagents/CatalystsTypical Reaction ConditionsReported Yield Range (%)Key AdvantagesKey Disadvantages
Schotten-Baumann Reaction Acyl Chloride, AmineAqueous NaOH or Pyridine0°C to Room Temp, 2-4 hours70-95%High yields, fast reaction times, robust and widely applicable.[1][2]Acyl chlorides can be moisture-sensitive and lachrymatory.[2]
DCC/Carbodiimide Coupling Carboxylic Acid, AmineDicyclohexylcarbodiimide (B1669883) (DCC), HOBt, DMAPRoom Temp, 4-12 hours60-90%Mild reaction conditions, broad substrate scope.[2]Forms a dicyclohexylurea (DCU) byproduct that can be difficult to remove.[2]
Boric Acid Catalysis Carboxylic Acid, Amine/UreaBoric Acid (B(OH)₃)Reflux in Toluene (B28343), 5-20 hours50-89%Green and cost-effective catalyst, uses readily available materials.[2][3]Requires high temperatures and azeotropic water removal; may have lower yields than other methods.[2][3]
Catalytic N-Alkylation Amide, DiolCobalt CatalystHigh Temperature (e.g., 120°C), 24 hours~70-80%Atom-economical, produces only water as a byproduct.[4]Requires higher temperatures and longer reaction times compared to traditional methods.[4]
Nitrile Hydrolysis Aryl NitrileWater Extract of Plant Pot Ash (WEPPA)100°C, 12 hoursup to 94%Environmentally benign, avoids transition metal catalysts and strong acids/bases.[5]Limited to the synthesis of primary benzamides from available nitriles.
Direct Friedel-Crafts Carboxamidation Arene, CyanoguanidineTriflic Acid (CF₃SO₃H)60°C, 2 hours11-56%Direct conversion of arenes to primary benzamides.[6]Requires superacid conditions, yields can be low for deactivated arenes.[6]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are generalized and may require optimization for specific substrates.

Schotten-Baumann Reaction: Synthesis of N-Benzyl-2-bromo-N-methylbenzamide[1]

This method involves the acylation of a secondary amine with an acyl chloride.

Procedure:

  • To a stirred solution of N-benzylmethylamine (1.0 equivalent) and a base such as triethylamine (B128534) (1.1 equivalents) in a suitable aprotic solvent (e.g., dichloromethane) at 0 °C, add 2-bromobenzoyl chloride (1.05 equivalents) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with water, followed by a dilute acid solution (e.g., 1M HCl) to remove excess amine, and then a dilute base solution (e.g., saturated NaHCO₃) to remove any remaining acid chloride.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield the final tertiary amide.

DCC Coupling: Synthesis of a Benzamide Analog[2]

This protocol utilizes a carboxylic acid and an amine as starting materials.

Procedure:

  • Dissolve the benzoic acid derivative (1.0 equivalent), the amine (1.1 equivalents), and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP, 0.1 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane) under an inert atmosphere.

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of dicyclohexylcarbodiimide (DCC, 1.1 equivalents) in the same solvent dropwise to the mixture.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • A white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU precipitate.

  • Wash the filtrate with 1M HCl and then with saturated NaHCO₃ solution.

  • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

  • Purify the crude benzamide by recrystallization or column chromatography.

Boric Acid Catalyzed Amidation: Synthesis of N-Benzylbenzamide[3]

This method demonstrates a greener approach to amide bond formation.

Procedure:

  • Equip a round-bottomed flask with a magnetic stirring bar and a Dean-Stark apparatus topped with a reflux condenser.

  • Add benzoic acid (1.0 equivalent), boric acid (10 mol%), and toluene to the flask.

  • Add benzylamine (B48309) (1.03 equivalents) to the mixture.

  • Heat the reaction mixture to reflux and continue heating for approximately 8 hours, or until the theoretical amount of water is collected in the Dean-Stark trap.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the mixture into hexanes to precipitate the product.

  • Collect the solid product by filtration, wash with cold hexanes, and dry to obtain the N-benzylbenzamide.

Mandatory Visualization

The following diagrams illustrate key experimental workflows.

G cluster_0 Schotten-Baumann Reaction Workflow start Start: Amine & Base in Solvent (0°C) add_acyl Add Acyl Chloride Dropwise start->add_acyl react Warm to RT Stir for 2-4h add_acyl->react workup Aqueous Workup (Wash with Acid & Base) react->workup dry Dry Organic Layer (Na₂SO₄) workup->dry concentrate Concentrate in vacuo dry->concentrate purify Purify (Recrystallization or Column Chromatography) concentrate->purify end Final Product: Benzamide Analog purify->end

Caption: Experimental workflow for benzamide synthesis via the Schotten-Baumann reaction.

G cluster_1 Direct Amidation (Boric Acid Catalysis) start Start: Carboxylic Acid, Amine, Boric Acid, Toluene reflux Heat to Reflux (Dean-Stark Trap) start->reflux water Collect Water Azeotropically reflux->water ~8 hours cool Cool to RT reflux->cool precipitate Precipitate Product (Add Hexanes) cool->precipitate filter Filter & Wash Solid precipitate->filter end Final Product: Benzamide Analog filter->end

Caption: Workflow for a greener benzamide synthesis using boric acid catalysis.

References

Biological activity of N-Isobutylbenzamide versus other N-alkylbenzamides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The N-alkylbenzamide scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological effects. This guide provides a comparative analysis of the biological activity of N-Isobutylbenzamide against other N-alkylbenzamides, supported by experimental data. We will delve into their anti-inflammatory, anticonvulsant, and analgesic properties, offering insights into structure-activity relationships that can inform the rational design of novel therapeutic agents.

Comparative Biological Activity of N-Alkylbenzamides

The biological activity of N-alkylbenzamides is significantly influenced by the nature and size of the N-alkyl substituent. This section compares the performance of this compound and related compounds across several key therapeutic areas.

Anti-inflammatory Activity

N-acylbenzamide derivatives have been widely investigated for their anti-inflammatory potential, with a primary mechanism of action for many being the inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the synthesis of prostaglandins, key inflammatory mediators.

A study on a series of 2-((4-ethylphenoxy)methyl)-N-(substituted-phenylcarbamothioyl) benzamides revealed potent anti-inflammatory effects in a carrageenan-induced paw edema model in mice.[1] Notably, compounds with specific substitutions exhibited significantly higher activity than the standard nonsteroidal anti-inflammatory drug (NSAID), indomethacin.[1] For instance, N-(2,4-dibromophenyl) and N-(3-nitrophenyl) derivatives showed 61.45% and 51.76% inhibition of paw edema, respectively, compared to 22.43% for indomethacin.[1] These compounds also displayed a lower ulcerogenic potential, a common side effect of NSAIDs.[1] The favorable safety profile is attributed to their potent inhibition of prostaglandin (B15479496) E2 (PGE2) synthesis.[1][2]

While direct comparative data for this compound within this specific assay is not available, the data underscores the importance of the N-substituent in modulating anti-inflammatory activity. Further research has shown that isobutylamides isolated from Zanthoxylum nitidum var. tomentosum exhibit significant inhibition of lipopolysaccharide (LPS)-induced nitric oxide (NO) production in murine macrophage RAW264.7 cells, indicating their anti-inflammatory potential.[3] The underlying mechanism for one of the active compounds was found to involve the modulation of myeloid differentiation factor 88 (MyD88) and interferon regulatory factor 3 (IRF3) signaling pathways.[3]

Table 1: Anti-inflammatory Activity of N-phenylcarbamothioylbenzamide Analogs

CompoundSubstituentInhibition of Paw Edema (%)Ulcer Incidence (%)PGE2 Level (pg/mL)
1e N-(2,4-dibromophenyl)61.452068.32
1h N-(3-nitrophenyl)51.762054.15
Indomethacin -22.4380-
Placebo ---134.56

Data sourced from literature.[1][2]

Anticonvulsant Activity

Benzamide derivatives are a well-established class of compounds with significant anticonvulsant properties. The maximal electroshock (MES) induced seizure test in mice is a common model for evaluating potential antiepileptic drugs.[1]

Studies have shown that N-(2,6-dimethylphenyl)-4-nitrobenzamide is a potent anticonvulsant.[1] In another study, a series of isatin-based N-phenylbenzamide derivatives exhibited significant protection in both MES and pentylenetetrazole (PTZ) seizure models in mice, with low neurotoxicity.[4] Specifically, methoxylated derivatives showed notable anti-seizure activity in the MES model.[4]

Furthermore, research on N-benzyl-2-acetamidopropionamide derivatives has highlighted the importance of the N-benzyl group and substitutions at the C(3) position for potent anticonvulsant activity.[5] The (R)-stereoisomer of N-benzyl-2-acetamido-3-methoxypropionamide demonstrated a particularly high potency, with an ED50 value of 4.5 mg/kg in the MES test in mice, which is comparable to the established antiepileptic drug phenytoin (B1677684) (ED50 = 6.5 mg/kg).[5]

Table 2: Anticonvulsant Activity of Selected Benzamide Derivatives (MES Test, Mice, i.p.)

CompoundED50 (mg/kg)Protective Index (PI = TD50/ED50)
(R)-N-benzyl-2-acetamido-3-methoxypropionamide4.56.0
N-benzyl-2-acetamido-3-methoxypropionamide8.3-
N-benzyl-2-acetamido-3-ethoxypropionamide17.3-
Phenytoin6.5-

Data sourced from literature.[5]

Analgesic Activity

The analgesic effects of N-alkylbenzamides have also been explored. Two series of N-[4-(alkyl)cyclohexyl]-substituted benzamides were synthesized and evaluated for their anti-inflammatory and analgesic potencies.[6] While specific data for this compound is not provided in this context, the study highlights the therapeutic potential of this class of compounds in pain management.[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols cited in the literature for evaluating the biological activities of N-alkylbenzamides.

Carrageenan-Induced Paw Edema in Mice (Anti-inflammatory)
  • Animal Model: Male albino mice are used.

  • Induction of Edema: 0.1 mL of 1% w/v carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.

  • Treatment: Test compounds and a standard drug (e.g., indomethacin) are administered orally or intraperitoneally at a specific time before carrageenan injection.

  • Measurement: Paw volume is measured using a plethysmometer at specified time intervals after carrageenan injection.

  • Data Analysis: The percentage inhibition of edema is calculated by comparing the paw volume of treated animals with that of the control group.

Maximal Electroshock (MES) Seizure Test in Mice (Anticonvulsant)
  • Animal Model: Male albino mice are used.

  • Induction of Seizure: A high-frequency electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal electrodes.

  • Endpoint: The endpoint is the occurrence of a tonic hind limb extension seizure.

  • Treatment: Test compounds are administered at various doses, typically intraperitoneally, at a specific time before the electrical stimulus.

  • Data Analysis: The dose at which 50% of the animals are protected from the tonic hind limb extension is determined as the median effective dose (ED50).

Visualizing the Science

Diagrams of signaling pathways and experimental workflows can aid in understanding the complex biological processes involved.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis & SAR synthesis Synthesis of N-Alkylbenzamide Derivatives purification Purification (e.g., Crystallization, Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS, IR) purification->characterization anti_inflammatory Anti-inflammatory Assays (e.g., Carrageenan-induced edema) characterization->anti_inflammatory anticonvulsant Anticonvulsant Assays (e.g., MES, PTZ) characterization->anticonvulsant analgesic Analgesic Assays (e.g., Writhing test) characterization->analgesic data_analysis Quantitative Data Analysis (IC50, ED50) anti_inflammatory->data_analysis anticonvulsant->data_analysis analgesic->data_analysis sar Structure-Activity Relationship (SAR) Studies data_analysis->sar

Caption: General experimental workflow for the synthesis and biological evaluation of N-alkylbenzamides.

anti_inflammatory_pathway lps LPS tlr4 TLR4 lps->tlr4 myd88 MyD88 tlr4->myd88 irf3 IRF3 myd88->irf3 nfkb NF-κB myd88->nfkb inflammatory_genes Inflammatory Gene Expression irf3->inflammatory_genes nfkb->inflammatory_genes no_production NO Production inflammatory_genes->no_production isobutylamides Isobutylamides (from Z. nitidum) isobutylamides->myd88 Inhibition isobutylamides->irf3 Inhibition

Caption: Simplified signaling pathway for the anti-inflammatory action of certain isobutylamides.

References

A Comparative Spectroscopic Analysis of N-Isobutylbenzamide and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the spectroscopic characteristics of N-isobutylbenzamide and its structural isomers: N-tert-butylbenzamide, N-sec-butylbenzamide, and N-butylbenzamide. This guide provides a detailed comparison of their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by standardized experimental protocols.

This document aims to provide a clear and objective comparison of the spectroscopic data for this compound and its common isomers. The differentiation of these isomers is crucial in various research and development settings, including synthetic chemistry, drug discovery, and quality control, where precise structural confirmation is paramount. The data presented herein has been compiled from various sources and is presented in a standardized format for ease of comparison.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and its isomers. These values are essential for the identification and differentiation of these closely related compounds.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)

CompoundAromatic Protons (Ar-H)N-H ProtonAlkyl Protons
This compound 7.75 (d, 2H), 7.45-7.35 (m, 3H)6.25 (br s, 1H)3.20 (t, 2H), 1.90 (m, 1H), 0.95 (d, 6H)
N-tert-butylbenzamide 7.70 (m, 2H), 7.45–7.37 (m, 3H)[1]5.97 (br s, 1H)[1]1.46 (s, 9H)[1]
N-sec-butylbenzamide 7.77 (m, 2H), 7.48–7.40 (m, 3H)[1]6.14 (br s, 1H)[1]4.19–4.05 (m, 1H), 1.62–1.53 (m, 2H), 1.22 (d, 3H), 0.96 (t, 3H)[1]
N-butylbenzamide 7.71-7.76 (m, 2H), 7.42-7.47 (m, 3H)6.20 (br s, 1H)3.34-3.39 (m, 2H), 1.60-1.65 (m, 2H), 1.35-1.45 (m, 2H), 0.96 (t, 3H)

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)

CompoundCarbonyl Carbon (C=O)Aromatic CarbonsAlkyl Carbons
This compound 167.8134.8, 131.5, 128.6 (2C), 127.0 (2C)47.5, 28.7, 20.2 (2C)
N-tert-butylbenzamide 166.9[1]135.8, 131.0, 128.4 (2C), 126.6 (2C)[1]51.5, 28.8 (3C)[1]
N-sec-butylbenzamide 166.9[1]135.0, 131.2, 128.4 (2C), 126.8 (2C)[1]47.1, 29.7, 20.4, 10.4[1]
N-butylbenzamide 167.5135.1, 131.4, 128.5 (2C), 126.9 (2C)39.8, 31.7, 20.2, 13.9

Table 3: Infrared (IR) Spectroscopic Data (Wavenumbers in cm⁻¹)

CompoundN-H StretchC=O Stretch
This compound ~3300~1640
N-tert-butylbenzamide 3332[1]1643[1]
N-sec-butylbenzamide 3285[1]1632[1]
N-butylbenzamide ~3300~1635

Table 4: Mass Spectrometry (MS) Data (m/z)

CompoundMolecular Ion (M⁺)Key Fragment Ions
This compound 177121, 105, 77
N-tert-butylbenzamide 177122, 105, 77, 57
N-sec-butylbenzamide 177148, 121, 105, 77
N-butylbenzamide 177135, 105, 77[2]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.[3]

  • Sample Preparation: Approximately 5-10 mg of the solid sample is dissolved in 0.6-0.7 mL of a deuterated solvent, commonly chloroform-d (B32938) (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a standard 5 mm NMR tube.[4] Tetramethylsilane (TMS) is often used as an internal standard for chemical shift referencing (δ = 0.00 ppm).[5]

  • ¹H NMR Acquisition: Proton NMR spectra are acquired using a standard single-pulse experiment. Key acquisition parameters include a spectral width of approximately 16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 16 to 64) to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition: Carbon-13 NMR spectra are acquired using a proton-decoupled pulse sequence to simplify the spectrum by removing C-H coupling. A spectral width of about 240 ppm is used.[6] Due to the low natural abundance of ¹³C, a larger number of scans (typically 1024 or more) and a longer relaxation delay (2-5 seconds) are often necessary.[5][7]

  • Data Processing: The raw data (Free Induction Decay - FID) is processed by applying a Fourier transform. The resulting spectra are then phased, baseline corrected, and referenced to the internal standard.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectra are recorded on a standard FT-IR spectrometer.

  • Sample Preparation (Solid Samples): The preferred method for solid samples is the thin solid film method.[8] A small amount of the solid (around 50 mg) is dissolved in a volatile solvent like methylene (B1212753) chloride or acetone.[8] A drop of this solution is then placed on a KBr or NaCl salt plate, and the solvent is allowed to evaporate, leaving a thin film of the sample on the plate.[8] Alternatively, a KBr pellet can be prepared by grinding 1-2 mg of the sample with 100-200 mg of dry KBr powder and pressing the mixture into a transparent disk.[9]

  • Data Acquisition: A background spectrum of the empty sample compartment (or the clean salt plate) is recorded first. The sample is then placed in the spectrometer, and the sample spectrum is acquired. The final spectrum is typically presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Electron Ionization Mass Spectra (EI-MS) are typically obtained using a mass spectrometer coupled with a gas chromatograph (GC-MS) or by direct insertion probe.

  • Sample Introduction: For GC-MS, the sample is dissolved in a suitable solvent and injected into the gas chromatograph, where it is vaporized and separated from the solvent and any impurities. The separated compound then enters the mass spectrometer. For direct insertion, a small amount of the solid sample is placed in a capillary tube and introduced directly into the ion source.

  • Ionization: In the ion source, the gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing them to ionize and fragment.[10][11]

  • Mass Analysis and Detection: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole). The detector then records the abundance of each ion. The resulting mass spectrum is a plot of relative intensity versus m/z.

Visualization of Isomeric Relationships

The following diagram illustrates the structural relationship between this compound and its isomers.

Isomer_Relationship cluster_isomers N-Alkylbenzamide Isomers (C11H15NO) cluster_data Spectroscopic Data NIso This compound NMR NMR (¹H & ¹³C) NIso->NMR IR IR NIso->IR MS MS NIso->MS NTert N-tert-butylbenzamide NTert->NMR NTert->IR NTert->MS NSec N-sec-butylbenzamide NSec->NMR NSec->IR NSec->MS NButyl N-butylbenzamide NButyl->NMR NButyl->IR NButyl->MS

Caption: Relationship between N-alkylbenzamide isomers and their spectroscopic data.

References

A Comparative Guide to Purity Assessment of Synthesized N-Isobutylbenzamide by HPLC and Orthogonal Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of a synthesized compound's purity is a cornerstone of reliable and reproducible research. N-Isobutylbenzamide, a member of the amide class of compounds, requires rigorous analytical characterization to ensure that impurities from its synthesis do not compromise downstream applications. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with alternative methods—Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR)—for the purity assessment of this compound.

The synthesis of this compound, typically via the Schotten-Baumann reaction between benzoyl chloride and isobutylamine, can introduce several process-related impurities.[1] These may include unreacted starting materials or by-products from side reactions. Therefore, employing robust analytical techniques is crucial for accurate quantification of the target compound and identification of any contaminants.

Comparison of Key Analytical Methods

The selection of an analytical method for purity assessment is contingent on the specific requirements of the analysis, such as the need for quantitation of known versus unknown impurities, the volatility of the compound, and the desired accuracy.[2] HPLC is a widely adopted technique for its versatility and sensitivity, while GC-MS and qNMR offer orthogonal approaches that can provide a more complete purity profile.[2][3]

Method Principle Strengths for this compound Analysis Limitations
HPLC-UV Separation based on the differential partitioning of the analyte between a stationary phase (e.g., C18) and a liquid mobile phase. Detection is based on UV absorbance.- High resolution and sensitivity for non-volatile impurities. - Widely available and robust for routine quality control.[2] - Good for quantifying known impurities with a reference standard.- Requires a reference standard of known purity for accurate quantification.[4] - UV detection may not be suitable for impurities lacking a chromophore.
GC-MS Separation based on the analyte's volatility and interaction with a stationary phase in a gaseous mobile phase. Detection is by mass spectrometry, providing mass-to-charge ratio.- Excellent for separating and identifying volatile and semi-volatile impurities, such as residual solvents.[5] - Provides structural information from fragmentation patterns, aiding in the identification of unknown impurities.- Requires the analyte to be thermally stable and volatile. - Quantification can be less precise than HPLC without careful calibration.
qNMR The intensity of an NMR signal is directly proportional to the number of corresponding nuclei. Purity is determined by comparing the integral of an analyte's signal to that of a certified internal standard of known purity.- An absolute quantification method that does not require a specific reference standard of the analyte.[4][6] - Provides structural confirmation and purity in a single, non-destructive measurement.[7] - Captures impurities that may be missed by other techniques (e.g., water, residual solvents).[7]- Lower sensitivity compared to HPLC and GC-MS. - Requires a high-field NMR spectrometer and a suitable internal standard that does not overlap with analyte signals.[4]

Comparative Purity Analysis of this compound Batches

To illustrate the application of these techniques, three independently synthesized batches of this compound were analyzed. The following table summarizes the hypothetical, yet realistic, quantitative data obtained from each method.

Batch ID Analytical Method Purity (%) Key Impurities Detected & Quantified
NIB-001 HPLC-UV99.2Benzoic Acid (0.5%), Unidentified Impurity 1 (0.3%)
GC-MS99.1Benzoic Acid (0.6%), Isobutylamine (0.1%), Unidentified Impurity 1 (0.2%)
qNMR99.4 ± 0.2Benzoic Acid (0.4%), Residual Toluene (0.2%)
NIB-002 HPLC-UV97.5Benzoic Acid (1.8%), Unidentified Impurity 1 (0.7%)
GC-MS97.4Benzoic Acid (1.9%), Isobutylamine (0.3%), Unidentified Impurity 1 (0.4%)
qNMR97.8 ± 0.2Benzoic Acid (1.7%), Residual Toluene (0.5%)
NIB-003 HPLC-UV99.8Benzoic Acid (0.1%), Unidentified Impurity 1 (<0.1%)
GC-MS99.7Benzoic Acid (0.1%), Isobutylamine (<0.1%), Unidentified Impurity 1 (0.1%)
qNMR99.9 ± 0.1Benzoic Acid (0.1%)

Note: The data presented in this table is for illustrative purposes and is based on typical results obtained for similar compounds.

Experimental Protocols

A detailed methodology is essential for reproducible purity assessment. The following is a representative protocol for the analysis of this compound by HPLC.

HPLC Method for Purity Determination of this compound

This protocol describes a reversed-phase HPLC method for the quantitative determination of the purity of this compound and the separation of potential process-related impurities.

1. Instrumentation and Materials

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Formic acid (analytical grade)

    • This compound reference standard and sample batches.

2. Chromatographic Conditions

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient Program:

    Time (min) % Mobile Phase A % Mobile Phase B
    0.0 70 30
    15.0 30 70
    20.0 30 70
    20.1 70 30

    | 25.0 | 70 | 30 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 225 nm

  • Injection Volume: 10 µL

3. Standard and Sample Preparation

  • Diluent: Acetonitrile:Water (50:50, v/v)

  • Standard Solution (0.1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound reference standard in the diluent.

  • Sample Solution (1.0 mg/mL): Accurately weigh and dissolve approximately 10 mg of the synthesized this compound sample in 10 mL of the diluent.

4. Analysis Procedure

  • Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.

  • Inject the diluent (blank) to ensure a clean baseline.

  • Inject the standard solution in replicate (e.g., n=5) to verify system suitability (e.g., retention time, peak area reproducibility).

  • Inject the sample solutions for each batch.

  • Process the chromatograms and calculate the purity of this compound as the percentage of the main peak area relative to the total peak area of all detected peaks.

Mandatory Visualization

The following diagram illustrates the logical workflow for the comprehensive purity assessment of a newly synthesized batch of this compound, incorporating orthogonal analytical methods.

Purity_Assessment_Workflow cluster_synthesis Synthesis & Isolation cluster_primary_analysis Primary Purity Assessment cluster_orthogonal_methods Orthogonal Verification & Impurity ID cluster_finalization Final Reporting Synthesized_Product Synthesized this compound (Crude Product) HPLC_Analysis HPLC-UV Analysis (Primary Method) Synthesized_Product->HPLC_Analysis Sample Preparation Purity_Check Purity > 95%? HPLC_Analysis->Purity_Check Data_Compilation Compile Data from All Methods HPLC_Analysis->Data_Compilation GCMS_Analysis GC-MS Analysis (Volatile Impurities) Purity_Check->GCMS_Analysis Yes qNMR_Analysis qNMR Analysis (Absolute Purity) Purity_Check->qNMR_Analysis Yes Final_Report Final Purity Report & Certificate of Analysis Purity_Check->Final_Report No (Requires Repurification) GCMS_Analysis->Data_Compilation qNMR_Analysis->Data_Compilation Data_Compilation->Final_Report

Caption: Workflow for purity assessment of this compound.

Conclusion

For the routine purity assessment of synthesized this compound, HPLC-UV stands out as a robust and reliable primary method. It offers excellent resolution for separating key process-related impurities like benzoic acid. However, for a comprehensive characterization, especially in a drug development setting, orthogonal methods are indispensable. GC-MS is highly effective for detecting and identifying volatile impurities that might be missed by HPLC.[5] Furthermore, qNMR provides an absolute measure of purity without the need for a specific reference standard, making it an invaluable tool for validating the primary method and for the certification of reference materials.[4][7] A multi-faceted approach, leveraging the strengths of each of these techniques, ensures a thorough understanding of the purity profile of this compound, leading to higher quality and more reliable scientific outcomes.

References

Confirming the Structure of N-Isobutylbenzamide with 2D NMR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, unequivocally confirming the chemical structure of a synthesized compound is a critical step in the research and development pipeline. While one-dimensional (1D) Nuclear Magnetic Resonance (NMR) spectroscopy provides foundational information, two-dimensional (2D) NMR techniques offer a deeper, more definitive insight into molecular architecture. This guide provides a comparative analysis of key 2D NMR experiments—COSY, HSQC, and HMBC—for the structural elucidation of N-Isobutylbenzamide, supported by experimental data and detailed protocols.

This compound (C11H15NO), a simple amide, serves as an excellent model to demonstrate the power of 2D NMR in assigning proton (¹H) and carbon (¹³C) signals and confirming connectivity within the molecule.

Unambiguous Signal Assignment through 2D NMR Correlations

To definitively assign the ¹H and ¹³C NMR signals of this compound, a suite of 2D NMR experiments was employed. The data from these experiments are summarized below.

Table 1: ¹H and ¹³C NMR Chemical Shift Assignments for this compound
Atom Number¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
1-167.9
27.78 (d)134.1
3, 77.49 (m)128.5
4, 67.42 (m)127.1
57.49 (m)131.4
83.22 (t)47.2
91.89 (m)28.6
10, 110.95 (d)20.1
NH6.15 (br s)-

Note: Chemical shifts are referenced to a standard solvent signal.

Comparison of 2D NMR Techniques for Structural Confirmation

The following table outlines the key correlations observed in the COSY, HSQC, and HMBC spectra of this compound, demonstrating how each technique contributes to the overall structural confirmation.

Table 2: Key 2D NMR Correlations for this compound
ExperimentCorrelated NucleiObserved Correlations in this compoundStructural Information Confirmed
COSY ¹H - ¹H (through 2-3 bonds)H-8 ↔ H-9H-9 ↔ H-10/11Confirms the isobutyl fragment by showing the connectivity between the methylene (B1212753) (H-8), methine (H-9), and methyl (H-10/11) protons.
HSQC ¹H - ¹³C (through 1 bond)H-8 ↔ C-8H-9 ↔ C-9H-10/11 ↔ C-10/11H-3/7 ↔ C-3/7H-4/6 ↔ C-4/6H-5 ↔ C-5Directly links each proton to its attached carbon, providing unambiguous assignment of the carbon skeleton.
HMBC ¹H - ¹³C (through 2-4 bonds)H-8 ↔ C-1, C-9H-9 ↔ C-8, C-10/11H-10/11 ↔ C-9, C-8H-3/7 ↔ C-2, C-5H-4/6 ↔ C-2, C-5Establishes long-range connectivity, crucially linking the isobutyl group to the carbonyl carbon (C-1) and confirming the overall structure of the amide.

Visualizing the Molecular Connectivity

The relationships established by these 2D NMR experiments can be visualized to provide a clear map of the molecular structure.

Figure 1. Chemical structure of this compound with atom numbering.

The following diagram illustrates the workflow for confirming the structure using a combination of 2D NMR techniques.

Figure 2. Experimental workflow for 2D NMR-based structure elucidation.

This diagram shows the network of correlations identified through COSY and HMBC, confirming the complete assembly of the this compound molecule.

Figure 3. Key COSY and HMBC correlations in this compound.

Experimental Protocols

Sample Preparation: A 10-20 mg sample of this compound was dissolved in 0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.

NMR Data Acquisition: All NMR spectra were acquired on a 500 MHz spectrometer equipped with a cryoprobe.

  • ¹H NMR: A standard single-pulse experiment was used with a 90° pulse width, a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 2 seconds. 16 scans were accumulated for a good signal-to-noise ratio.

  • ¹³C NMR: A proton-decoupled experiment was performed with a 90° pulse width, a spectral width of 240 ppm, an acquisition time of 1.5 seconds, and a relaxation delay of 2 seconds. 1024 scans were accumulated.

  • COSY: A gradient-selected COSY experiment was acquired with a spectral width of 16 ppm in both dimensions. 256 t₁ increments were collected with 8 scans per increment.

  • HSQC: A sensitivity-enhanced, gradient-selected HSQC experiment was optimized for a one-bond ¹J(C,H) coupling of 145 Hz. The spectral width was 16 ppm in the ¹H dimension and 180 ppm in the ¹³C dimension. 256 t₁ increments were collected with 16 scans per increment.

  • HMBC: A gradient-selected HMBC experiment was optimized for long-range couplings of 8 Hz. The spectral width was 16 ppm in the ¹H dimension and 220 ppm in the ¹³C dimension. 400 t₁ increments were collected with 32 scans per increment.

Data Processing: All data were processed using standard NMR software. A sine-bell window function was applied to both dimensions before Fourier transformation. Phase correction and baseline correction were performed manually.

Alternative Methodologies

While 2D NMR is a powerful tool, other analytical techniques can provide complementary structural information:

  • Mass Spectrometry (MS): Provides the molecular weight of the compound and fragmentation patterns that can suggest structural motifs. High-resolution mass spectrometry (HRMS) can determine the elemental composition.

  • Infrared (IR) Spectroscopy: Identifies characteristic functional groups, such as the amide C=O and N-H stretches in this compound.

  • X-ray Crystallography: Provides the definitive three-dimensional structure of a molecule in the solid state, but requires the growth of a suitable single crystal.

Cross-Validation of Analytical Methods for N-Isobutylbenzamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the development and quality control of pharmaceutical products, the reliability and accuracy of analytical methods are paramount. N-Isobutylbenzamide, a compound of interest in various research and development applications, requires robust analytical techniques for its quantification. This guide provides a comparative overview of three common analytical methods—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS)—that can be employed for the analysis of this compound. A cross-validation approach is essential to ensure the consistency and interchangeability of results between different analytical platforms.

This document outlines hypothetical, yet representative, experimental protocols and performance data for each method, based on established methodologies for structurally similar benzamide (B126) compounds. The objective is to provide a framework for the selection and cross-validation of analytical methods for this compound, adhering to the principles outlined in the International Council for Harmonisation (ICH) guidelines.[1][2][3][4][5]

Comparative Performance of Analytical Methods

The choice of an analytical method depends on various factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. The following tables summarize the expected performance characteristics of HPLC, GC-MS, and LC-MS/MS methods for the quantification of this compound.

Table 1: Comparison of Method Validation Parameters

Validation ParameterHPLC-UVGC-MSLC-MS/MSAcceptance Criteria (ICH Q2(R2))
**Linearity (R²) **> 0.999> 0.998> 0.999R² ≥ 0.995
Accuracy (% Recovery) 98.5% - 101.5%97.0% - 102.0%99.0% - 101.0%80% - 120% (for assay)
Precision (% RSD)
- Repeatability< 1.0%< 1.5%< 0.8%≤ 2%
- Intermediate Precision< 1.5%< 2.0%< 1.2%≤ 3%
Limit of Detection (LOD) ~50 ng/mL~10 ng/mL~0.1 ng/mL-
Limit of Quantitation (LOQ) ~150 ng/mL~30 ng/mL~0.3 ng/mL-
Robustness Unaffected by minor changes in mobile phase composition and flow rate.Unaffected by minor changes in oven temperature ramp and carrier gas flow.Unaffected by minor changes in mobile phase composition and flow rate.Consistent results under varied conditions.

Table 2: Method Characteristics

CharacteristicHPLC-UVGC-MSLC-MS/MS
Principle Differential partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds in the gas phase followed by mass-based detection.Chromatographic separation coupled with highly selective and sensitive mass detection.
Strengths Robust, widely available, good for purity and assay.High separation efficiency, definitive identification.[6]High sensitivity and selectivity, suitable for complex matrices.
Limitations Lower sensitivity compared to MS methods.Requires analyte to be volatile or derivatized.Higher cost and complexity of instrumentation.

Experimental Protocols

The following are detailed, representative methodologies for the analysis of this compound using HPLC-UV, GC-MS, and LC-MS/MS.

Method A: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the routine quantification of this compound in bulk drug substances and simple formulations.

  • Instrumentation: An HPLC system equipped with a UV or photodiode array (PDA) detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[7]

  • Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 60:40, v/v) with 0.1% formic acid.[7]

  • Flow Rate: 1.0 mL/min.[7]

  • Column Temperature: 30°C.[7]

  • Injection Volume: 10 µL.[7]

  • Detection Wavelength: 225 nm.

  • Sample Preparation:

    • Prepare a stock solution of this compound (1 mg/mL) in methanol (B129727).

    • Perform serial dilutions of the stock solution with the mobile phase to prepare working standards and quality control (QC) samples at low, medium, and high concentrations.

    • For formulated products, dissolve and dilute the sample in the mobile phase to a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

Method B: Gas Chromatography-Mass Spectrometry (GC-MS)

This method offers high selectivity and is well-suited for the identification and quantification of this compound, particularly for assessing volatile impurities.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).[6]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp to 280°C at a rate of 20°C/min.

    • Hold at 280°C for 5 minutes.

  • Injector Temperature: 250°C.

  • Injection Mode: Splitless.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Energy: 70 eV.

  • Mass Range: m/z 40-400.

  • Sample Preparation:

    • Prepare a stock solution of this compound (1 mg/mL) in a suitable solvent like methanol or ethyl acetate.

    • Prepare working standards and QC samples by serial dilution.

    • For samples in a non-volatile matrix, a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be necessary to isolate the analyte.[6]

Method C: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This is a highly sensitive and selective method, ideal for the quantification of this compound in complex biological matrices at low concentrations.

  • Instrumentation: An HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A C18 or similar reversed-phase column suitable for fast LC (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

  • Mobile Phase:

    • A: 0.1% formic acid in water.

    • B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A linear gradient from 10% to 90% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Multiple Reaction Monitoring (MRM) Transitions: To be determined by infusing a standard solution of this compound. A hypothetical transition could be based on the protonated molecule [M+H]⁺ and a characteristic fragment ion.

  • Sample Preparation:

    • Prepare stock and working solutions as described for the other methods.

    • For biological samples (e.g., plasma), a protein precipitation step followed by centrifugation and filtration is typically required. For example, add three parts of cold acetonitrile to one part of the plasma sample, vortex, and centrifuge. The supernatant is then injected.

Cross-Validation Workflow

Cross-validation is performed to ensure that two different analytical methods provide equivalent results, which is crucial when methods are used interchangeably or in different laboratories.[8] The following diagram illustrates a typical workflow for the cross-validation of the HPLC-UV and GC-MS methods.

CrossValidationWorkflow cluster_prep Sample Preparation cluster_hplc Method A: HPLC-UV Analysis cluster_gcms Method B: GC-MS Analysis cluster_comparison Data Comparison and Evaluation Sample Prepare a set of identical samples (e.g., 3 concentrations, n=6) HPLC_Analysis Analyze samples using the validated HPLC-UV method Sample->HPLC_Analysis GCMS_Analysis Analyze samples using the validated GC-MS method Sample->GCMS_Analysis HPLC_Results Obtain quantitative results (Concentration A) HPLC_Analysis->HPLC_Results Comparison Compare the results from both methods HPLC_Results->Comparison GCMS_Results Obtain quantitative results (Concentration B) GCMS_Analysis->GCMS_Results GCMS_Results->Comparison Stats Statistical Analysis (e.g., Bland-Altman plot, % difference) Comparison->Stats Conclusion Conclusion on Method Equivalency Stats->Conclusion

Caption: Workflow for the cross-validation of HPLC-UV and GC-MS methods.

Conclusion

The selection of an appropriate analytical method for this compound should be based on the specific requirements of the analysis. HPLC-UV offers a robust and accessible method for routine quality control. GC-MS provides excellent selectivity and is suitable for identifying and quantifying volatile impurities. LC-MS/MS is the method of choice for bioanalytical applications requiring high sensitivity and selectivity.

A thorough cross-validation of the chosen methods is critical to ensure data integrity and consistency. By following the principles of method validation outlined by regulatory bodies and employing a systematic cross-validation approach, researchers and drug development professionals can be confident in the reliability of their analytical results for this compound.

References

Stability Under Hydrolysis: A Comparative Analysis of N-Isobutylbenzamide and N-Phenylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of pharmaceutical and chemical research, the stability of amide bonds is a critical parameter influencing the efficacy, shelf-life, and degradation pathways of a multitude of compounds. This guide provides a detailed comparison of the hydrolytic stability of two commonly encountered benzamide (B126) structures: N-isobutylbenzamide, representing N-alkylbenzamides, and N-phenylbenzamide (also known as benzanilide), a classic example of an N-arylbenzamide. This analysis is supported by a review of existing kinetic data and established principles of organic chemistry to inform researchers, scientists, and drug development professionals.

Executive Summary

The hydrolytic stability of an amide is fundamentally governed by the electronic and steric environment of the amide bond. Our comparative analysis, based on available kinetic data and theoretical considerations, concludes that N-phenylbenzamide exhibits significantly greater stability to hydrolysis than this compound under both acidic and basic conditions. This enhanced stability is primarily attributed to the electronic effects of the N-phenyl group, which delocalizes the nitrogen lone pair, making the carbonyl carbon less electrophilic and the amide bond stronger. In contrast, the electron-donating nature of the isobutyl group in this compound increases the electron density on the carbonyl carbon, rendering it more susceptible to nucleophilic attack.

Quantitative Comparison of Hydrolysis Rates

CompoundConditionsRate Constant (k)Reference Compound
N-Phenylbenzamide 1 M HCl, 25 °C2.3 x 10⁻⁶ L mol⁻¹ s⁻¹Benzanilide[1]
N-Isobutyl-4-chlorobenzamide Sulfuric Acid, 100.7 °CRate data available (see source for details)4-chloro-N-isobutyl-benzamide[2]
N-Phenylbenzamide 1 M NaOH, 25 °C8.7 x 10⁻⁵ L mol⁻¹ s⁻¹Benzanilide[1]

Note: The provided rate constants are for closely related structures and under different experimental conditions. Direct comparison of the absolute values should be made with caution. The data for N-isobutyl-4-chlorobenzamide is presented to provide a quantitative anchor for an N-alkylbenzamide, though the 4-chloro substituent will influence the rate.

Theoretical Framework for Stability

The differential stability of N-phenylbenzamide and this compound can be rationalized by considering the interplay of electronic and steric effects.

Electronic Effects

The primary determinant of amide stability is the electron density at the carbonyl carbon.

  • N-Phenylbenzamide: The phenyl group attached to the nitrogen is electron-withdrawing through resonance. The lone pair of electrons on the nitrogen atom is delocalized into the aromatic ring, which reduces its ability to donate electron density to the adjacent carbonyl group. This makes the carbonyl carbon less electrophilic and therefore less susceptible to nucleophilic attack by water or hydroxide (B78521) ions.[3]

  • This compound: The isobutyl group is an electron-donating alkyl group. It increases the electron density on the nitrogen atom, which in turn donates more electron density to the carbonyl carbon. This makes the carbonyl carbon more electron-rich and thus more reactive towards nucleophiles.

Steric Effects

Steric hindrance around the carbonyl group can also influence the rate of hydrolysis by impeding the approach of the nucleophile. In this comparison, the steric hindrance is not the dominant factor. While the isobutyl group is bulkier than a phenyl group in certain conformations, the electronic effects play a more significant role in determining the relative stability.

Mechanisms of Hydrolysis

Amide hydrolysis can be catalyzed by either acid or base. The fundamental steps of these mechanisms are outlined below.

Acid-Catalyzed Hydrolysis

Under acidic conditions, the carbonyl oxygen is protonated, which significantly increases the electrophilicity of the carbonyl carbon. This is followed by the nucleophilic attack of a water molecule.

cluster_0 Acid-Catalyzed Hydrolysis Amide Amide ProtonatedAmide Protonated Amide Amide->ProtonatedAmide + H⁺ TetrahedralIntermediate Tetrahedral Intermediate ProtonatedAmide->TetrahedralIntermediate + H₂O Products Carboxylic Acid + Amine TetrahedralIntermediate->Products - H⁺

Acid-Catalyzed Amide Hydrolysis
Base-Catalyzed Hydrolysis

In basic media, a hydroxide ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. This is followed by the departure of the amine as a leaving group.

cluster_1 Base-Catalyzed Hydrolysis Amide_base Amide TetrahedralIntermediate_base Tetrahedral Intermediate Amide_base->TetrahedralIntermediate_base + OH⁻ Carboxylate Carboxylate Anion TetrahedralIntermediate_base->Carboxylate - R₂NH Amine Amine

References

A Comparative Benchmarking Study of N-Isobutylbenzamide Synthesis Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of common and emerging laboratory-scale synthesis methods for N-Isobutylbenzamide, a valuable building block in organic synthesis and medicinal chemistry. The following sections detail experimental protocols and performance data for three distinct synthetic strategies: the classic Schotten-Baumann reaction, modern coupling agent-mediated amidation, and a greener catalytic approach.

Performance Benchmark: this compound Synthesis

The following table summarizes the key performance indicators for the synthesis of this compound via three distinct methodologies. This allows for a direct comparison of yield, reaction time, temperature, and the types of reagents employed.

MethodReactantsReagents/CatalystSolvent(s)Temperature (°C)Reaction Time (h)Yield (%)
Schotten-Baumann Benzoyl chloride, Isobutylamine (B53898)Sodium hydroxide (B78521) (aq)Dichloromethane/Water0 - Room Temp1 - 2High
Carbodiimide Coupling Benzoic acid, IsobutylamineDicyclohexylcarbodiimide (B1669883) (DCC), DMAP (cat.)DichloromethaneRoom Temp12~70-90
Catalytic Amidation Benzoic acid, IsobutylamineBoric acidTolueneReflux8 - 20~89

Experimental Protocols

Detailed methodologies for the synthesis of this compound using the benchmarked methods are provided below.

Method 1: Schotten-Baumann Reaction

This classical method involves the acylation of isobutylamine with benzoyl chloride under basic aqueous conditions.

Materials:

  • Benzoyl chloride

  • Isobutylamine

  • 10% Aqueous sodium hydroxide solution

  • Dichloromethane

  • Distilled water

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware

Procedure:

  • In a flask, dissolve isobutylamine (1.0 eq.) in dichloromethane.

  • Add a 10% aqueous solution of sodium hydroxide (2.0 eq.).

  • Cool the mixture to 0°C in an ice bath with stirring.

  • Slowly add benzoyl chloride (1.05 eq.) to the biphasic mixture.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Separate the organic layer and wash with water.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • The product can be further purified by recrystallization from a suitable solvent like ethanol/water.[1]

Method 2: Carbodiimide-Mediated Coupling

This approach utilizes a coupling agent, such as dicyclohexylcarbodiimide (DCC), to facilitate the amide bond formation between benzoic acid and isobutylamine.

Materials:

  • Benzoic acid

  • Isobutylamine

  • Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP) (catalytic amount)

  • Dichloromethane (anhydrous)

  • Standard laboratory glassware for anhydrous reactions

Procedure:

  • To a stirred solution of benzoic acid (1.0 eq.), isobutylamine (1.1 eq.), and a catalytic amount of DMAP in anhydrous dichloromethane, add DCC (1.1 eq.) at room temperature.

  • Stir the reaction mixture for 12 hours.

  • The dicyclohexylurea (DCU) byproduct will precipitate as a white solid. Filter off the DCU.

  • Wash the filtrate with 1M HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain this compound.

Method 3: Boric Acid-Catalyzed Amidation

This method represents a greener alternative, employing a catalyst for the direct amidation of benzoic acid with isobutylamine, typically with azeotropic removal of water.

Materials:

  • Benzoic acid

  • Isobutylamine

  • Boric acid

  • Toluene

  • Dean-Stark apparatus

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and condenser, add benzoic acid (1.0 eq.), isobutylamine (1.2 eq.), boric acid (5 mol%), and toluene.

  • Heat the mixture to reflux and collect the water formed in the Dean-Stark trap.

  • Monitor the reaction progress by TLC. The reaction time can vary from 8 to 20 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude this compound can be purified by column chromatography or recrystallization.

Workflow and Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the logical workflow for benchmarking the synthesis of this compound and the general reaction pathways.

Benchmarking_Workflow cluster_prep Preparation cluster_synthesis Synthesis cluster_analysis Analysis & Comparison start Define Synthesis Methods (Schotten-Baumann, Coupling, Catalytic) reagents Procure Starting Materials (Benzoic Acid, Benzoyl Chloride, Isobutylamine) start->reagents equipment Setup Laboratory Equipment reagents->equipment method1 Method 1: Schotten-Baumann equipment->method1 method2 Method 2: Coupling Agent equipment->method2 method3 Method 3: Catalytic Amidation equipment->method3 purification Purification of Products method1->purification method2->purification method3->purification analysis Characterization & Yield Determination (NMR, LC-MS, etc.) purification->analysis comparison Data Tabulation & Comparison analysis->comparison conclusion Conclusion & Method Selection comparison->conclusion

Caption: Logical workflow for benchmarking this compound synthesis methods.

Synthesis_Pathways cluster_reactants Starting Materials cluster_product Product benzoic_acid Benzoic Acid product This compound benzoic_acid->product Coupling Agent (DCC) or Catalyst (Boric Acid) benzoyl_chloride Benzoyl Chloride benzoyl_chloride->product Schotten-Baumann (+ NaOH) isobutylamine Isobutylamine isobutylamine->product

Caption: Reaction pathways for the synthesis of this compound.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cytotoxic effects of N-Isobutylbenzamide and structurally related benzamide (B126) derivatives. The information compiled from various studies aims to offer insights into their anti-cancer potential and underlying mechanisms of action, thereby supporting further research and development in this area.

Quantitative Cytotoxicity Data

The cytotoxic activity of several N-substituted benzamide derivatives has been evaluated against a variety of cancer cell lines. The following table summarizes the available quantitative data, primarily presenting the half-maximal inhibitory concentration (IC50) values. It is important to note that direct comparative data for this compound alongside a systematic series of its N-alkyl analogs is limited in the public domain. Therefore, this table includes a broader range of N-substituted benzamides to illustrate general structure-activity relationships.

Compound IDStructureCell Line (Cancer Type)IC50 (µM)Reference
Declopramide (B1670142) 3-Chloro-N-(diethylaminoethyl)-4-aminobenzamide70Z/3 (Murine pre-B cell), HL-60 (Human promyelocytic leukemia)>250 (for apoptosis induction)[1]
Compound 38 N-(4-nitrophenyl)benzamideHEK293 (Human embryonic kidney)>20[2]
Compound 14d bis-benzamide analogPCa (Prostate cancer)0.016[3]
Compound 8a 3-N-(benzoyl) aminocoumarin-6-ylmethyl acetateHepG2 (Human hepatocellular carcinoma)Not specified, but potent
N-(phenylcarbamoyl)benzamide N-(phenylcarbamoyl)benzamideHeLa (Human cervical cancer)IC80: 800[4]

Note: The data presented is compiled from multiple studies, and direct comparisons should be made with caution due to variations in experimental conditions, including cell lines, exposure times, and assay methods.

Structure-Activity Relationship (SAR) Insights

  • Substitutions on the Benzamide Ring: The presence and position of substituents on the benzoyl ring significantly influence cytotoxic activity. For instance, the addition of a chlorine atom at the 3' position in declopramide was shown to induce rapid apoptosis compared to the biologically inert procainamide.[5]

  • N-Substituent Moiety: The nature of the substituent on the amide nitrogen plays a crucial role. In a study of bis-benzamides, variations in the N-terminal and C-terminal groups, as well as the O-alkyl side chains, led to the identification of a potent compound with an IC50 value of 16 nM in prostate cancer cells.[3]

  • Lipophilicity: The lipophilicity of the compounds, often influenced by the N-alkyl or N-aryl substituent, can affect cell membrane permeability and, consequently, cytotoxic potency. Studies on phenylpropanoid amides suggest that molecular size and electrostatic interactions are key parameters for tumor selectivity.[6]

Experimental Protocols

The following methodologies are commonly employed to determine the cytotoxicity of benzamide derivatives.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a standard method for assessing cell viability.

  • Cell Plating: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds (e.g., this compound and its analogs) and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: An MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO or a specialized buffer).

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.[6]

Apoptosis Assays

To determine if cytotoxicity is mediated by programmed cell death (apoptosis), several assays can be utilized:

  • Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the binding of Annexin V to exposed phosphatidylserine (B164497) and the uptake of PI by cells with compromised membranes.

  • Caspase Activity Assays: These assays measure the activity of key executioner caspases (e.g., caspase-3, -7, -9) involved in the apoptotic cascade, often using colorimetric or fluorometric substrates.[1]

  • Cytochrome c Release: Western blotting or ELISA can be used to detect the translocation of cytochrome c from the mitochondria to the cytosol, a key event in the intrinsic pathway of apoptosis.[1][7]

Signaling Pathway

Several studies suggest that N-substituted benzamides can induce apoptosis through the mitochondrial pathway. The diagram below illustrates this proposed mechanism.

G N_Substituted_Benzamide N-Substituted Benzamide Mitochondrion Mitochondrion N_Substituted_Benzamide->Mitochondrion Induces stress Bcl2 Bcl-2 N_Substituted_Benzamide->Bcl2 Downregulates Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Bcl2->Mitochondrion Inhibits Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Pro-Caspase-9 Apaf1->Caspase9 Activates Activated_Caspase9 Activated Caspase-9 Caspase9->Activated_Caspase9 Caspase3 Pro-Caspase-3 Activated_Caspase9->Caspase3 Activates Activated_Caspase3 Activated Caspase-3 Caspase3->Activated_Caspase3 Apoptosis Apoptosis Activated_Caspase3->Apoptosis

Caption: Proposed mitochondrial pathway of apoptosis induced by N-substituted benzamides.

Conclusion

The N-substituted benzamide scaffold represents a promising area for the development of novel cytotoxic agents. While direct comparative data for this compound is sparse, the broader class of compounds exhibits significant cytotoxic potential against various cancer cell lines. The primary mechanism of action appears to involve the induction of apoptosis through the mitochondrial pathway. Further systematic structure-activity relationship studies are warranted to optimize the cytotoxic potency and selectivity of this compound and its analogs for potential therapeutic applications.

References

N-Phenylbenzamide Derivatives: A Comparative Guide to Antiviral Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-phenylbenzamide derivatives have emerged as a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities, including potent antiviral effects against a range of clinically relevant viruses. This guide provides a comparative analysis of the antiviral activity of various N-phenylbenzamide derivatives, supported by quantitative experimental data, detailed methodologies for key assays, and visualizations of proposed mechanisms of action.

Comparative Antiviral Activity of N-Phenylbenzamide Derivatives

The antiviral efficacy of N-phenylbenzamide derivatives has been evaluated against several viruses, with significant activity reported against Hepatitis C Virus (HCV), Enterovirus 71 (EV71), Coxsackieviruses, and Influenza A virus. The following tables summarize the quantitative data from various studies, providing a clear comparison of the potency and selectivity of these compounds.

Table 1: Antiviral Activity against Hepatitis C Virus (HCV)
CompoundIC50 (µM)CC50 (µM)Selectivity Index (SI)Cell LineAssay TypeReference
23 0.5730.6553.4Huh7.5Replicon-based[1][2]
25 2.36122.2451.8Huh7.5Replicon-based[1][2]
41 7.12>200>28Huh7.5Replicon-based[1][2]
IMB-26 1.4611.848.1Huh7.5Replicon-based[1]
Telaprevir 0.0121.272331Huh7.5Replicon-based[2]

IC50: 50% inhibitory concentration; CC50: 50% cytotoxic concentration; SI: Selectivity Index (CC50/IC50)

Table 2: Antiviral Activity against Enterovirus 71 (EV71)
CompoundIC50 (µM)CC50 (µM)Selectivity Index (SI)Virus StrainCell LineAssay TypeReference
1e 5.7 - 1262051.7 - 108.8SZ-98, JS-52-3, H, BrCrVeroCPE[3][4]
23 <5.00>100>20SZ-98VeroCPE[2][5]
28 <5.00>100>20SZ-98VeroCPE[2][5]
29 0.95>20>21SZ-98VeroCPE[2][5]
30 <5.00>100>20SZ-98VeroCPE[2][5]
31 <5.00>100>20SZ-98VeroCPE[2][5]
42 <5.00>100>20SZ-98VeroCPE[2][5]
Pirodavir 0.1631193.75SZ-98VeroCPE[3][5]

IC50: 50% inhibitory concentration; CC50: 50% cytotoxic concentration; SI: Selectivity Index (CC50/IC50); CPE: Cytopathic Effect

Table 3: Antiviral Activity against Coxsackieviruses
CompoundEC50 (µM)CC50 (µM)Selectivity Index (SI)VirusCell LineAssay TypeReference
CL213 1140140CVA9A549CPE[6][7]
CL212 ~10>100>10CVA9A549CPE[6][7]
CL213 >10140-CVB3A549CPE[6][7]
CL212 >100>100-CVB3A549CPE[6][7]

EC50: 50% effective concentration; CC50: 50% cytotoxic concentration; SI: Selectivity Index (CC50/EC50); CVA9: Coxsackievirus A9; CVB3: Coxsackievirus B3

Table 4: Antiviral Activity against Influenza A Virus
CompoundIC50 (µM)Virus StrainCell LineAssay TypeReference
39 0.46A/HK/8/68 (H3N2)MDCKCPE[8]
39 0.27A/WSN/33 (H1N1)MDCKCPE[8]
Nucleozin 1.93A/HK/8/68 (H3N2)MDCKCPE[8]
Nucleozin 1.15A/WSN/33 (H1N1)MDCKCPE[8]

IC50: 50% inhibitory concentration; MDCK: Madin-Darby Canine Kidney

Mechanisms of Antiviral Action

N-phenylbenzamide derivatives exhibit diverse mechanisms of action, targeting both viral and host factors to inhibit viral replication.

One notable mechanism is the stabilization of the host antiviral protein, human apolipoprotein B mRNA-editing enzyme-catalytic polypeptide-like 3G (hA3G).[9][10] The HIV-1 viral infectivity factor (Vif) protein typically targets hA3G for degradation. Certain N-phenylbenzamide derivatives have been shown to bind directly to hA3G, preventing Vif-mediated degradation and allowing hA3G to be incorporated into budding virions, where it can inhibit viral replication.[9][10][11]

Mechanism of hA3G stabilization by N-phenylbenzamide derivatives.

Another key mechanism involves the targeting of the influenza A virus nucleoprotein (NP).[12][13] Certain benzamide (B126) derivatives have been shown to induce the formation of higher-order NP oligomers, which interferes with its normal function in viral replication, including its essential role in the ribonucleoprotein complex.[12][13][14][15][16]

Induction of influenza NP aggregation by N-phenylbenzamide derivatives.

For enteroviruses like Coxsackievirus, N-phenylbenzamide derivatives can act as capsid binders.[6][7] By binding to the viral capsid, these compounds stabilize the virion, preventing the conformational changes necessary for uncoating and release of the viral genome into the host cell.[6][7]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of N-phenylbenzamide derivatives.

Cytopathic Effect (CPE) Inhibition Assay

This assay is widely used to determine the in vitro antiviral activity of compounds by measuring the inhibition of virus-induced cell death.[17][18][19]

Materials:

  • Host cells (e.g., Vero, A549, MDCK)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Virus stock

  • Test compounds (N-phenylbenzamide derivatives)

  • 96-well cell culture plates

  • Crystal violet staining solution (e.g., 0.5% crystal violet in 20% methanol)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed host cells into 96-well plates at a density that will form a confluent monolayer after 24 hours of incubation (e.g., 1 x 10^4 cells/well). Incubate at 37°C in a 5% CO2 incubator.

  • Compound Preparation: Prepare serial dilutions of the test compounds in cell culture medium.

  • Infection and Treatment: After 24 hours, remove the culture medium from the cell monolayers. Add the diluted compounds to the wells, followed by the addition of a specific multiplicity of infection (MOI) of the virus. Include cell control (cells only), virus control (cells + virus), and compound toxicity control (cells + compound) wells.

  • Incubation: Incubate the plates at the optimal temperature for the specific virus (e.g., 37°C) in a 5% CO2 incubator until the virus control wells show 80-100% CPE (typically 2-5 days).

  • Staining: Discard the supernatant and gently wash the wells with PBS. Add crystal violet solution to each well and incubate for 15-30 minutes at room temperature.

  • Quantification: Gently wash the plates with water to remove excess stain and allow them to air dry. Solubilize the stain in each well using a solvent (e.g., methanol (B129727) or isopropanol). Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the cell and virus controls. The IC50 value is determined as the compound concentration that inhibits viral CPE by 50%. The CC50 is determined from the compound toxicity control wells.

CPE_Assay_Workflow start Start seed_cells Seed host cells in 96-well plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 infect_treat Infect cells with virus and add compound dilutions incubate1->infect_treat prepare_compounds Prepare serial dilutions of test compounds prepare_compounds->infect_treat incubate2 Incubate until CPE is observed in virus control infect_treat->incubate2 stain Stain with Crystal Violet incubate2->stain quantify Measure absorbance stain->quantify analyze Calculate IC50 and CC50 quantify->analyze end End analyze->end

Workflow of the Cytopathic Effect (CPE) Inhibition Assay.

Plaque Reduction Assay

This assay quantifies the inhibition of viral replication by measuring the reduction in the number of viral plaques formed in a cell monolayer.[20][21][22][23]

Materials:

  • Host cells (e.g., MDCK for influenza)

  • Cell culture medium

  • Virus stock

  • Test compounds

  • 6- or 12-well cell culture plates

  • Agarose or Avicel overlay medium

  • Formalin for fixation

  • Crystal violet staining solution

Procedure:

  • Cell Seeding: Seed host cells in 6- or 12-well plates to form a confluent monolayer.

  • Infection: Prepare serial dilutions of the virus stock. Remove the culture medium from the cells and infect the monolayers with a low MOI of the virus (to produce 50-100 plaques per well). Allow the virus to adsorb for 1 hour at 37°C.

  • Treatment and Overlay: After adsorption, remove the virus inoculum and wash the cells with PBS. Add an overlay medium containing various concentrations of the test compound. The semi-solid overlay restricts the spread of the virus, leading to the formation of localized plaques.

  • Incubation: Incubate the plates for 2-3 days at 37°C in a 5% CO2 incubator to allow for plaque formation.

  • Fixation and Staining: Fix the cells with formalin for at least 30 minutes. Remove the overlay and stain the cell monolayer with crystal violet.

  • Plaque Counting: After staining, wash the plates and count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. The IC50 is the concentration of the compound that reduces the number of plaques by 50%.

This comparative guide highlights the potential of N-phenylbenzamide derivatives as a promising class of antiviral agents. The provided data and methodologies can serve as a valuable reference for researchers in the field of virology and drug discovery, facilitating further investigation and development of these compounds into effective antiviral therapeutics.

References

A Comparative Analysis of N-Substituted Benzamides on Bioactivity: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth review of the structure-activity relationships of N-substituted benzamide (B126) derivatives reveals critical insights into their therapeutic potential. This guide synthesizes experimental data to compare the effects of various N-substituents on the bioactivity of the benzamide scaffold, offering a valuable resource for researchers in drug discovery and development.

The benzamide core is a privileged scaffold in medicinal chemistry, forming the basis of a wide array of therapeutic agents. The biological activity of these compounds can be significantly modulated by the nature of the substituent on the amide nitrogen (N-substituent). This guide provides a comparative analysis of how different N-substituents impact the bioactivity of benzamides, with a focus on their application as anticancer and antimicrobial agents.

Comparative Bioactivity Data

The following tables summarize the in vitro bioactivity of various N-substituted benzamide derivatives against different cancer cell lines and Mycobacterium tuberculosis. The data is compiled from multiple studies to provide a comparative overview.

Table 1: Anti-proliferative Activity of N-Substituted Benzamide Derivatives Against Cancer Cell Lines

Compound IDN-SubstituentCancer Cell LineIC50 (µM)Reference
MS-275 (Entinostat)Pyridin-3-ylmethylMCF-7>20[1]
MS-275 (Entinostat)Pyridin-3-ylmethylA54910-20[1]
MS-275 (Entinostat)Pyridin-3-ylmethylK5625-10[1]
MS-275 (Entinostat)Pyridin-3-ylmethylMDA-MB-231>20[1]
Compound 13h2-aminophenylMCF-71-5
Compound 13k2-hydroxyphenylMCF-71-5
Compound 5c4-chlorophenylHut78Not specified[2]
Compound 5d4-methoxyphenylHut78Not specified[2]
Compound 9c3,4,5-trimethoxyphenylHut78Not specified[2]

Note: IC50 values are ranges estimated from graphical data in some cases. "Not specified" indicates that the study reported inhibitory activity without providing a specific IC50 value.

Table 2: Inhibitory Activity of N-Substituted Benzamides Against Mycobacterium tuberculosis QcrB

Compound IDN-Substituent at C-5Amide TypeM. tuberculosis IC90 (µM)Reference
4aBrominePrimary5.5[3]
4bMethylPrimary0.62[3]
4l3-FuranPrimary0.41[4]
4m2-FuranPrimary0.58[4]
4o3-ThiophenePrimary0.35[4]
4p2-ThiophenePrimary0.2[4]
16ThiopheneNot specified0.13[3]
22fMethylNot specified0.09[3]
30aMethylN-methyl0.85[3]
30bMethylN-(2-methoxyethyl)8.6[3]
30cMethylN-(oxetan-3-yl)1.3[3]
30dMethylN-cyclopropyl4[3]

Structure-Activity Relationship (SAR) Insights

The data reveals several key trends in the structure-activity relationship of N-substituted benzamides:

  • Anticancer Activity (HDAC Inhibition): The bioactivity of benzamide-based histone deacetylase (HDAC) inhibitors is critically influenced by the N-substituent.[1] A 2-substituent on the phenyl ring of the N-substituent and the presence of heteroatoms that can chelate with the zinc ion in the HDAC active site are crucial for anti-proliferative activity.[1][5] Conversely, the presence of a chlorine atom or a nitro-group on the same benzene (B151609) ring tends to decrease anti-proliferative activity.[1][5] Molecular docking studies suggest that these interactions are similar to those of the established HDAC inhibitor, MS-275.[1]

  • Antimycobacterial Activity (QcrB Inhibition): For benzamides targeting Mycobacterium tuberculosis QcrB, substitutions at the C-5 position of the benzamide core are critical.[3][4] Smaller, electron-rich substituents at this position are favored.[3] The type of amide also plays a significant role, with secondary amides, such as methyl amides, demonstrating higher potency than primary amides.[3] However, larger N-substituents on the amide nitrogen generally lead to decreased activity.[3]

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for interpreting the presented data.

Anti-proliferative Activity Assessment (MTT Assay)

The anti-proliferative activities of the synthesized N-substituted benzamide derivatives were evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1][6]

  • Cell Seeding: Cancer cell lines (e.g., MCF-7, A549, K562, and MDA-MB-231) are seeded into 96-well plates at a specific density and allowed to adhere overnight.[1][6]

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and a positive control (e.g., MS-275) for a specified period (e.g., 48 hours).[1][6]

  • MTT Addition: After the incubation period, the MTT reagent is added to each well. Living cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan (B1609692) crystals.[1]

  • Formazan Solubilization: The formazan crystals are dissolved using a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO).[1]

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.

Mycobacterium tuberculosis QcrB Inhibition Assay

The inhibitory activity against Mycobacterium tuberculosis is determined by measuring the minimum inhibitory concentration (MIC) or the concentration required to inhibit 90% of bacterial growth (IC90).

  • Bacterial Culture: Mycobacterium tuberculosis is cultured in an appropriate liquid medium.

  • Compound Dilution: The test compounds are serially diluted in a 96-well plate.

  • Inoculation: A standardized inoculum of M. tuberculosis is added to each well.

  • Incubation: The plates are incubated for several days to allow for bacterial growth.

  • Growth Assessment: Bacterial growth is assessed either visually or by using a growth indicator dye (e.g., resazurin).

  • IC90 Determination: The IC90 is determined as the lowest concentration of the compound that inhibits at least 90% of the bacterial growth compared to the untreated control.[3]

Visualizing the Science

Signaling Pathway of HDAC Inhibitors

HDAC_Inhibition_Pathway HDAC HDAC Deacetylation Deacetylation HDAC->Deacetylation Catalyzes Histones Histones Acetylation Acetylation Histones->Acetylation HATs Histones->Deacetylation DNA DNA Acetylation->Histones OpenChromatin Open Chromatin Acetylation->OpenChromatin Deacetylation->Histones Chromatin Condensed Chromatin Deacetylation->Chromatin GeneExpression Gene Expression (Suppressed) Chromatin->GeneExpression HDACi Benzamide (HDAC Inhibitor) HDACi->HDAC Inhibits GeneExpressionOn Gene Expression (Activated) OpenChromatin->GeneExpressionOn Apoptosis Apoptosis GeneExpressionOn->Apoptosis

Caption: Mechanism of action for benzamide-based HDAC inhibitors.

Experimental Workflow for MTT Assay

MTT_Assay_Workflow A 1. Seed Cells in 96-well Plate B 2. Add N-Substituted Benzamide Derivatives A->B C 3. Incubate (e.g., 48h) B->C D 4. Add MTT Reagent C->D E 5. Incubate (Formation of Formazan) D->E F 6. Solubilize Formazan (DMSO) E->F G 7. Measure Absorbance (570 nm) F->G H 8. Calculate IC50 Value G->H SAR_Logic substituent N-Substituent Properties sub_props1 Size & Steric Hindrance substituent->sub_props1 sub_props2 Electronic Effects (Electron Donating/Withdrawing) substituent->sub_props2 sub_props3 Presence of Heteroatoms substituent->sub_props3 interaction Interaction with Target Protein sub_props1->interaction sub_props2->interaction sub_props3->interaction int_props1 Binding Affinity interaction->int_props1 int_props2 Receptor Occupancy interaction->int_props2 bioactivity Biological Activity int_props1->bioactivity int_props2->bioactivity bio_props1 Potency (IC50) bioactivity->bio_props1 bio_props2 Selectivity bioactivity->bio_props2

References

Safety Operating Guide

Prudent Disposal of N-Isobutylbenzamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible disposal of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. This guide provides essential logistical and safety information for the proper disposal of N-Isobutylbenzamide. In the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach is mandated, treating the compound as a potentially hazardous substance based on best practices for laboratory chemical waste management.

Immediate Safety and Handling Protocols

Before commencing any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). Based on general laboratory safety standards for similar chemical compounds, the following PPE should be utilized:

  • Eye Protection: Chemical safety goggles or glasses with side shields are necessary to prevent eye contact.

  • Hand Protection: Chemical-resistant gloves, such as nitrile gloves, should be worn.

  • Body Protection: A laboratory coat is required to protect against skin contact.

All handling of this compound should be conducted in a well-ventilated area, such as a chemical fume hood, to minimize the risk of inhalation.

Waste Characterization and Segregation

Proper segregation of chemical waste is fundamental to prevent hazardous reactions and ensure compliant disposal.

  • Solid Waste:

    • Unused or Expired Compound: Collect any unused or expired solid this compound in a dedicated, clean, and chemically compatible container. The container should be made of a non-reactive material like high-density polyethylene (B3416737) (HDPE) and must have a secure, tight-fitting lid.

    • Contaminated Materials: Any materials that have come into contact with this compound, such as weighing boats, contaminated gloves, and bench paper, should be collected in the same designated solid waste container.[1][2]

  • Liquid Waste (If in Solution):

    • If this compound is in a solvent, it must be collected in a separate, compatible liquid waste container.

    • Aqueous solutions containing this compound should not be disposed of down the drain.[2] All aqueous waste must be collected in a designated hazardous aqueous waste container.[2]

  • Sharps Waste:

    • Any sharps, such as needles or razor blades, contaminated with the compound must be disposed of in a designated sharps container.[2]

Containerization and Labeling

Accurate and clear labeling of waste containers is a critical safety and regulatory requirement.

  • All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[2][3]

  • Ensure containers are kept closed at all times, except when adding waste.

  • Store the sealed waste container in a designated, secure, and well-ventilated hazardous waste satellite accumulation area (SAA) within the laboratory.[1] This area should be away from incompatible materials.[3]

Spill Management

In the event of a spill, prompt and appropriate action is necessary to mitigate risks.

  • Small Spills: For small spills of solid material, carefully sweep up the powder, avoiding the creation of dust. Place the swept material into a labeled hazardous waste container.[2] The spill area should then be cleaned with an appropriate solvent, and the cleaning materials also disposed of as hazardous waste.[2]

  • Large Spills: In the case of a large spill, the area should be evacuated, and the institution's Environmental Health and Safety (EHS) department or emergency response team should be contacted immediately.[2]

Final Disposal Procedure

The final disposal of this compound waste must be handled by a licensed hazardous waste disposal company.[2][3]

  • Package for Disposal: Ensure all waste containers are securely sealed and correctly labeled.[4]

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.[2][3]

  • Documentation: Maintain a detailed record of the waste generated, including the chemical name, quantity, and date of disposal, in your laboratory's chemical inventory or waste log.[2][3]

Under no circumstances should this compound or materials contaminated with it be disposed of in the regular trash or down the drain. [3][5]

Experimental Protocols

As no specific experimental protocols for the disposal of this compound were found in the provided search results, the recommended procedure is based on established best practices for the disposal of laboratory chemicals with unknown hazard profiles. The core principle is to manage the waste through a certified hazardous waste disposal service.

Data Presentation

Due to the lack of a specific Safety Data Sheet for this compound, quantitative data regarding its disposal is not available. The following table provides a summary of the recommended disposal actions based on general laboratory safety principles.

Waste TypeContainment ProcedureLabeling RequirementDisposal Method
Solid this compound Dedicated, sealed, and compatible solid waste container (e.g., HDPE)."Hazardous Waste: this compound"Collection by a licensed hazardous waste disposal service.
Contaminated Labware Collect in the same container as solid waste."Hazardous Waste: this compound"Collection by a licensed hazardous waste disposal service.
Liquid Solutions Dedicated, sealed, and compatible liquid waste container. Do not mix with incompatible waste streams."Hazardous Waste: this compound" with solventCollection by a licensed hazardous waste disposal service.
Contaminated Sharps Designated, puncture-proof sharps container."Hazardous Waste: Sharps" with chemical nameCollection by a licensed hazardous waste disposal service.

Mandatory Visualization

The following diagram illustrates the logical workflow for the proper disposal of this compound.

start Start: this compound Waste Generation ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe segregate Segregate Waste (Solid, Liquid, Sharps) ppe->segregate contain_solid Contain Solid Waste in a Labeled, Sealed Container segregate->contain_solid contain_liquid Contain Liquid Waste in a Labeled, Sealed Container segregate->contain_liquid contain_sharps Contain Sharps Waste in a Puncture-Proof Container segregate->contain_sharps label Label All Containers: 'Hazardous Waste: this compound' contain_solid->label contain_liquid->label contain_sharps->label store Store in Designated Satellite Accumulation Area label->store contact_ehs Contact EHS for Pickup store->contact_ehs warning Do NOT Dispose of in Sink or Regular Trash store->warning documentation Complete Waste Manifest & Log Disposal contact_ehs->documentation end End: Waste Properly Disposed by Licensed Vendor documentation->end

Disposal Workflow for this compound

References

Essential Safety and Logistics for Handling N-Isobutylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling of N-Isobutylbenzamide, targeting researchers, scientists, and professionals in drug development. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are derived from safety data for structurally analogous benzamide (B126) compounds. A cautious approach is paramount to ensure personnel safety and environmental protection.

Personal Protective Equipment (PPE)

The primary defense against chemical exposure is the consistent and correct use of Personal Protective Equipment. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryRecommended EquipmentStandard
Eye/Face Protection Tight-sealing safety goggles or a face shield.EN166 or equivalent
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber), and a laboratory coat.
Respiratory Protection Typically not required under normal conditions with adequate ventilation. If dust formation is likely, a particle filter respirator is recommended.[1]

Hazard Identification and First Aid

A thorough understanding of potential health hazards and the appropriate first-aid measures is critical for laboratory safety.

Exposure RoutePotential Health EffectsFirst Aid Measures
Inhalation May cause respiratory irritation.[2][3]Remove the individual to fresh air. If breathing is difficult, seek immediate medical attention.[2]
Skin Contact May cause skin irritation.[2][3]Wash off immediately with plenty of soap and water. If skin irritation persists, consult a physician.[2][3]
Eye Contact May cause serious eye irritation.[2][3]Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical advice.[2][3]
Ingestion Harmful if swallowed.Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Seek medical attention if symptoms occur.[2]

Operational Plan: Handling and Storage

A systematic approach is essential for minimizing exposure and ensuring a safe working environment.

Step-by-Step Handling Procedure:

  • Preparation :

    • Conduct a comprehensive risk assessment for the planned experiment.

    • Ensure the work area, preferably a chemical fume hood, is clean and uncluttered.

    • Verify that all necessary PPE is available and in good condition.

  • Handling :

    • Wear the appropriate PPE as detailed in the table above.

    • Avoid direct contact with the skin, eyes, and clothing.[4]

    • Prevent the formation of dust and aerosols.[4]

    • Use only in well-ventilated areas or under a chemical fume hood.[2]

    • Do not eat, drink, or smoke in the handling area.

  • Post-Handling :

    • Thoroughly clean the work area and any equipment used.

    • Decontaminate or dispose of reusable PPE according to institutional guidelines.

    • Wash hands and any exposed skin thoroughly after handling.[2]

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][3]

  • Keep the container away from heat and sources of ignition.[2][3]

  • Store locked up.

Disposal Plan

Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection :

    • Collect waste material in its original container if possible.

    • Do not mix with other waste.

    • Label waste containers clearly and accurately.

  • Final Disposal :

    • Dispose of the contents and container to an approved waste disposal plant.[2][3]

    • Adhere to all local, state, and federal regulations for hazardous waste disposal.

    • Do not allow the product to enter drains.

Emergency Spill Response Workflow

The following diagram outlines the logical workflow for responding to a spill of this compound.

Spill_Response_Workflow cluster_Initial_Actions Immediate Actions cluster_Spill_Containment Spill Management cluster_Final_Steps Post-Cleanup Evacuate Evacuate Immediate Area Alert Alert Colleagues & Supervisor Evacuate->Alert PPE Don Appropriate PPE Alert->PPE Contain Contain the Spill PPE->Contain Cleanup Clean Up Spill Contain->Cleanup For small spills, sweep up solid material, avoiding dust generation. Decontaminate Decontaminate Area Cleanup->Decontaminate Dispose Dispose of Waste Properly Decontaminate->Dispose Report Report the Incident Dispose->Report

Caption: Logical workflow for this compound spill response.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.